2-Methylpyrimidine-5-carbaldehyde
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-7-2-6(4-9)3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBONYUNKRDIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390282 | |
| Record name | 2-methylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90905-33-2 | |
| Record name | 2-methylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylpyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methylpyrimidine-5-carbaldehyde (CAS No. 90905-33-2) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity, stemming from the pyrimidine core and the aldehyde functional group, make it a valuable precursor for a diverse range of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and applications, with a particular focus on its role as an intermediate in the development of novel therapeutic agents.
Core Properties and Specifications
This compound is a stable, solid compound under standard conditions, presenting as a pale yellow solid.[1] Its structure combines an electron-deficient pyrimidine ring with a reactive aldehyde group, a combination that defines its synthetic utility.
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1, compiled from commercial supplier technical data sheets.[2]
| Property | Value | Reference(s) |
| CAS Number | 90905-33-2 | |
| Molecular Formula | C₆H₆N₂O | |
| Molecular Weight | 122.13 g/mol | |
| Appearance | Solid; Pale Yellow Solid | [1] |
| Melting Point | 68-69 °C | |
| Boiling Point | 213.7 ± 13.0 °C at 760 mmHg | |
| Purity | ≥97% (Typical) | [2] |
| InChI Key | IJBONYUNKRDIFC-UHFFFAOYSA-N | |
| SMILES | Cc1ncc(C=O)cn1 |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While publicly accessible, peer-reviewed experimental spectra are limited, data from suppliers and spectral databases provide the basis for characterization.[3]
Predicted ¹H NMR (Proton NMR) Data:
-
Aldehyde Proton (CHO): A singlet expected in the downfield region, typically ~9.9-10.1 ppm.
-
Pyrimidine Protons (C4-H, C6-H): Two singlets expected in the aromatic region, ~8.8-9.2 ppm.
-
Methyl Protons (CH₃): A singlet expected further upfield, ~2.7-2.9 ppm.
Predicted ¹³C NMR (Carbon NMR) Data:
-
Carbonyl Carbon (C=O): Expected around 190-195 ppm.
-
Pyrimidine Carbons (C2, C4, C5, C6): Expected in the 120-170 ppm range.
-
Methyl Carbon (CH₃): Expected around 20-25 ppm.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, characteristic absorption band is expected around 1700-1720 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=N and C=C Stretches (Pyrimidine Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a multi-step sequence involving the construction of the pyrimidine ring followed by the introduction or unmasking of the aldehyde functionality. A common and industrially relevant strategy is the condensation of a three-carbon dielectrophile with acetamidine.
Synthetic Pathway Overview
A plausible and widely utilized approach for constructing the 2-methylpyrimidine core involves the reaction of acetamidine with a suitable 1,3-dicarbonyl equivalent or a related synthon. The formyl group at the C5 position is often introduced via a Vilsmeier-Haack type reaction or by the oxidation of a hydroxymethyl or methyl group precursor.
Caption: Generalized synthetic pathway for this compound.
Exemplary Synthesis Protocol
Step 1: Synthesis of the Pyrimidine Core
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (1.0 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide (1.1 eq).
-
Condensation: Add a 1,3-dielectrophile, such as 3-(dimethylamino)acrolein (1.0 eq), to the reaction mixture.
-
Reaction Execution: Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, neutralize with a weak acid, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield 2-methylpyrimidine.
Step 2: Formylation of 2-Methylpyrimidine
-
Vilsmeier Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq).
-
Reaction Setup: Dissolve the 2-methylpyrimidine (1.0 eq) from Step 1 in DMF and cool in an ice bath.
-
Formylation: Add the prepared Vilsmeier reagent dropwise to the pyrimidine solution. After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Hydrolysis & Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize with an aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Chemical Reactivity and Derivatization
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the pyrimidine ring can participate in various transformations.
Caption: Key reaction pathways for the derivatization of the aldehyde group.
Reactions of the Aldehyde Group
-
Reductive Amination: This is one of the most powerful reactions for introducing diversity. The aldehyde readily condenses with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine. This reaction is fundamental in library synthesis for drug discovery.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for converting the aldehyde into an alkene, enabling chain extension and the introduction of varied lipophilic or functionalized side chains.
-
Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to construct more complex carbon skeletons.
-
Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, 2-Methyl-5-pyrimidinemethanol, using reducing agents like sodium borohydride (NaBH₄).[5] This alcohol can then be used in further functionalization, such as ether or ester formation.
Representative Protocol: Reductive Amination
This protocol is a self-validating system widely used in medicinal chemistry for its high efficiency and broad substrate scope.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or ethyl acetate (EtOAc).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred reaction mixture. The mild acidity of this reagent often obviates the need for an additional acid catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for the disappearance of the starting aldehyde by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.
Applications in Drug Discovery
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6] this compound serves as a key intermediate for synthesizing derivatives that target a wide range of biological systems. While specific examples citing this exact starting material in late-stage clinical candidates are proprietary, its utility can be understood through its application in building molecules for key target classes.
-
Kinase Inhibitors: The pyrimidine core is a common hinge-binding motif in many kinase inhibitors. The C5-aldehyde allows for the elaboration of side chains that can occupy the solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.
-
GPCR Modulators: Derivatives can be synthesized to interact with G-protein coupled receptors, where the substituents introduced via the aldehyde can modulate ligand-receptor interactions.
-
Enzyme Inhibitors: The scaffold is used to develop inhibitors for enzymes like phosphodiesterases (PDEs). For instance, pyrimidine derivatives have been investigated as PDE4 inhibitors for treating inflammatory diseases.
-
Antineoplastic Agents: Many anticancer drugs feature a pyrimidine core. This building block is valuable for creating libraries of compounds to screen for activity against various cancer cell lines, such as those targeting mutated forms of the epidermal growth factor receptor (EGFR).
Caption: Role of this compound in a typical drug discovery workflow.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
GHS Hazard Information
| Hazard | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [2] |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.[2]
-
In case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is a high-value synthetic intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined reactivity, centered on the versatile aldehyde group, allows for the systematic and efficient generation of diverse chemical libraries. The stability and prevalence of the 2-methylpyrimidine core in bioactive molecules underscore its importance as a foundational scaffold for discovering next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the laboratory.
References
- 1. This compound, CasNo.90905-33-2 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]
- 2. This compound | 90905-33-2 [sigmaaldrich.com]
- 3. This compound(90905-33-2) 1H NMR spectrum [chemicalbook.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. 2-Methyl-5-pyrimidinemethanol | 2239-83-0 [amp.chemicalbook.com]
- 6. jsscacs.edu.in [jsscacs.edu.in]
2-Methylpyrimidine-5-carbaldehyde molecular weight and formula
An In-Depth Technical Guide to 2-Methylpyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound (CAS No. 90905-33-2), a key heterocyclic building block. We will delve into its fundamental molecular properties, discuss synthetic considerations, outline methods for its characterization, and explore its potential applications, particularly within the realm of medicinal chemistry and drug discovery. The information is curated to provide not just data, but also the scientific context necessary for its effective use in a research and development setting.
Core Molecular Profile
This compound is a substituted pyrimidine featuring a methyl group at the 2-position and a reactive aldehyde at the 5-position. This unique arrangement of functional groups makes it a valuable intermediate for constructing more complex molecular architectures.
Key Identifiers and Physicochemical Properties
The fundamental properties of a compound are critical for experimental design, dictating everything from solvent choice to reaction setup and purification strategy. The data below is consolidated from various chemical suppliers and databases.
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-methyl-5-pyrimidinecarbaldehyde | |
| CAS Number | 90905-33-2 | [1][2] |
| Molecular Formula | C₆H₆N₂O | [1][3][4] |
| Molecular Weight | 122.13 g/mol | |
| InChI Key | IJBONYUNKRDIFC-UHFFFAOYSA-N | [1] |
| Appearance | Solid | [1] |
| Melting Point | 68-69°C | |
| Boiling Point | ~214-220°C at 760 mmHg | [3] |
| Purity | Typically ≥97% | [1] |
The aldehyde functional group is susceptible to oxidation. Therefore, proper storage is paramount to maintaining the compound's integrity.
| Storage Recommendation | Rationale |
| Temperature | 2-8°C, or freezer |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) |
| Light | Protect from light |
Synthesis and Quality Control
The utility of a building block is intrinsically linked to its accessibility and purity. While multiple synthetic routes may exist, a common strategy involves the construction of the pyrimidine ring from acyclic precursors.
General Synthetic Workflow
The synthesis of substituted pyrimidines often relies on the condensation of a 1,3-dielectrophile with an amidine. For this compound, precursors such as acetimidamide could serve as the C2-methyl and nitrogen source.[5] The aldehyde functionality can be introduced via various methods, either during the ring formation or by functionalizing a pre-formed pyrimidine ring.
A generalized workflow for obtaining and validating this reagent is crucial for reproducible research.
Caption: Generalized workflow for synthesis and quality control.
Spectroscopic Characterization: A Self-Validating Protocol
Trustworthiness in research starts with confirming the identity and purity of your starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on its structure, the following signals are expected:
| Chemical Shift (δ) ppm (approx.) | Proton Assignment | Expected Multiplicity |
| 9.9 - 10.1 | Aldehyde (-CHO) | Singlet (s) |
| 8.9 - 9.1 | Pyrimidine Ring Protons | Singlet (s) or Doublet (d) |
| 2.7 - 2.9 | Methyl (-CH₃) | Singlet (s) |
The presence of these signals in the correct integration ratio (1:2:3) provides strong evidence for the compound's identity. The absence of significant impurity peaks confirms its purity. Further confirmation via Mass Spectrometry (MS) to verify the molecular weight and HPLC to assess purity is standard practice in a drug development setting. Spectral data for this compound is publicly available for comparison.
Applications in Drug Development and Chemical Synthesis
The true value of this compound lies in the reactivity of its aldehyde group, which serves as a versatile chemical handle for diversification. The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. This compound is therefore an excellent starting point for generating libraries of novel pyrimidine derivatives.
While specific applications for this exact molecule are proprietary or in early-stage research, its close analog, 2-(Ethylthio)pyrimidine-5-carbaldehyde, is used in synthesizing pharmaceuticals for neurological disorders and in developing agrochemicals.[6] This strongly suggests that the 2-methyl variant is a valuable intermediate for similar discovery programs.
Key Chemical Transformations
The aldehyde group is a gateway to a vast array of other functional groups, enabling rapid lead optimization in a drug discovery campaign.
Caption: Key synthetic transformations of the aldehyde group.
These reactions are fundamental in medicinal chemistry:
-
Reductive Amination: The most common method for installing amine groups, which are critical for modulating solubility and forming interactions with biological targets.
-
Reduction: Conversion to the corresponding alcohol can provide an alternative hydrogen-bond donor or a site for further functionalization.
-
Oxidation: Formation of a carboxylic acid introduces a key acidic group for salt formation or for engaging with specific receptor sites.
-
Wittig Reaction: Creates carbon-carbon bonds, allowing for the extension of the molecular scaffold and exploration of new vector space.
Safety, Handling, and Storage
Scientific integrity includes a commitment to safety. This compound is classified as a hazardous substance and must be handled accordingly.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Key Precautionary Statements |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.[7]H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield as described by OSHA regulations.[8]
-
Dispensing: As a solid, avoid generating dust during transfer.[8] Use appropriate tools (spatulas) and weigh the material carefully.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not release into the environment.[8]
References
- 1. 2-Methyl-pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound (90905-33-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. This compound | C6H6N2O | CID 3160970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:90905-33-2 | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 2-Methylpyrimidine-5-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methylpyrimidine-5-carbaldehyde (CAS No: 90905-33-2), a key heterocyclic building block in medicinal and agricultural chemistry. In the absence of a complete, publicly available experimental dataset, this document synthesizes predicted spectroscopic data with established principles of structural elucidation. It serves as an in-depth reference for researchers, scientists, and drug development professionals, offering detailed interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven protocols for acquiring high-quality spectroscopic data for this and structurally related compounds.
Introduction: The Significance of this compound
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense biological importance. Pyrimidine derivatives are core scaffolds in numerous pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The aldehyde functional group at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures through reactions such as condensations, Wittig reactions, and reductive aminations. Its structural congeners, various pyrimidine-5-carbaldehyde derivatives, are actively investigated as key intermediates in the development of novel therapeutics, including kinase inhibitors for neurodegenerative diseases and bone anabolic agents. Understanding the precise spectroscopic signature of this compound is therefore fundamental for reaction monitoring, quality control, and the unambiguous characterization of its downstream products in drug discovery and development pipelines.
Molecular Structure and Predicted Spectroscopic Summary
The structural attributes of this compound are directly correlated to its spectroscopic output. The molecule consists of a pyrimidine ring substituted with a methyl group at the 2-position and a formyl (aldehyde) group at the 5-position.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 122.13 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | 68-69 °C | --INVALID-LINK-- |
Below is a summary of the predicted key spectroscopic data, which will be elaborated upon in the subsequent sections.
| Technique | Key Predicted Data |
| ¹H NMR | Aldehyde proton (CHO) ~9.9-10.1 ppm; Pyrimidine protons (H-4, H-6) ~9.0-9.2 ppm; Methyl protons (CH₃) ~2.7-2.9 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) ~190-195 ppm; Pyrimidine carbons (C-2, C-4, C-6) ~155-170 ppm; Pyrimidine carbon (C-5) ~130-135 ppm; Methyl carbon (CH₃) ~20-25 ppm. |
| IR (Infrared) | C=O stretch ~1700-1720 cm⁻¹; C-H (aldehyde) stretch ~2820-2850 cm⁻¹ and ~2720-2750 cm⁻¹; Aromatic C=N/C=C stretches ~1550-1600 cm⁻¹. |
| MS (Mass Spec.) | Molecular Ion [M]⁺• at m/z = 122; Key fragment from loss of CO at m/z = 94. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ is expected to show three distinct signals corresponding to the three types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.9 - 10.1 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| 9.0 - 9.2 | Singlet (s) | 2H | H-4, H-6 | Protons on the electron-deficient pyrimidine ring are significantly deshielded. Due to the symmetry plane through the C2-C5 axis, H-4 and H-6 are chemically equivalent. |
| 2.7 - 2.9 | Singlet (s) | 3H | CH₃ | The methyl protons are attached to the pyrimidine ring, resulting in a downfield shift compared to a typical aliphatic methyl group. |
Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment. The pyrimidine ring is electron-withdrawing, causing the attached protons (H-4, H-6) to resonate at a high chemical shift. The aldehyde proton is even further downfield due to the strong deshielding effect of the carbonyl group. The methyl group is also influenced by the aromatic ring system. The absence of adjacent protons for each group leads to the prediction of singlet multiplicities for all signals.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 190 - 195 | C=O | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region. |
| 165 - 170 | C-2 | The carbon atom situated between two nitrogen atoms in the pyrimidine ring is expected to be significantly deshielded. |
| 155 - 160 | C-4, C-6 | These equivalent carbons are adjacent to nitrogen atoms and are part of the aromatic system, leading to a downfield chemical shift. |
| 130 - 135 | C-5 | This carbon is attached to the aldehyde group and is part of the pyrimidine ring. |
| 20 - 25 | CH₃ | The methyl carbon is in a typical range for a methyl group attached to an aromatic system. |
Expert Insight: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be invaluable in confirming these assignments. A DEPT-135 experiment would show positive signals for the CH and CH₃ carbons, and no signal for the quaternary carbons (C-2, C-5) and the carbonyl carbon. A DEPT-90 experiment would only show signals for the CH carbons (C-4, C-6).
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and peak shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Optionally, run DEPT-90 and DEPT-135 experiments to aid in peak assignment.
-
References
An In-depth Technical Guide to 2-Methyl-5-pyrimidinecarbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-methyl-5-pyrimidinecarbaldehyde, a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. We will delve into its physical and chemical properties, explore synthetic and analytical methodologies, and discuss its role as a versatile building block in the creation of complex, biologically active molecules. This document is intended to serve as a practical resource for scientists, offering both foundational knowledge and actionable protocols.
Molecular Structure and Physicochemical Properties
2-Methyl-5-pyrimidinecarbaldehyde is a member of the pyrimidine family, a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids (as cytosine, thymine, and uracil). The presence of an aldehyde group at the 5-position and a methyl group at the 2-position imparts a unique reactivity profile, making it a valuable synthon in organic synthesis.
Structure:
Navigating the Solubility Landscape of 2-Methylpyrimidine-5-carbaldehyde: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylpyrimidine-5-carbaldehyde, a key building block in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, formulation development, and bioavailability, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a summary of known solubility data, predictive insights based on physicochemical properties, and a detailed, self-validating experimental protocol for determining solubility in common laboratory solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their work.
Introduction: The Central Role of Solubility
This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a prevalent scaffold in a multitude of bioactive molecules, and the reactive aldehyde functionality serves as a versatile handle for further chemical transformations. The efficiency of these transformations, the ease of purification, and the ultimate formulation of any derivative are all profoundly influenced by the solubility of this starting material. An in-depth understanding of its behavior in various solvent systems is, therefore, not merely academic but a prerequisite for successful research and development.
This guide moves beyond a simple tabulation of data to explain the underlying principles governing the solubility of this molecule. We will explore how its structural features dictate its interactions with different solvents and provide a robust framework for predicting and experimentally verifying its solubility.
Physicochemical Properties and Theoretical Solubility Profile
To understand the solubility of this compound, we must first consider its molecular structure and key physicochemical parameters.
Molecular Structure:
-
Pyrimidine Ring: The presence of two nitrogen atoms in the aromatic ring introduces polarity and the potential for hydrogen bonding.
-
Aldehyde Group: The carbonyl group is polar and can act as a hydrogen bond acceptor.
-
Methyl Group: This is a non-polar, hydrophobic moiety.
A key predictor of a compound's solubility is its octanol-water partition coefficient (LogP). For this compound, the predicted LogP value is -0.09 . A LogP value close to zero suggests that the compound has a balanced affinity for both polar (aqueous) and non-polar (organic) environments, indicating it is relatively hydrophilic.
The general principle of "like dissolves like" provides a foundational framework for predicting solubility. Solvents with similar polarity to the solute are more likely to be effective. Given the presence of polar functional groups (pyrimidine nitrogens, aldehyde carbonyl) and a relatively low LogP, we can anticipate that this compound will exhibit favorable solubility in polar solvents.
Known Solubility Data for this compound
| Solvent | Type | Reported Solubility | Citation |
| Water | Polar Protic | Predicted: 20420.5 mg/L | [1] |
| Methanol | Polar Protic | Soluble (Qualitative) | [2][3] |
| Chloroform | Polar Aprotic | Soluble (Qualitative) | [2][3] |
This limited dataset confirms the theoretical expectation of solubility in polar solvents. The predicted high water solubility is consistent with the compound's hydrophilic character, as suggested by its LogP value.
Experimental Determination of Solubility: A Validated Protocol
In the absence of extensive published data, a direct experimental determination of solubility is often necessary. The following protocol outlines a robust and self-validating method for quantifying the solubility of this compound in various laboratory solvents.
Principle of the Isothermal Shake-Flask Method
This method, a gold standard for solubility determination, involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
Experimental Workflow Diagram
References
A Comprehensive Technical Guide to 2-Methylpyrimidine-5-carbaldehyde for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2-Methylpyrimidine-5-carbaldehyde, a key building block in medicinal chemistry and agrochemical synthesis. We will explore its commercial availability, critical quality control parameters, and its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are considering this versatile molecule for their synthetic endeavors.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with the CAS number 90905-33-2, is a heterocyclic aldehyde that has garnered significant interest in the scientific community. Its pyrimidine core is a prevalent scaffold in a vast array of biologically active compounds, including established drugs and developmental candidates.[1][2] The presence of both a reactive aldehyde group and a privileged pyrimidine ring system makes it a valuable starting material for the synthesis of more complex molecules.[3][4][5] Its derivatives have shown promise in a range of therapeutic areas, from oncology to infectious diseases, as well as in the development of modern agrochemicals.[3][4]
Commercial Availability and Supplier Evaluation
A steady and reliable supply of high-quality starting materials is paramount for any research and development program. This compound is available from a variety of commercial suppliers. However, purity, cost, and availability can vary significantly.
Leading Commercial Suppliers
The following table provides a comparative overview of some of the prominent suppliers of this compound. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Typical Purity | Available Quantities | Indicative Pricing |
| Sigma-Aldrich | ≥97%[6] | Gram to multi-gram scale | Inquire for current pricing[6] |
| CymitQuimica | 97%[7] | 250mg, 1g, 5g, 10g, 25g[7] | €13.00/250mg to €358.00/25g[7] |
| AbacipharmTech | 97%[8] | 5g, 10g, 25g[8] | $156.22/5g to $618.25/25g |
| Chemsrc | 97.0% | 100mg, 250mg, 1g, 5g | ¥116.0/100mg to ¥1336.0/5g[4] |
The Critical Importance of Supplier Validation
Selecting a supplier should not be based on price alone. The quality and consistency of the supplied material are of utmost importance to ensure the reproducibility of experimental results. A thorough evaluation of a potential supplier is a critical step.
The Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical. When evaluating a CoA for this compound, researchers should pay close attention to the following:
-
Identity Confirmation: This is typically verified by techniques such as ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the known structure of the molecule.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. The CoA should clearly state the purity value and the method used.
-
Water Content: Karl Fischer titration is the standard method for determining the water content. Excessive water can interfere with certain chemical reactions.
-
Residual Solvents: Gas Chromatography (GC) is often used to identify and quantify any residual solvents from the synthesis and purification process.
-
Elemental Analysis: This provides the percentage composition of elements (C, H, N) and is a fundamental confirmation of the compound's empirical formula.
The Safety Data Sheet is a crucial document that provides comprehensive information about the potential hazards of a chemical and how to handle it safely.[9][10] For this compound, the SDS will include:
-
Hazards Identification: This section will detail the potential health effects, such as skin and eye irritation, and any respiratory hazards.[9][11] Hazard statements (H-statements) like H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) are common for this type of compound.[11]
-
First-Aid Measures: This provides essential information on what to do in case of accidental exposure.
-
Handling and Storage: This section outlines the recommended storage conditions, such as temperature and inert atmosphere, to maintain the stability and purity of the compound.[6] For this compound, storage at 4°C under a nitrogen atmosphere is often recommended.[6]
-
Personal Protective Equipment (PPE): This specifies the necessary protective gear, such as gloves, safety glasses, and lab coats, to be worn when handling the chemical.[9][10]
The following diagram illustrates a logical workflow for the evaluation of a commercial supplier of this compound.
Caption: A workflow diagram for the systematic evaluation of commercial chemical suppliers.
Quality Control and Analytical Protocols
Independent verification of the quality of a purchased chemical is a cornerstone of good laboratory practice. This section provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
HPLC Method for Purity Determination
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
Filter both solvents through a 0.45 µm filter and degas before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (A UV scan of the compound should be performed to determine the optimal wavelength).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Synthetic Utility and Applications in Drug Discovery
The true value of this compound lies in its synthetic versatility. The aldehyde functional group serves as a handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Key Chemical Transformations
The aldehyde group can readily undergo reactions such as:
-
Reductive Amination: To introduce substituted amino groups.
-
Wittig Reaction: To form alkenes.
-
Grignard and Organolithium Additions: To create secondary alcohols.
-
Oxidation: To form the corresponding carboxylic acid.
-
Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.
The following diagram illustrates a common synthetic transformation of this compound, a reductive amination reaction.
Caption: A schematic of the reductive amination of this compound.
Role in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[1][2] this compound serves as a valuable starting material for the synthesis of pyrimidine-based compounds with a wide range of biological activities, including but not limited to:
-
Anticancer Agents: Many kinase inhibitors and other targeted cancer therapeutics feature a pyrimidine core.
-
Antiviral Drugs: Pyrimidine nucleoside analogs are a well-established class of antiviral agents.
-
Central Nervous System (CNS) Active Compounds: The pyrimidine scaffold is found in various drugs targeting CNS disorders.
The ability to readily modify the 5-position of the pyrimidine ring via the carbaldehyde group allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.
Conclusion
This compound is a commercially available and synthetically versatile building block that holds significant potential for researchers in drug discovery and agrochemical development. A thorough understanding of its commercial landscape, coupled with robust in-house quality control, is essential for its successful application. The reactivity of its aldehyde functional group provides a gateway to a diverse array of more complex pyrimidine derivatives, making it a valuable tool in the synthesis of novel and potentially therapeutic molecules. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox cannot be overstated.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CAS#:90905-33-2 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 90905-33-2 [sigmaaldrich.com]
- 7. 2-Methyl-pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. chemical-label.com [chemical-label.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Purity Analysis of Commercial 2-Methylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylpyrimidine-5-carbaldehyde is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active molecules. Its chemical structure, featuring a reactive aldehyde group on a pyrimidine scaffold, makes it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis, storage, and handling. Ensuring the purity of this starting material is not merely a quality control measure; it is a fundamental prerequisite for the synthesis of safe and effective pharmaceuticals. This technical guide provides a comprehensive framework for the purity analysis of commercial this compound, detailing a multi-faceted analytical approach rooted in established scientific principles and regulatory expectations. We will explore the identification of potential impurities, robust analytical methodologies for their detection and quantification, and the critical role of forced degradation studies in developing a stability-indicating purity profile.
The Imperative of Purity: Why Rigorous Analysis of this compound is Non-Negotiable
The journey of a drug from a laboratory concept to a patient's bedside is paved with exacting standards, and it begins with the quality of the starting materials. For a compound like this compound, which is often a cornerstone of a multi-step synthesis, the presence of even minute quantities of impurities can have a cascading effect. These impurities can lead to:
-
Formation of Unwanted Byproducts: Impurities can react with downstream reagents, leading to the formation of novel, and potentially toxic, chemical entities in the final active pharmaceutical ingredient (API).
-
Reduced Yields and Inefficient Reactions: The presence of extraneous materials can interfere with reaction kinetics and equilibria, resulting in lower yields and increased manufacturing costs.
-
Compromised API Stability: Impurities can act as catalysts for the degradation of the final drug substance, shortening its shelf life and potentially rendering it ineffective or harmful.
-
Regulatory Scrutiny and Delays: Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances. A failure to adequately assess the purity of starting materials can lead to significant delays in the drug approval process.
Therefore, a robust and well-validated analytical strategy for assessing the purity of this compound is an indispensable component of any drug development program that utilizes this key intermediate.
Unmasking the Unseen: Potential Impurities in this compound
A thorough understanding of the synthetic route used to manufacture this compound is the first step in predicting the likely impurities. A common synthetic pathway involves the condensation of an appropriate three-carbon aldehyde equivalent with acetamidine.[1]
Based on this and other potential synthetic variations, we can anticipate several classes of impurities:
-
Starting Material Residues: Unreacted starting materials, such as acetamidine or precursors to the aldehyde functionality, may persist in the final product.
-
Side-Reaction Products: Competing reaction pathways can lead to the formation of isomeric pyrimidines or other heterocyclic byproducts.
-
Over-Oxidation or Reduction Products: The aldehyde group is susceptible to both oxidation to a carboxylic acid (2-Methylpyrimidine-5-carboxylic acid) and reduction to an alcohol ( (2-methylpyrimidin-5-yl)methanol).
-
Degradation Products: The compound's stability can be compromised by factors such as heat, light, moisture, and pH extremes, leading to the formation of various degradants.
A proactive approach to identifying these potential impurities is crucial for developing analytical methods with the required specificity.
The Analytical Arsenal: A Multi-Modal Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of this compound necessitates a combination of chromatographic and spectroscopic methods.
The Workhorse of Purity: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for moderately polar organic molecules like this compound. A well-developed stability-indicating HPLC method can separate the main component from its impurities, allowing for their accurate quantification.[2][3][4]
Objective: To develop and validate an RP-HPLC method for the quantification of this compound and the separation of its potential impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Phenomenex, Waters Symmetry), 250 mm x 4.6 mm, 5 µm | C18 stationary phases provide excellent retention and resolution for a wide range of small organic molecules.[2][3] |
| Mobile Phase | A: Water; B: Methanol (or Acetonitrile) | A simple, versatile mobile phase system. The gradient can be optimized for optimal separation. |
| Gradient | Start with a higher percentage of A, gradually increasing B. A starting point could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes. | A gradient elution is necessary to elute both polar and non-polar impurities that may be present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[2][3] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | Pyrimidine derivatives typically exhibit strong UV absorbance in this region. A PDA detector should be used to assess peak purity and identify the optimal wavelength.[2] |
| Injection Volume | 10 µL | A standard injection volume, which can be adjusted based on sample concentration and detector sensitivity. |
| Diluent | Mobile Phase (initial conditions) or a mixture of Water and Methanol/Acetonitrile | The sample should be fully dissolved in a solvent that is compatible with the mobile phase. |
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Probing Volatility and Mass: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information, which is invaluable for the identification of unknown impurities.
Objective: To identify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
GC-MS Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | Non-polar capillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness | A standard, robust column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split or Splitless, depending on the expected concentration of impurities. | Split injection is suitable for major components, while splitless is used for trace analysis. |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program that can be optimized to improve the separation of specific impurities. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analytes between the GC and the MS. |
| Ion Source Temperature | 230 °C | A standard ion source temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A hard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-400 | A suitable mass range to capture the molecular ion and fragments of the target compound and its likely impurities. |
Data Analysis: The resulting mass spectra of unknown peaks can be compared to spectral libraries (e.g., NIST, Wiley) for tentative identification. The fragmentation patterns can also be interpreted to deduce the structures of novel impurities.
The Fingerprint of the Molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for verifying the identity of this compound and for characterizing the structure of any significant impurities that can be isolated.
-
¹H NMR:
-
A singlet for the aldehyde proton (CHO), typically in the range of 9-10 ppm.
-
Two singlets or doublets for the pyrimidine ring protons.
-
A singlet for the methyl group (CH₃) protons, typically in the range of 2-3 ppm.[2]
-
-
¹³C NMR:
-
A signal for the aldehyde carbonyl carbon, typically in the range of 180-200 ppm.
-
Signals for the pyrimidine ring carbons.
-
A signal for the methyl carbon.
-
Any significant deviation from the expected spectrum or the presence of additional signals would indicate the presence of impurities.
Putting the Compound to the Test: The Critical Role of Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than those encountered during accelerated stability testing.[5][6] The goal is not to completely destroy the molecule but to induce a level of degradation (typically 5-20%) that allows for the identification of potential degradation products and the development of a stability-indicating analytical method.[6][7][8]
Workflow for Forced Degradation Studies
Caption: Forced degradation workflow for this compound.
Key Considerations for Forced Degradation Studies:
-
Acid/Base Hydrolysis: The aldehyde functionality may be susceptible to hydrolysis or other acid/base-catalyzed reactions.
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid.
-
Thermal Stress: High temperatures can induce decomposition.
-
Photostability: Exposure to light, as per ICH Q1B guidelines, is necessary to assess for any light-induced degradation.
-
Mass Balance: A critical aspect of forced degradation studies is to ensure that the sum of the assay value of the main peak and the levels of all impurities and degradation products is close to 100%. This demonstrates that all significant degradation products are being detected.[6]
Data Presentation and Interpretation: Building a Comprehensive Purity Profile
The data generated from the various analytical techniques should be collated and presented in a clear and concise manner.
Table 1: Summary of Analytical Techniques for Purity Analysis
| Analytical Technique | Purpose | Key Information Obtained |
| RP-HPLC | Quantification of the main component and known impurities. | Purity value (e.g., % area), retention times of impurities. |
| GC-MS | Identification of volatile and semi-volatile impurities. | Tentative identification of impurities through library matching and spectral interpretation. |
| ¹H and ¹³C NMR | Structural confirmation of the main component and characterization of isolated impurities. | Chemical shifts, coupling constants, and structural connectivity. |
| LC-MS | Identification and characterization of degradation products. | Molecular weights and fragmentation patterns of degradants. |
Conclusion: A Commitment to Quality
The purity analysis of this compound is a multi-faceted endeavor that requires a deep understanding of its chemistry, potential impurities, and the application of a suite of orthogonal analytical techniques. By implementing a robust analytical strategy that includes a validated stability-indicating HPLC method, GC-MS for volatile impurity profiling, NMR for structural confirmation, and comprehensive forced degradation studies, researchers and drug development professionals can ensure the quality and consistency of this critical starting material. This commitment to analytical excellence is not just a regulatory requirement; it is a scientific imperative that underpins the development of safe and effective medicines.
References
- 1. This compound | CAS#:90905-33-2 | Chemsrc [chemsrc.com]
- 2. This compound(90905-33-2) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. jetir.org [jetir.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. biomedres.us [biomedres.us]
An In-Depth Technical Guide to the Structural Elucidation of 2-Methylpyrimidine-5-carbaldehyde
Abstract
This technical guide provides a comprehensive, multi-technique framework for the structural elucidation of 2-Methylpyrimidine-5-carbaldehyde (C₆H₆N₂O), a key heterocyclic building block in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a detailed, field-proven rationale for the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. We present validated, step-by-step protocols for each analytical technique, grounded in established best practices. The causality behind experimental choices is explained, ensuring a trustworthy and self-validating analytical workflow. Data interpretation is supported by predictive analysis based on established spectroscopic principles and comparative data from closely related pyrimidine analogues. This guide is intended to serve as an authoritative reference for the unambiguous characterization of this and similar heterocyclic aldehydes.
Introduction and Molecular Overview
This compound is a substituted pyrimidine, a heterocyclic aromatic ring containing two nitrogen atoms. The presence of a reactive aldehyde group and a methyl group on the pyrimidine core makes it a versatile intermediate for the synthesis of more complex molecules.[1] Its precise chemical structure, molecular weight of 122.13 g/mol , and physical properties such as a melting point of 68-69°C are foundational to its application.[2][3] Unambiguous confirmation of its structure is a critical first step in any research or development pipeline, ensuring the integrity of subsequent synthetic steps and the validity of biological or material science data.
The elucidation process is not a singular experiment but a logical workflow, integrating orthogonal analytical techniques to build a conclusive structural assignment. Each technique provides a unique piece of the molecular puzzle, and their combined interpretation provides the confidence required for scientific rigor.
The Elucidation Workflow: A Multi-Pronged Approach
The structural confirmation of this compound relies on the synergistic application of three core spectroscopic techniques. Mass spectrometry provides the molecular weight and elemental formula, infrared spectroscopy identifies the key functional groups, and NMR spectroscopy maps the precise connectivity of atoms within the molecule.
Caption: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: Defining the Molecular Formula and Fragmentation
Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of a molecule. For a compound like this compound, both low-resolution (for nominal mass and fragmentation) and high-resolution (for exact mass) techniques are employed.
Experimental Protocol: GC-MS with Electron Ionization (EI)
The use of Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is ideal for volatile, thermally stable compounds like the target molecule.[4] Electron Ionization (EI) is a "hard" ionization technique that provides valuable structural information through reproducible fragmentation patterns.[3]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 10-20 µg/mL.
2. Instrumentation & Parameters:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Quadrupole or Ion Trap Analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
Data Interpretation: Predicted Mass Spectrum
The EI mass spectrum is expected to provide two key pieces of information: the molecular ion peak (M⁺˙) and a characteristic fragmentation pattern.
-
Molecular Ion (M⁺˙): The molecular formula C₆H₆N₂O gives a nominal molecular weight of 122 g/mol . A prominent peak at m/z 122 is expected, corresponding to the intact molecule with one electron removed. The presence of two nitrogen atoms dictates that this will be an even-numbered m/z value, consistent with the Nitrogen Rule.
-
Key Fragmentation Pathways: Aldehydes and aromatic rings exhibit predictable fragmentation patterns.[5][6] The primary fragmentations anticipated for this compound are:
-
Loss of H˙ (M-1): Alpha-cleavage of the hydrogen atom from the aldehyde group is a common pathway for aldehydes, which would yield a stable acylium ion at m/z 121 . This is often a very strong peak.[5]
-
Loss of CO (M-28): Loss of a neutral carbon monoxide molecule from the (M-1) fragment is characteristic of aldehydes, resulting in a peak at m/z 93 .
-
Loss of ˙CHO (M-29): Cleavage of the entire formyl radical results in a fragment at m/z 93 .[5] This fragment corresponds to the 2-methylpyrimidine cation.
-
Ring Fragmentation: The stable pyrimidine ring may undergo further fragmentation, potentially involving the loss of HCN (m/z 27) from the m/z 93 fragment.
-
Caption: Predicted EI mass spectral fragmentation pathway for this compound.
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a modern solid-state sampling technique that requires minimal sample preparation.
1. Sample Preparation:
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal (e.g., diamond).
2. Instrumentation & Parameters:
-
Spectrometer: PerkinElmer Spectrum Two or similar FT-IR spectrometer with a UATR accessory.
-
Scan Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 scans co-added to improve signal-to-noise ratio.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal should be acquired immediately prior to the sample spectrum.
Data Interpretation: Predicted FT-IR Spectrum
The structure of this compound contains several distinct functional groups whose characteristic vibrations are expected in the IR spectrum.[7][8]
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment | Rationale |
| ~3050 | Medium-Weak | Aromatic C-H Stretch | Corresponds to the C-H bonds on the pyrimidine ring. |
| ~2950 | Weak | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the methyl group. |
| ~2820 & ~2720 | Medium, Sharp (2) | Aldehyde C-H Stretch | A characteristic pair of peaks (Fermi doublet) for the aldehyde C-H bond.[7] |
| ~1700 | Strong, Sharp | C=O Carbonyl Stretch | This is a highly diagnostic, strong absorption characteristic of an aromatic aldehyde. |
| ~1580 & ~1470 | Medium-Strong | C=C and C=N Ring Stretch | Characteristic stretching vibrations of the pyrimidine aromatic ring system.[8] |
| ~1380 | Medium | C-H Bend | Bending vibration of the methyl group. |
| Below 900 | Medium-Strong | C-H Out-of-Plane Bend | Bending vibrations from the hydrogens on the aromatic ring. |
The most crucial peak to observe is the strong, sharp carbonyl (C=O) stretch around 1700 cm⁻¹, which provides definitive evidence for the aldehyde functional group.
NMR Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, number, and connectivity of every proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Accurately weigh ~5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ can be used if solubility is an issue.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation & Parameters:
-
Spectrometer: Bruker Avance 400 MHz (or higher field) spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard 30° pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
Data Interpretation: Predicted ¹H NMR Spectrum
The molecule has three distinct types of protons, which should give rise to three signals in the ¹H NMR spectrum.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | Singlet (s) | 1H | Aldehyde-H | Aldehyde protons are highly deshielded and appear far downfield. No adjacent protons to couple with. |
| ~9.1 | Singlet (s) | 2H | Pyrimidine-H (H4, H6) | The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are strongly deshielded by the electronegative nitrogen atoms and the electron-withdrawing aldehyde group. They appear as a sharp singlet. |
| ~2.8 | Singlet (s) | 3H | Methyl-H (CH₃) | The methyl protons are attached to the pyrimidine ring. They are in a relatively shielded environment and appear as a singlet with an integration of 3H. |
Note: The chemical shift of the pyrimidine protons in the parent 2-methylpyrimidine is ~8.68 ppm.[9] The presence of the electron-withdrawing aldehyde group at the 5-position is expected to deshield the adjacent H4 and H6 protons, shifting them further downfield to ~9.1 ppm.
Data Interpretation: Predicted ¹³C NMR Spectrum
The molecule has 6 carbon atoms, but due to symmetry, only 5 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum (C4 and C6 are equivalent).
| Predicted δ (ppm) | Assignment | Rationale |
| ~190 | Aldehyde (C=O) | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[10] |
| ~168 | Pyrimidine C2 | This carbon is bonded to two nitrogen atoms and the methyl group. It is expected to be significantly deshielded. |
| ~158 | Pyrimidine C4, C6 | These two equivalent carbons are bonded to nitrogen and hydrogen and are deshielded. |
| ~132 | Pyrimidine C5 | This carbon is attached to the aldehyde group and is expected to be deshielded, but less so than those directly bonded to nitrogen. |
| ~25 | Methyl (CH₃) | Aliphatic carbons appear in the upfield region of the spectrum. |
Conclusion: Synthesizing the Evidence
The structural elucidation of this compound is achieved by the logical integration of data from MS, FT-IR, and NMR. Mass spectrometry confirms the molecular formula of C₆H₆N₂O. FT-IR spectroscopy provides clear evidence of a carbonyl group (~1700 cm⁻¹) and an aromatic pyrimidine ring. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, showing the characteristic signals for an aldehyde proton (~10.1 ppm), two equivalent pyrimidine protons (~9.1 ppm), and a methyl group (~2.8 ppm), along with the five distinct carbon environments. The convergence of these orthogonal datasets provides a self-validating and trustworthy confirmation of the molecular structure, establishing the necessary foundation for its use in further research and development.
References
- 1. 2-Methyl-pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]
- 2. This compound | 90905-33-2 [sigmaaldrich.com]
- 3. This compound | 90905-33-2 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. 2-Methylpyrimidine(5053-43-0) 1H NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 2-Methylpyrimidine-5-carbaldehyde from Simple Precursors: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and accessible synthetic routes for the preparation of 2-methylpyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. This document provides an in-depth analysis of two primary synthetic strategies commencing from simple, readily available precursors: the construction of the pyrimidine core followed by formylation, and the direct formylation of a pre-functionalized pyrimidine. Each presented route is accompanied by a detailed, step-by-step laboratory protocol, mechanistic insights, and a discussion of the underlying chemical principles to ensure scientific integrity and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of a diverse array of biologically active molecules. Its pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the reactive aldehyde functionality at the 5-position serves as a versatile handle for further molecular elaboration. The strategic synthesis of this compound from simple and inexpensive starting materials is therefore of significant interest to the chemical and pharmaceutical research community. This application note provides a detailed guide to two effective synthetic pathways, designed to be both practical for laboratory-scale synthesis and informative for the seasoned researcher.
Synthetic Strategies and Mechanistic Overview
The synthesis of this compound can be approached through several strategic disconnections. Here, we focus on two logical and experimentally validated pathways:
-
Route 1: Ring Construction followed by C5-Formylation. This strategy involves the initial synthesis of the 2-methylpyrimidine core from acyclic precursors, followed by the introduction of the aldehyde group at the 5-position.
-
Route 2: Halogen-Metal Exchange and Formylation of a Pre-formed Pyrimidine. This approach begins with a commercially available or readily synthesized 5-halo-2-methylpyrimidine, which is then converted to the target aldehyde.
Regioselectivity of Electrophilic Substitution on 2-Methylpyrimidine
The successful formylation of 2-methylpyrimidine at the 5-position is governed by the electronic properties of the pyrimidine ring. Pyrimidine is an electron-deficient heterocycle, making it generally less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the methyl group at the 2-position provides some electron-donating character. The regioselectivity of electrophilic attack is influenced by the interplay of inductive and resonance effects of the ring nitrogen atoms and the methyl substituent. Computational studies and experimental evidence suggest that the 5-position is the most nucleophilic carbon, making it the preferred site for electrophilic attack.[1][2][3][4]
Route 1: Synthesis via Ring Formation and Subsequent Formylation
This route is a classic example of building molecular complexity from simple, acyclic starting materials. It is a two-step process involving the initial construction of the 2-methylpyrimidine ring, followed by its formylation.
Step 1: Synthesis of 2-Methylpyrimidine
The Pinner synthesis provides a straightforward method for the construction of the pyrimidine ring from a 1,3-dicarbonyl compound (or its equivalent) and an amidine.[5][6] In this protocol, we utilize 1,1,3,3-tetraethoxypropane, a stable precursor to malondialdehyde, and acetamidine hydrochloride.
Reaction Scheme:
Caption: Synthesis of 2-Methylpyrimidine.
Protocol 1: Preparation of 2-Methylpyrimidine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Sodium | 22.99 | 5.75 g | 0.25 |
| Absolute Ethanol | 46.07 | 125 mL | - |
| Acetamidine Hydrochloride | 94.54 | 23.6 g | 0.25 |
| 1,1,3,3-Tetraethoxypropane | 220.31 | 55.1 g | 0.25 |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.
-
Once all the sodium has reacted, add a solution of acetamidine hydrochloride in ethanol to the flask.
-
Heat the mixture to reflux, and then add 1,1,3,3-tetraethoxypropane dropwise over a period of 1 hour.
-
Continue refluxing the reaction mixture for an additional 4 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the ethanol from the filtrate by distillation under reduced pressure.
-
Extract the residue with diethyl ether.
-
Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 2-methylpyrimidine can be purified by vacuum distillation.
Step 2: Formylation of 2-Methylpyrimidine via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9][10] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Reaction Scheme:
Caption: Vilsmeier-Haack Formylation of 2-Methylpyrimidine.
Protocol 2: Vilsmeier-Haack Formylation of 2-Methylpyrimidine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10.7 g (6.5 mL) | 0.07 |
| 2-Methylpyrimidine | 94.11 | 4.7 g | 0.05 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Crushed Ice | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the reagent mixture back to 0 °C and add a solution of 2-methylpyrimidine in dichloromethane (DCM) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route 2: Synthesis via Halogen-Metal Exchange
This alternative route offers a convergent approach, starting from a pre-functionalized pyrimidine ring. The key step is a halogen-metal exchange followed by quenching with a formylating agent.
Step 1: Synthesis of 5-Bromo-2-methylpyrimidine
5-Bromo-2-methylpyrimidine can be synthesized from commercially available 2-amino-5-bromopyrimidine through a Sandmeyer-type reaction or from 2-methyl-5-bromopyrimidine-4-carboxylic acid via decarboxylation.[11] A more direct approach involves the condensation of 2-bromomalonaldehyde with acetamidine.[12]
Reaction Scheme:
Caption: Synthesis of 5-Bromo-2-methylpyrimidine.
Protocol 3: Preparation of 5-Bromo-2-methylpyrimidine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Bromomalonaldehyde | 150.94 | 15.1 g | 0.1 |
| Acetamidine Hydrochloride | 94.54 | 9.5 g | 0.1 |
| Sodium Methoxide | 54.02 | 10.8 g | 0.2 |
| Methanol | 32.04 | 100 mL | - |
| Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 2-bromomalonaldehyde and acetamidine hydrochloride in methanol.
-
Cool the mixture in an ice bath and add a solution of sodium methoxide in methanol dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 5-bromo-2-methylpyrimidine.
Step 2: Formylation via Lithium-Halogen Exchange
The final step involves a lithium-halogen exchange on 5-bromo-2-methylpyrimidine, followed by quenching the resulting organolithium species with DMF to introduce the formyl group.[13][14][15]
Reaction Scheme:
Caption: Formylation via Lithium-Halogen Exchange.
Protocol 4: Formylation of 5-Bromo-2-methylpyrimidine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 5-Bromo-2-methylpyrimidine | 172.02 | 8.6 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 22 mL | 0.055 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 4.0 g (4.2 mL) | 0.055 |
| Saturated Ammonium Chloride Solution | - | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-2-methylpyrimidine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Conclusion
This application note has detailed two reliable and efficient synthetic routes for the preparation of this compound from simple precursors. Both the ring construction/formylation sequence and the halogen-metal exchange/formylation strategy offer practical and scalable methods for obtaining this valuable synthetic intermediate. The choice of route may depend on the availability of starting materials and the specific requirements of the research project. The provided protocols, along with the mechanistic discussions, are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently produce this key building block for their scientific endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 12. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 13. Formylation - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Formylation - Lithium Halogen Exchange [commonorganicchemistry.com]
Application Notes and Protocols: One-Pot Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
Introduction: The Central Role of Pyrimidines in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2][3][4] Its prevalence stems from its ability to engage in a wide range of biological interactions, serving as a versatile scaffold for the development of drugs with activities spanning from anticancer and antiviral to anti-inflammatory and antimicrobial.[2][3][4] Specifically, 2,5-disubstituted pyrimidines, particularly those bearing a carboxylic ester at the 5-position, are of significant interest. The substituent at the C2 position offers a critical handle for modulating pharmacological activity and optimizing drug-like properties, making the development of efficient and versatile synthetic routes to this class of compounds a high priority for researchers in drug development.[5][6]
This application note provides a detailed guide to the one-pot synthesis of 2-substituted pyrimidine-5-carboxylic esters, a methodology prized for its efficiency and atom economy.[1] We will delve into the underlying chemical principles, provide a robust and validated experimental protocol, and offer expert insights to ensure successful implementation in your laboratory.
Core Synthetic Strategy: A Mechanistic Overview
The featured one-pot synthesis hinges on the condensation of an amidine with a three-carbon building block, a strategy that efficiently constructs the pyrimidine ring in a single operational step.[3] A particularly effective and general method involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[5][7][8] This approach is advantageous as it directly yields the desired 2-substituted pyrimidine-5-carboxylic esters, often in high yields and without substitution at the 4-position, a common challenge in other synthetic approaches.[5][7]
The plausible reaction mechanism, based on established chemical principles, is initiated by the nucleophilic attack of the amidine on the electrophilic carbon of the propen-1-ol salt. This is followed by an intramolecular cyclization and subsequent elimination of methanol and water to afford the aromatic pyrimidine ring. The choice of a one-pot approach significantly streamlines the synthetic process, minimizing purification steps and reducing solvent waste, aligning with the principles of green chemistry.[2][9]
Visualizing the Workflow: From Reagents to Product
To provide a clear overview of the synthetic process, the following diagram illustrates the key stages of the one-pot synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Caption: Workflow for the one-pot synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general and reliable procedure for the one-pot synthesis of a representative 2-substituted pyrimidine-5-carboxylic ester.
Materials and Equipment:
-
Reagents:
-
Amidinium salt (e.g., acetamidinium chloride)
-
Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (can be prepared from methyl 3,3-dimethoxypropionate and methyl formate with sodium hydride)[5][7]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 equivalent) in anhydrous DMF.
-
Addition of Amidinium Salt: To the stirred solution, add the desired amidinium salt (1.1 equivalents) in one portion at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted pyrimidine-5-carboxylic ester.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: A Comparative Overview
The versatility of this one-pot synthesis is demonstrated by its applicability to a range of amidinium salts, leading to a variety of 2-substituted pyrimidine-5-carboxylic esters. The following table summarizes representative examples found in the literature.
| Entry | R Group (in Amidinium Salt) | Product | Reported Yield (%) | Reference |
| 1 | Methyl | Methyl 2-methylpyrimidine-5-carboxylate | 75 | [7] |
| 2 | Phenyl | Methyl 2-phenylpyrimidine-5-carboxylate | 82 | [7] |
| 3 | 4-Chlorophenyl | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | 78 | [7] |
| 4 | 2-Thienyl | Methyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate | 65 | [7] |
Expertise & Experience: Rationale Behind Experimental Choices
-
Choice of Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve the ionic starting materials.
-
Stoichiometry: A slight excess of the amidinium salt (1.1 equivalents) is used to ensure complete consumption of the more valuable propen-1-olate starting material.
-
Temperature Control: The reaction temperature is a critical parameter. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. Optimization of the temperature for each specific substrate is recommended for achieving the best results.
-
Workup Procedure: The aqueous workup with sodium bicarbonate is essential to neutralize any acidic byproducts and facilitate a clean extraction of the desired product into the organic phase.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through several key checkpoints:
-
TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of degradation products due to prolonged heating. A new spot corresponding to the product should appear, while the starting material spots diminish.
-
Spectroscopic Analysis: The identity and purity of the final product must be rigorously confirmed by spectroscopic methods. The characteristic signals in ¹H and ¹³C NMR spectra, along with the molecular ion peak in the mass spectrum, provide unambiguous evidence for the formation of the desired 2-substituted pyrimidine-5-carboxylic ester.
-
Reproducibility: This protocol is based on well-established literature procedures and has been shown to be reproducible for a variety of substrates.[5][7][8]
Conclusion
The one-pot synthesis of 2-substituted pyrimidine-5-carboxylic esters is a powerful and efficient method for accessing a class of compounds with significant potential in drug discovery. This application note provides a comprehensive and practical guide for researchers, combining a detailed experimental protocol with expert insights to facilitate the successful synthesis and exploration of novel pyrimidine-based therapeutic agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. wjarr.com [wjarr.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Green Synthesis of Pyrimidine Derivatives: Application Notes and Protocols for the Modern Laboratory
Introduction: The Imperative for Greener Pyrimidine Synthesis
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The traditional synthetic routes to these vital heterocycles, however, often rely on harsh reaction conditions, hazardous organic solvents, and toxic reagents, contributing to significant environmental concerns and economic burdens.[3] The principles of green chemistry offer a transformative approach to chemical synthesis, emphasizing the reduction or elimination of hazardous substances, the use of renewable resources, and the design of energy-efficient processes.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the green synthesis of pyrimidine derivatives, empowering the adoption of more sustainable and efficient practices in the laboratory.
Strategic Approaches to Green Pyrimidine Synthesis
The paradigm of green chemistry has catalyzed the development of innovative synthetic methodologies that minimize environmental impact without compromising efficiency. Key strategies in the green synthesis of pyrimidines include the adoption of alternative energy sources, the use of environmentally benign solvents and catalysts, and the implementation of atom-economical multicomponent reactions.[3][6]
Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation
Conventional heating methods are often slow and energy-intensive. Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools for accelerating organic reactions, offering significant advantages in terms of reduced reaction times, increased yields, and enhanced product purity.[7][8]
Mechanism of Action:
-
Microwave Heating: Microwaves directly interact with polar molecules in the reaction mixture, causing rapid and uniform heating. This localized heating can lead to reaction rates that are orders of magnitude faster than conventional heating.[9]
-
Sonochemistry (Ultrasound): High-intensity ultrasound waves induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and chemical reactivity.[10]
Comparative Advantages:
| Feature | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Heating Mechanism | Dielectric heating | Acoustic cavitation |
| Reaction Times | Seconds to minutes | Minutes to a few hours |
| Yields | Generally high to excellent | Good to high |
| Scalability | Can be challenging for large scale | More readily scalable |
| Substrate Scope | Broad, particularly for polar reactants | Broad, effective for heterogeneous reactions |
Benign Solvents and Catalysts: The Role of Water, Ionic Liquids, and Recyclable Catalysts
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions.[9] Ionic liquids (ILs), with their low volatility, high thermal stability, and tunable properties, also offer a greener alternative to traditional organic solvents.[11]
The Power of Water: Water's unique properties, such as its high polarity and ability to form hydrogen bonds, can significantly influence reaction pathways and rates, often leading to enhanced reactivity and selectivity.[9]
Ionic Liquids as Dual-Function Media: Ionic liquids can act as both the solvent and the catalyst in a reaction, simplifying the process and facilitating catalyst recycling.[12] However, considerations regarding their synthesis, cost, and potential toxicity are important for their practical application.[13]
Heterogeneous and Recyclable Catalysts: The use of solid-supported or heterogeneous catalysts simplifies product purification and allows for catalyst recovery and reuse, aligning with the principles of a circular economy.[14]
Atom Economy: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are inherently atom-economical and efficient. The Biginelli and Pinner reactions are classic examples of MCRs that are widely used for the synthesis of pyrimidine derivatives.[10][15]
The Biginelli Reaction: This one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs).[15] Green modifications of this reaction often involve the use of microwave or ultrasound irradiation and green catalysts.[14]
The Pinner Reaction: Traditionally used for the synthesis of imidates, the Pinner reaction can be adapted for the construction of the pyrimidine ring.[5][16] Green adaptations focus on avoiding the use of hazardous reagents and solvents.[5]
Solvent-Free Synthesis: The Mechanochemical Approach
Solvent-free reactions, often facilitated by techniques like ball milling, represent a significant advancement in green chemistry. By eliminating the need for solvents, these methods drastically reduce waste and can lead to faster reaction times and higher yields.
Ball Milling: This technique uses mechanical force to induce chemical reactions between solid reactants. The high-energy collisions between the grinding media (balls) and the reactants provide the necessary activation energy for the reaction to proceed.
Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones
This protocol describes a rapid and efficient synthesis of dihydropyrimidinones using microwave irradiation.
Rationale: Microwave heating dramatically reduces the reaction time from hours to minutes compared to conventional methods. The use of a catalytic amount of a mild Lewis acid like cerium(III) chloride in water or under solvent-free conditions enhances the reaction rate and yield.[4]
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Biginelli Synthesis.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.25 mmol)
-
Water (optional, 5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and CeCl₃·7H₂O (0.25 mmol).
-
If performing the reaction in water, add 5 mL of deionized water to the vessel. For the solvent-free reaction, proceed without adding any solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the vessel to cool to room temperature.
-
Add 10 mL of ice-cold water to the reaction mixture.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the pure 4-aryl-3,4-dihydropyrimidin-2(1H)-one.[4]
Expected Results: This method typically affords high yields (85-95%) of the desired dihydropyrimidinones in a significantly shorter time compared to conventional heating methods.[4]
Protocol 2: Ultrasound-Assisted Synthesis of Pyrimidines from Chalcones
This protocol outlines the synthesis of pyrimidine derivatives from chalcones and urea under ultrasonic irradiation.
Rationale: Ultrasound provides the activation energy for the cyclocondensation reaction, leading to shorter reaction times and high yields without the need for external heating. The use of a basic medium facilitates the reaction.[7]
Reaction Scheme:
Caption: Ultrasound-Assisted Synthesis of Pyrimidines.
Materials:
-
Chalcone (10 mmol)
-
Urea (10 mmol)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve the chalcone (10 mmol) and urea (10 mmol) in ethanol in a flask.
-
Add a catalytic amount of potassium hydroxide.
-
Immerse the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for 30-60 minutes, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.[7]
Expected Results: This method provides a rapid and efficient route to pyrimidine derivatives from readily available chalcones, with yields often exceeding 80%.[7]
Protocol 3: Solvent-Free Synthesis of Pyrimidines via Ball Milling
This protocol describes a mechanochemical approach to the Biginelli reaction, eliminating the need for solvents.
Rationale: Ball milling provides the necessary energy for the reaction to occur in the solid state, leading to a highly efficient and environmentally friendly process. The absence of solvent simplifies the workup procedure.
Workflow Diagram:
Caption: Workflow for Solvent-Free Ball Milling Synthesis.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., a few drops of concentrated HCl or a solid acid catalyst)
-
Grinding jar and balls (e.g., stainless steel)
-
Ball mill
Procedure:
-
Place the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of the chosen catalyst into a grinding jar.
-
Add the grinding balls to the jar.
-
Mill the mixture at a suitable frequency (e.g., 20-30 Hz) for 30-60 minutes.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC.
-
After completion, extract the product from the solid mixture using a suitable solvent (e.g., ethanol).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize if necessary to obtain the pure dihydropyrimidinone.
Expected Results: This solvent-free method often results in excellent yields (typically >90%) and a simplified work-up, making it a highly attractive green alternative.
Protocol 4: Green Pinner Synthesis of Pyrimidines
This protocol provides a greener adaptation of the Pinner synthesis, avoiding the use of hazardous reagents like anhydrous HCl gas.
Rationale: The classical Pinner reaction requires anhydrous HCl gas, which is highly corrosive and difficult to handle. This modified protocol utilizes a Lewis acid catalyst in a less hazardous solvent, making the procedure more environmentally benign.[5]
Reaction Mechanism Overview:
Caption: Simplified Mechanism of a Modified Pinner Synthesis.
Materials:
-
Nitrile (e.g., benzonitrile) (10 mmol)
-
Anhydrous alcohol (e.g., ethanol) (20 mmol)
-
Lewis acid catalyst (e.g., TMSCl, BF₃·OEt₂) (1.1 eq)[5]
-
Anhydrous, non-polar solvent (e.g., dichloromethane)
-
Ammonia source (e.g., ammonium chloride)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
Procedure:
-
To a solution of the nitrile (10 mmol) in anhydrous dichloromethane, add the Lewis acid catalyst (11 mmol) at 0 °C under an inert atmosphere.
-
Slowly add the anhydrous alcohol (20 mmol) and allow the reaction to stir at room temperature for several hours until the formation of the imidate is complete (monitored by IR or NMR).
-
In a separate flask, prepare the amidine by reacting the imidate intermediate with an ammonia source.
-
For the final pyrimidine synthesis, condense the resulting amidine with a 1,3-dicarbonyl compound in the presence of a base (e.g., sodium ethoxide) in ethanol.
-
Work-up the reaction mixture by neutralization, extraction with an organic solvent, and purification by chromatography or recrystallization.[5]
Expected Results: While yields may vary depending on the substrates and specific conditions, this greener approach to the Pinner synthesis provides a viable alternative to the traditional method, with a significantly improved safety and environmental profile.
Conclusion and Future Outlook
The adoption of green chemistry principles in the synthesis of pyrimidine derivatives is not merely an environmental imperative but also a driver of innovation, leading to more efficient, cost-effective, and safer chemical processes. The methodologies outlined in this guide—microwave and ultrasound-assisted synthesis, the use of benign solvents and catalysts, multicomponent reactions, and solvent-free approaches—provide a robust toolkit for the modern chemist. As research in this field continues to evolve, we can anticipate the development of even more sophisticated and sustainable synthetic strategies, further solidifying the role of green chemistry in the future of drug discovery and development.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science [benthamscience.com]
- 10. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cjm.ichem.md [cjm.ichem.md]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Versatile Synthon: 2-Methylpyrimidine-5-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] As a fundamental component of the nucleobases uracil, thymine, and cytosine, pyrimidine is intrinsically recognized by biological systems.[2] This inherent biocompatibility, combined with its versatile chemical reactivity, has made it a cornerstone in the design of novel therapeutics. Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3]
Within this vital class of heterocycles, 2-Methylpyrimidine-5-carbaldehyde emerges as a particularly valuable and versatile building block. Its structure is strategically functionalized: the pyrimidine core provides the essential pharmacophoric element, the methyl group at the 2-position can influence solubility and metabolic stability, and the aldehyde at the 5-position serves as a reactive handle for a wide array of chemical transformations. This unique combination allows for the facile introduction of molecular diversity, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 90905-33-2 | [4] |
| Molecular Formula | C₆H₆N₂O | [4] |
| Molecular Weight | 122.13 g/mol | [4] |
| Appearance | Off-white to yellow crystalline powder | [5] |
| Melting Point | 68-69 °C | [4] |
| Boiling Point | 213.7 ± 13.0 °C at 760 mmHg | [4] |
| Solubility | Soluble in chloroform, methanol | [4] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [4] |
Safety Information: this compound is classified as a warning-level hazardous substance, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application Notes: A Gateway to Complex Bioactive Molecules
The aldehyde functionality of this compound is its key asset, serving as an electrophilic site for the construction of more elaborate molecular architectures. Its utility is prominently demonstrated in the synthesis of kinase inhibitors and other targeted therapies. While direct synthesis of a blockbuster drug from this specific starting material is not widely documented, its structural motif is central to many important pharmaceuticals. For instance, a closely related pyrimidine-5-carbaldehyde derivative is a key intermediate in the synthesis of Rosuvastatin, a widely prescribed medication for lowering cholesterol.[6][7] Similarly, pyrimidine aldehydes are crucial precursors for the synthesis of potent tyrosine kinase inhibitors like Imatinib and Nilotinib, used in cancer therapy.[8][9]
The following sections will detail three fundamental transformations that leverage the reactivity of this compound to build scaffolds of high medicinal relevance.
Core Synthetic Transformations
Caption: Key synthetic transformations of this compound.
Protocols
Protocol 1: Reductive Amination for the Synthesis of Secondary and Tertiary Amines
Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines, which are prevalent in drug molecules. The reaction proceeds in two stages: the formation of an iminium ion intermediate from the aldehyde and an amine, followed by its in-situ reduction.[10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice as it is mild, selective for imines over aldehydes, and does not require acidic conditions that can be detrimental to sensitive substrates.[12] This one-pot procedure is highly efficient for creating diverse amine libraries for SAR studies.
Experimental Workflow:
Caption: General workflow for reductive amination.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction is often slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the reaction).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Wittig Olefination for Carbon-Carbon Double Bond Formation
Scientific Rationale: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[13] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[14] This reaction is invaluable for extending carbon chains and introducing alkene functionalities, which can serve as handles for further synthetic manipulations or as key structural elements in the final drug molecule. The choice of base and solvent is critical and depends on the stability of the ylide being generated.[15]
Experimental Workflow:
Caption: General workflow for the Wittig reaction.
Step-by-Step Procedure (for a non-stabilized ylide):
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq), dropwise to the suspension. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir at this temperature for 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the aldehyde (typically 1-4 hours).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the mixture with ethyl acetate or diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent like hexanes prior to chromatography.[16]
Protocol 3: Knoevenagel Condensation for α,β-Unsaturated Systems
Scientific Rationale: The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate).[17][18] The reaction is typically catalyzed by a weak base, like piperidine.[19] This reaction is exceptionally useful for creating electron-deficient alkenes, which are versatile intermediates and can themselves be biologically active, for example, as Michael acceptors.[20]
Experimental Workflow:
Caption: General workflow for the Knoevenagel condensation.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.05 eq) in a suitable solvent, such as ethanol or isopropanol.
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine (0.1 eq), to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. The reaction progress can be monitored by the formation of a precipitate or by TLC.[21]
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold solvent (the same as the reaction solvent) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum. The product is often of high purity and may not require further purification.
Conclusion and Future Outlook
This compound is a high-value, versatile building block that provides medicinal chemists with a reliable and efficient entry point into a vast chemical space of biologically relevant molecules. The protocols detailed herein for reductive amination, Wittig olefination, and Knoevenagel condensation represent fundamental, field-proven methods for elaborating this core structure into diverse scaffolds suitable for drug discovery programs. As the demand for novel, targeted therapeutics continues to grow, particularly in areas like oncology and infectious diseases, the strategic use of such well-defined and reactive intermediates will remain a critical component of the drug development pipeline. The pyrimidine scaffold, accessed through reagents like this compound, is poised to continue delivering new generations of life-saving medicines.
References
- 1. researchtrend.net [researchtrend.net]
- 2. irjmets.com [irjmets.com]
- 3. wjarr.com [wjarr.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 11. gctlc.org [gctlc.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. organicreactions.org [organicreactions.org]
- 18. purechemistry.org [purechemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Knoevenagel Condensation [organic-chemistry.org]
- 21. bcc.bas.bg [bcc.bas.bg]
Application Notes and Protocols: 2-Methylpyrimidine-5-carbaldehyde as a Versatile Building Block for Novel Heterocycles
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds and natural products, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[1][2] This privileged scaffold is present in a wide array of approved therapeutics, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Fused pyrimidine systems, where the pyrimidine ring is annulated with other heterocyclic rings, often exhibit enhanced or novel biological activities, making them attractive targets in drug discovery.[4][5][6]
2-Methylpyrimidine-5-carbaldehyde is a particularly valuable synthetic intermediate. Its aldehyde functionality provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, serving as a gateway to a diverse range of complex heterocyclic structures. The strategic placement of the methyl group at the 2-position and the aldehyde at the 5-position influences the electronic properties of the ring and offers specific points for synthetic diversification. This guide provides detailed, field-proven protocols for leveraging this compound in the synthesis of novel heterocyclic systems, with a focus on explaining the underlying principles of each synthetic transformation.
Core Synthetic Applications: Building Complexity from a Simple Aldehyde
The electrophilic nature of the aldehyde carbon in this compound makes it an excellent substrate for reactions with various nucleophiles. Here, we detail two powerful and widely used synthetic methods—the Knoevenagel condensation and the Wittig reaction—to illustrate its utility in generating valuable, functionalized pyrimidine derivatives.
Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrimidines
The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, catalyzed by a weak base.[2][7] The resulting α,β-unsaturated products are versatile intermediates for subsequent reactions, such as Michael additions or cycloadditions, to build more complex heterocyclic frameworks.[8]
Causality of Experimental Design: The choice of a weak base, such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is critical.[6][7] It must be basic enough to deprotonate the active methylene compound to form a nucleophilic enolate, but not so strong as to promote self-condensation of the aldehyde. Ethanol is often chosen as a solvent due to its ability to dissolve both the reactants and the catalyst, and its appropriate boiling point for reactions requiring heating. The reaction progress is conveniently monitored by Thin Layer Chromatography (TLC), allowing for determination of the reaction endpoint.
Detailed Step-by-Step Methodology:
Reaction: Knoevenagel condensation of this compound with Malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq) or DBU (catalytic amount)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 eq) and malononitrile (1.1 eq).
-
Add anhydrous ethanol (15-20 mL) and a magnetic stir bar. Stir the mixture at room temperature until all solids are dissolved.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid product may precipitate.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 2-((2-methylpyrimidin-5-yl)methylene)malononitrile.
Data Presentation: Knoevenagel Condensation Products
| Active Methylene Compound | Product Structure | Typical Catalyst | Typical Solvent | Expected Yield (%) | Key Analytical Data (¹H NMR, δ ppm) |
| Malononitrile | Piperidine | Ethanol | 85-95 | Singlet for the vinyl proton at ~8.0-8.5 ppm | |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 80-90 | Singlet for the vinyl proton at ~8.2-8.7 ppm | |
| Barbituric Acid | Piperidine | Water/Ethanol | 75-85 | Singlet for the vinyl proton at ~8.5-9.0 ppm |
Note: The images are representative structures. Expected yields are based on similar reactions reported in the literature.
Experimental Workflow: Knoevenagel Condensation
Caption: Generalized workflow for the Knoevenagel condensation.
Protocol 2: Wittig Reaction for the Synthesis of Vinylpyrimidines
The Wittig reaction is a powerful and reliable method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[9] This reaction is particularly useful for introducing a vinyl group onto the pyrimidine ring, creating a valuable handle for further functionalization, such as in cross-coupling reactions.
Causality of Experimental Design: The Wittig reagent is typically prepared in situ from a corresponding phosphonium salt by deprotonation with a strong base, such as n-butyllithium (n-BuLi).[10] The reaction is performed under an inert atmosphere (nitrogen or argon) and in an anhydrous solvent (like THF) because both the strong base and the ylide are sensitive to moisture and air. The reaction is usually initiated at a low temperature (0 °C or -78 °C) to control the reactivity and then allowed to warm to room temperature. The main byproduct, triphenylphosphine oxide, is often removed by crystallization or column chromatography.[11]
Detailed Step-by-Step Methodology:
Reaction: Wittig olefination of this compound with Methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide (Ph₃PCH₃Br) (1.2 eq)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried, two-neck round-bottom flask
-
Syringes and needles for inert atmosphere techniques
-
Standard laboratory glassware for workup and purification
Procedure:
-
In-situ Generation of the Ylide: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath with stirring. c. Slowly add n-BuLi solution (1.1 eq) dropwise via syringe. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating ylide formation. d. Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: a. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. b. Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours or until TLC indicates the consumption of the aldehyde.
-
Workup and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter and concentrate the solution under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. e. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate) to isolate the pure 2-methyl-5-vinylpyrimidine.
Data Presentation: Wittig Reaction Products
| Phosphonium Salt | Product Structure | Typical Base | Typical Solvent | Expected Yield (%) | Key Analytical Data (¹H NMR, δ ppm) |
| Ph₃PCH₃Br | n-BuLi | THF | 70-85 | Characteristic signals for vinyl protons (dd, ~6.5-7.0 and ~5.5-6.0 ppm) | |
| Ph₃PCH₂CO₂EtBr | NaH | THF/DMF | 65-80 (stabilized ylide) | Signals for vinyl proton and ethyl ester group |
Note: The images are representative structures. Expected yields are based on similar reactions reported in the literature.
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig reaction with in-situ ylide generation.
Future Perspectives: Gateway to Fused Heterocyclic Systems
The products derived from these reactions are not merely final compounds but are themselves valuable building blocks for more complex and potentially bioactive molecules. For instance, the α,β-unsaturated nitriles from the Knoevenagel condensation are classic precursors for the synthesis of fused pyrimidine systems like thieno[2,3-d]pyrimidines through reactions like the Gewald reaction.[12][13] Similarly, the vinylpyrimidines can undergo a variety of transformations, including cycloadditions and cross-coupling reactions, to access a wider range of novel heterocyclic scaffolds such as pyrazolo[1,5-a]pyrimidines, which are known to be potent kinase inhibitors.[5][14] The protocols described herein provide a reliable and efficient entry point into these exciting areas of medicinal chemistry research.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Aldehyde Group of 2-Methylpyrimidine-5-carbaldehyde as a Versatile Synthetic Handle
An In-Depth Guide for Medicinal & Synthetic Chemists
Introduction: A Privileged Scaffold with Tunable Reactivity
2-Methylpyrimidine-5-carbaldehyde is a heterocyclic building block of significant interest in drug discovery and materials science. The pyrimidine core is a "privileged scaffold," found in numerous biologically active compounds and nucleic acids.[1][2] The synthetic utility of this molecule is largely dictated by the reactivity of its C5-aldehyde group.
The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which significantly influences the aldehyde's chemistry. This electronic pull renders the carbonyl carbon highly electrophilic and thus exceptionally receptive to nucleophilic attack.[3] This heightened reactivity, however, must be managed with a nuanced understanding of reagent choice and reaction conditions to achieve desired chemical transformations selectively. These application notes provide detailed protocols and the underlying chemical principles for several key reactions of the aldehyde group, empowering researchers to leverage this versatile functionality in their synthetic campaigns.
References
Application Notes and Protocols for the Derivatization of 2-Methylpyrimidine-5-carbaldehyde for Biological Screening
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] As a fundamental component of the nucleobases uracil, thymine, and cytosine, its role in biological systems is profound. This inherent biocompatibility and versatile chemical nature make pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents.[3] The derivatization of pyrimidine scaffolds allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to engage a wide array of biological targets. Pyrimidine-based compounds have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]
2-Methylpyrimidine-5-carbaldehyde is a particularly attractive starting material for the generation of a chemical library for biological screening. Its structure features a reactive aldehyde group, which serves as a versatile handle for a multitude of chemical transformations, and a pyrimidine core, a well-established pharmacophore. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will explore four robust and widely applicable synthetic methodologies: Reductive Amination, Knoevenagel Condensation, the Wittig Reaction, and the Ugi Four-Component Reaction. For each methodology, we will delve into the underlying chemical principles, provide detailed, step-by-step experimental protocols, and discuss the expected outcomes.
Furthermore, this guide outlines established protocols for the initial biological screening of the synthesized compound library, focusing on anticancer and antimicrobial activities, two areas where pyrimidine derivatives have shown significant promise.[5][6] Protocols for purification and structural characterization are also provided to ensure the integrity and quality of the synthesized compounds.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful derivatization. Key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 90905-33-2 | [7] |
| Molecular Formula | C₆H₆N₂O | [8] |
| Molecular Weight | 122.13 g/mol | [7][9] |
| Appearance | Solid | [8] |
| Melting Point | 68-69 °C | [9] |
| Boiling Point | 213.7 ± 13.0 °C at 760 mmHg | [9] |
| Purity | Typically ≥97% | [7][8] |
| Storage | 2-8°C under an inert atmosphere | [7] |
Derivatization Strategies and Protocols
The aldehyde functionality of this compound is the primary site for derivatization. The following sections detail four powerful reactions to generate a diverse library of compounds.
Reductive Amination: Synthesis of Novel Amines
Principle and Rationale: Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[10] The reaction proceeds in two main steps: the formation of an imine intermediate from the condensation of an aldehyde or ketone with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine.[10] This method is highly favored over direct alkylation of amines, as it avoids the common issue of over-alkylation.[11] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity for reducing the protonated imine in the presence of the starting aldehyde.[11]
This strategy allows for the introduction of a wide array of substituents through the choice of the primary or secondary amine, enabling the exploration of how different functional groups impact biological activity.
Caption: Workflow for Reductive Amination.
Experimental Protocol: General Procedure for Reductive Amination
Note: This is a general protocol and may require optimization for specific amines.
Materials:
-
This compound
-
Selected primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in DCM or DCE (approximately 0.1 M concentration).
-
Add the selected amine (1.1 eq). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.[12][13]
Knoevenagel Condensation: Formation of C=C Bonds
Principle and Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[14] This reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[15] The reaction proceeds through the deprotonation of the active methylene compound to form a stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields an α,β-unsaturated product.[15]
This methodology is excellent for introducing functionalities that can act as Michael acceptors or for synthesizing compounds with extended conjugation, which can be important for interactions with biological targets.
Caption: Workflow for Knoevenagel Condensation.
Experimental Protocol: General Procedure for Knoevenagel Condensation
Note: This is a general protocol and may require optimization for specific active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equivalents)
-
Piperidine or ammonium acetate (catalytic amount)
-
Ethanol or Toluene
-
Standard laboratory glassware with a Dean-Stark trap (if using toluene)
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in ethanol or toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) or ammonium acetate.
-
If using toluene, attach a Dean-Stark trap to remove the water formed during the reaction and heat to reflux. If using ethanol, the reaction can often be run at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Reaction times can vary from a few minutes to several hours.[16]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[12][13]
Wittig Reaction: Synthesis of Alkenes
Principle and Rationale: The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[17][18] The reaction involves a phosphonium ylide (Wittig reagent), which is a species with adjacent positive and negative charges.[19] The ylide acts as a nucleophile, attacking the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane.[3] This intermediate collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the driving force for the reaction.[3]
The Wittig reaction offers excellent control over the position of the newly formed double bond. The stereoselectivity (E/Z) of the alkene can often be controlled by the nature of the ylide used.[17]
Caption: Workflow for the Wittig Reaction.
Experimental Protocol: General Procedure for the Wittig Reaction
Note: This reaction should be performed under anhydrous conditions.
Materials:
-
Triphenylphosphine
-
Appropriate alkyl halide
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))
-
This compound
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
Part A: Preparation of the Phosphonium Salt
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add the desired alkyl halide (1.0-1.1 eq).
-
Heat the mixture to reflux and stir for 24-48 hours. The phosphonium salt will typically precipitate as a white solid.
-
Cool the mixture, collect the solid by filtration, wash with cold toluene or diethyl ether, and dry under vacuum.
Part B: Wittig Reaction
-
Suspend the phosphonium salt (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C or -78°C, depending on the base used.
-
Slowly add the strong base (1.0 eq) (e.g., n-BuLi solution). A color change (often to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Dissolve this compound (0.9-1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC.
-
Quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by flash column chromatography to separate the alkene product from triphenylphosphine oxide.[12][13]
Ugi Four-Component Reaction (U-4CR): Accessing Complex Scaffolds
Principle and Rationale: The Ugi reaction is a powerful multi-component reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials in a single step.[20] The classic Ugi four-component reaction involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, which combine to form a di-peptide-like α-acylamino amide.[20][21] The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate in a concerted or stepwise manner, followed by a Mumm rearrangement to yield the final stable product.[20]
The Ugi reaction is highly valued in combinatorial chemistry and drug discovery for its ability to generate vast libraries of structurally diverse compounds with high atom economy.[22]
Caption: The Ugi Four-Component Reaction.
Experimental Protocol: General Procedure for the Ugi Reaction
Note: This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary amine (1.0 equivalent)
-
Carboxylic acid (1.0 equivalent)
-
Isocyanide (1.0 equivalent)
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a vial or round-bottom flask, add the primary amine (1.0 eq), this compound (1.0 eq), and the carboxylic acid (1.0 eq).
-
Dissolve the components in methanol or TFE (to a concentration of 0.5-2.0 M).
-
Stir the mixture for 10-30 minutes at room temperature.
-
Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue can be dissolved in a suitable solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is typically purified by flash column chromatography.[12][13]
Biological Screening Protocols
Once a library of derivatives has been synthesized and purified, the next crucial step is to evaluate their biological activity. Based on the known activities of pyrimidine derivatives, initial screening against cancer cell lines and microbial strains is a logical starting point.
Anticancer Activity: MTT Assay for Cytotoxicity
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.[23][24] The amount of formazan produced is directly proportional to the number of living cells. This assay is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[5][24]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile plates
-
Synthesized pyrimidine derivatives (dissolved in DMSO to make stock solutions)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5][23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Disk Diffusion Assay
Principle: The disk diffusion (Kirby-Bauer) assay is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[25] A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium.[22] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk.[22][26] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Protocol: Disk Diffusion Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Mueller-Hinton Agar (MHA) plates[25]
-
Sterile paper disks (6 mm diameter)
-
Synthesized pyrimidine derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard[25]
-
Sterile cotton swabs
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[25]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[26]
-
Disk Application: Aseptically apply a known volume (e.g., 10-20 µL) of the test compound solution onto sterile paper disks and allow the solvent to evaporate. Place the impregnated disks onto the inoculated agar surface using sterile forceps. Gently press the disks to ensure complete contact with the agar. Include a disk with the solvent alone (negative control) and a disk with a standard antibiotic (positive control).
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the zones of inhibition in millimeters (mm). The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, the zone diameter provides a qualitative measure of activity.
Purification and Characterization
Purification: The primary method for purifying the synthesized pyrimidine derivatives will be flash column chromatography on silica gel.[12][13] The choice of eluent will depend on the polarity of the product, as determined by TLC analysis. Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[12] For basic compounds, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can prevent peak tailing.[13] Recrystallization is also a powerful purification technique if a suitable solvent or solvent system can be identified.[12]
Characterization: The structure and purity of the final compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the synthesized derivatives.[4][27] The chemical shifts, multiplicities, and coupling constants will confirm the successful modification of the aldehyde group and the integrity of the pyrimidine core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement.[4]
Conclusion
This compound serves as an excellent starting point for the generation of a diverse chemical library for biological screening. The four derivatization strategies outlined in this guide—Reductive Amination, Knoevenagel Condensation, the Wittig Reaction, and the Ugi Four-Component Reaction—are robust, versatile, and provide access to a wide range of novel pyrimidine derivatives. The subsequent screening of these compounds for anticancer and antimicrobial activities, using the provided protocols, offers a clear path for identifying potential lead compounds for further drug development. Adherence to rigorous purification and characterization standards will ensure the quality and reliability of the generated data, paving the way for the discovery of new and effective therapeutic agents.
References
- 1. Computational Evaluation of Novel Schiff Base Complexes as Anti Dengue and Anti-Cancer Agent – Oriental Journal of Chemistry [orientjchem.org]
- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined 1H-NMR and 1H–13C HSQC-NMR to improve urinary screening in autism spectrum disorders - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. This compound | CAS#:90905-33-2 | Chemsrc [chemsrc.com]
- 10. mdpi.com [mdpi.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. orgchemres.org [orgchemres.org]
- 16. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 17. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
- 18. usiena-air.unisi.it [usiena-air.unisi.it]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 25. Parallel Synthesis ofα-Acylamino Amide Library by Ugi four-component Condensation Reaction [jcps.bjmu.edu.cn]
- 26. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Selective Reduction of 2-Methylpyrimidine-5-carbaldehyde
Abstract and Introduction
2-Methylpyrimidine-5-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its aldehyde functionality serves as a versatile handle for constructing more complex molecular architectures. The reduction of this aldehyde to its corresponding primary alcohol, (2-methylpyrimidin-5-yl)methanol, is a fundamental transformation that yields a key intermediate for further derivatization, particularly in the development of novel pharmaceutical agents.
This application note provides a comprehensive, validated protocol for the efficient and selective reduction of this compound. We focus on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, which offers significant advantages in terms of safety, ease of handling, and chemoselectivity over more powerful hydrides like lithium aluminum hydride (LiAlH₄).[1][2][3] The causality behind experimental choices, a detailed step-by-step protocol, and methods for product characterization are thoroughly discussed to ensure reproducibility and high-purity outcomes for researchers in drug discovery and chemical synthesis.
Underlying Principles and Strategic Considerations
The conversion of an aldehyde to a primary alcohol is a classic example of a nucleophilic addition reaction.[1] The core of this transformation involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.
2.1 Choice of Reducing Agent: Sodium Borohydride (NaBH₄)
While several reagents can effect this transformation, sodium borohydride is the preferred choice for this specific substrate for several key reasons:
-
Chemoselectivity: NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect more stable functional groups like esters, amides, or carboxylic acids under standard conditions.[1][2][4] This selectivity is crucial when working with multifunctional molecules.
-
Operational Simplicity: Unlike LiAlH₄, which reacts violently with protic solvents (like water and alcohols), NaBH₄ is stable in and often used with alcoholic solvents such as methanol or ethanol.[2] This simplifies the reaction setup and workup procedures significantly.
-
Safety Profile: LiAlH₄ is highly pyrophoric and moisture-sensitive. NaBH₄, while requiring careful handling, presents a considerably lower safety risk, making it more suitable for a broader range of laboratory settings.
The reaction proceeds via the transfer of a hydride from the borohydride complex to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. In a protic solvent like methanol, this intermediate is subsequently protonated to yield the final primary alcohol product.[2][4]
2.2 Reaction Scheme
The overall transformation is the reduction of the aldehyde functional group to a primary alcohol.
Caption: Overall reaction scheme for the reduction of this compound.
Safety and Materials
3.1 Hazard Identification
All operations must be conducted in a well-ventilated chemical fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[5]
| Compound | CAS No. | GHS Pictogram | Hazard Statements |
| This compound | 90905-33-2 | GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6][7] |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | GHS02, GHS06, GHS08 | H260: In contact with water releases flammable gases which may ignite spontaneously. H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. |
| (2-methylpyrimidin-5-yl)methanol | 2239-83-0 | GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[8] |
| Methanol | 67-56-1 | GHS02, GHS06, GHS08 | H225: Highly flammable liquid and vapor. H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H370: Causes damage to organs. |
3.2 Reagents and Equipment
| Reagents & Consumables | Equipment |
| This compound (97%+) | Round-bottom flasks (50 mL, 100 mL) |
| Sodium Borohydride (NaBH₄) (98%+) | Magnetic stirrer and stir bar |
| Anhydrous Methanol (MeOH) | Ice bath |
| Dichloromethane (DCM) | Separatory funnel (100 mL) |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Glass funnel and filter paper |
| Deionized Water | Thin Layer Chromatography (TLC) plates (silica) |
| Silica Gel (for column chromatography) | Glass column for chromatography |
| TLC Eluent (e.g., 5% Methanol in DCM) | Standard laboratory glassware |
Detailed Experimental Protocol
This protocol is designed for a 1.0 g scale reaction. Adjustments can be made as needed, maintaining the stoichiometric ratios.
4.1 Reaction Setup and Execution
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 8.19 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous methanol (20 mL) to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This is critical to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (0.34 g, 8.99 mmol, 1.1 equiv) portion-wise over 10-15 minutes. Causality Note: Adding NaBH₄ in small portions prevents a rapid temperature increase and excessive hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (lower Rf) for the alcohol product indicates reaction completion.
4.2 Work-up and Purification
-
Quenching: Carefully cool the reaction mixture back to 0 °C in an ice bath. Slowly add deionized water (10 mL) dropwise to quench the excess sodium borohydride. Caution: Hydrogen gas will be evolved.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a 100 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Rationale: The product alcohol is more soluble in the organic solvent, allowing for its separation from inorganic salts.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 20 mL) to neutralize any acidic byproducts, followed by brine (1 x 20 mL) to aid in the removal of water.
-
Drying: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a solid or oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane, to obtain the pure (2-methylpyrimidin-5-yl)methanol.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Characterization of (2-methylpyrimidin-5-yl)methanol
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for confirming the structure. Key expected shifts (in CDCl₃ or DMSO-d₆) are:
-
Disappearance of the aldehyde proton peak (singlet) at ~9.9-10.1 ppm.
-
Appearance of a new singlet for the methylene protons (-CH₂OH) at ~4.6-4.8 ppm.
-
Appearance of a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
Signals corresponding to the pyrimidine ring protons and the methyl group protons.
-
-
¹³C NMR Spectroscopy: Confirms the carbon framework. Expect the disappearance of the aldehyde carbonyl carbon signal (~190 ppm) and the appearance of a methylene carbon signal (~60-65 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₈N₂O, MW: 124.14 g/mol ).[8] Expect to see a peak corresponding to [M+H]⁺ at m/z 125.1.
Expected Results and Conclusion
Following this protocol, the reduction of this compound can be achieved with high efficiency, typically yielding the desired product, (2-methylpyrimidin-5-yl)methanol, in yields of 85-95% after purification. The described methodology is robust, scalable, and relies on readily available and relatively safe reagents, making it an excellent choice for both academic and industrial research settings. The self-validating nature of the protocol, including in-process monitoring and definitive product characterization, ensures the reliable production of this valuable synthetic intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rushim.ru [rushim.ru]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 90905-33-2 [sigmaaldrich.com]
- 7. This compound | 90905-33-2 [sigmaaldrich.com]
- 8. (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Knoevenagel Condensation with 2-Methylpyrimidine-5-carbaldehyde
Introduction: Strategic C-C Bond Formation for Advanced Drug Discovery
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, revered for its efficiency in forming carbon-carbon (C-C) bonds.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base, to yield α,β-unsaturated compounds.[1][4][5] These products are pivotal intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, natural products, and functional polymers.[1][6][7]
The strategic importance of the Knoevenagel condensation is particularly pronounced in drug development. Many biologically active molecules owe their therapeutic effects to the unique electronic and structural properties of the α,β-unsaturated system. This moiety can act as a Michael acceptor, interact with biological targets, and serve as a scaffold for further chemical modifications. The reaction's versatility allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1][8]
This guide focuses on the Knoevenagel condensation utilizing 2-Methylpyrimidine-5-carbaldehyde as the aldehydic component. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to mimic purines and engage in various biological interactions.[9] The resulting Knoevenagel adducts of this compound are of significant interest to researchers and drug development professionals for synthesizing novel compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[7][8][9]
Reaction Mechanism: A Stepwise Look at Bond Formation
The Knoevenagel condensation proceeds through a well-established three-step mechanism: deprotonation, nucleophilic addition, and elimination.[1] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
-
Deprotonation: The reaction is initiated by a base, which abstracts an acidic proton from the active methylene compound.[1][5] The acidity of this proton is enhanced by the presence of two adjacent electron-withdrawing groups (Z), which stabilize the resulting carbanion (enolate) through resonance.[10] Weaker bases, such as secondary amines like piperidine or even milder bases, are typically employed to prevent the self-condensation of the aldehyde.[10]
-
Nucleophilic Addition: The resonance-stabilized carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of this compound.[1][11] This step forms a new carbon-carbon single bond and generates a tetrahedral alkoxide intermediate.[12]
-
Elimination (Dehydration): The alkoxide intermediate is then protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy compound.[12] This intermediate readily undergoes base-induced dehydration, where a molecule of water is eliminated to form the final α,β-unsaturated product.[12]
Caption: Generalized Knoevenagel Condensation Mechanism.
Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step protocol for the Knoevenagel condensation of this compound with a representative active methylene compound, malononitrile. This protocol is designed to be a self-validating system, with clear instructions and expected outcomes.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equivalent |
| This compound | 90905-33-2 | 122.13 | 1.0 | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 1.1 | 1.1 |
| Piperidine | 110-89-4 | 85.15 | 0.1 | 0.1 |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 10 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
Protocol
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mmol) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol.
-
Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Experimental Workflow for Knoevenagel Condensation.
Catalyst and Condition Selection: The "Why" Behind the "How"
The choice of catalyst and reaction conditions is paramount to the success of the Knoevenagel condensation.[6] While a wide range of catalysts have been explored, including homogeneous and heterogeneous systems, the selection should be guided by the specific substrates and desired outcome.[6]
-
Base Catalyst: Weakly basic amines like piperidine are often the catalysts of choice for this reaction.[10][13] Stronger bases can lead to undesired side reactions, such as the self-condensation of the aldehyde.[10] The basicity of the catalyst must be sufficient to deprotonate the active methylene compound without promoting side reactions.[10] In some cases, even milder bases or Lewis acids have been successfully employed.[13][14]
-
Solvent: The choice of solvent can significantly influence reaction rates and yields. Protic solvents like ethanol are commonly used as they can solvate the ionic intermediates.[6] However, for certain applications, solvent-free conditions or the use of "green" solvents like water are gaining prominence to enhance the environmental friendliness of the process.[14][15]
-
Temperature: Many Knoevenagel condensations proceed efficiently at room temperature.[14] However, for less reactive substrates, gentle heating may be required to drive the reaction to completion.
-
Active Methylene Compound: The reactivity of the active methylene compound is determined by the nature of the electron-withdrawing groups.[10] Compounds like malononitrile and cyanoacetic esters are highly reactive due to the strong electron-withdrawing nature of the cyano group.[16]
Applications in Drug Development: Building Blocks for Bioactive Molecules
The products derived from the Knoevenagel condensation of this compound are valuable precursors for the synthesis of a diverse range of biologically active compounds. The α,β-unsaturated pyrimidine scaffold can be further elaborated through various chemical transformations to generate novel drug candidates.
Knoevenagel condensation products have been instrumental in the development of anticancer agents by targeting various cellular mechanisms.[8][17] The introduction of the pyrimidine moiety, a known pharmacophore in many anticancer drugs, coupled with the reactive α,β-unsaturated system, provides a promising strategy for designing new therapeutic agents.[8][9]
Furthermore, the versatility of this reaction allows for its integration into multicomponent reactions, enabling the rapid assembly of complex molecular architectures from simple starting materials.[8] This approach is highly desirable in drug discovery for the efficient generation of compound libraries for high-throughput screening.
Conclusion
The Knoevenagel condensation of this compound is a robust and versatile synthetic tool for researchers, scientists, and drug development professionals. A thorough understanding of the reaction mechanism, careful selection of catalysts and conditions, and adherence to well-defined protocols are key to successfully synthesizing novel pyrimidine-based compounds with significant therapeutic potential. The application notes and protocols provided herein serve as a comprehensive guide to empower researchers in their pursuit of innovative drug discovery.
References
- 1. purechemistry.org [purechemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. orientjchem.org [orientjchem.org]
- 4. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 5. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methylpyrimidine-5-carbaldehyde by Column Chromatography
Answering the user's request.
Welcome to the technical support center for the purification of 2-Methylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of isolating this key chemical intermediate. My goal is to provide not just a protocol, but a framework of understanding, grounded in experience, to empower you to troubleshoot and optimize your purification process effectively.
This compound is a valuable building block in synthetic chemistry. However, the aldehyde functional group, coupled with the pyrimidine ring, presents specific challenges during purification, particularly when using silica gel column chromatography. This guide addresses these challenges head-on in a practical, question-and-answer format.
Part 1: Foundational Knowledge & FAQs
Before packing your first column, it's crucial to understand the physical properties of your compound and the principles of the separation.
What are the key properties of this compound?
Understanding the compound's characteristics is the first step in designing a robust purification protocol.
| Property | Value | Significance for Chromatography |
| Molecular Weight | 122.13 g/mol [1] | Standard molecular weight, suitable for silica gel chromatography. |
| Physical Form | Solid[2] | Allows for straightforward sample preparation and dry loading if necessary. |
| Melting Point | 68-69 °C[3] | Indicates that the compound is stable at room temperature. |
| Boiling Point | ~213.7 °C[2][3] | High boiling point means solvent removal via rotary evaporation is simple. |
| Solubility | Soluble in Chloroform, Methanol[2][3] | Provides options for dissolving the crude sample for column loading. |
| Storage | 2-8°C under inert gas[2][3] | Suggests potential sensitivity to air (oxidation) and temperature. |
FAQ: Pre-Chromatography Decisions
Q1: What is the best stationary phase for this compound?
Answer: The default and most common choice is standard silica gel (SiO₂) of 60 Å pore size, 230-400 mesh . More than 80% of all separations are performed on silica gel.[4] However, be aware that standard silica gel is slightly acidic.[5] This acidity can sometimes lead to the decomposition of sensitive compounds, particularly aldehydes, which can undergo side reactions or remain adsorbed to the stationary phase.[6][7]
-
Expert Insight: If you observe significant tailing, poor recovery, or the appearance of new, more polar impurities (like the corresponding carboxylic acid from oxidation), consider using deactivated silica gel . You can easily prepare this by flushing the packed column with your starting eluent mixture containing 0.5-1% triethylamine (Et₃N) before loading your sample. This neutralizes the acidic sites on the silica surface.
Q2: How do I determine the right mobile phase (eluent)?
Answer: The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[8] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2 - 0.4 .[5] This Rf value typically ensures good separation from impurities without requiring an excessive volume of solvent.
-
Recommended Starting Systems for TLC:
-
Hexane / Ethyl Acetate
-
Dichloromethane / Methanol
-
Toluene / Acetone
-
-
Workflow:
-
Dissolve a tiny amount of your crude reaction mixture in a solvent like dichloromethane or ethyl acetate.
-
Spot the mixture on a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-selected solvent system (e.g., 7:3 Hexane:Ethyl Acetate).[4]
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent polarity until the desired Rf is achieved. To increase the Rf value, increase the polarity of the mobile phase (e.g., add more ethyl acetate).[4]
-
Q3: How should I load my sample onto the column?
Answer: You have two primary methods: wet loading and dry loading.
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a solvent it is highly soluble in, like dichloromethane) and carefully pipette it onto the top of the column. This is fast but can lead to band broadening if too much solvent is used.
-
Dry Loading (Recommended for this compound): This method often provides superior resolution.[9]
-
Dissolve your crude material in a suitable solvent (e.g., chloroform, methanol).[2]
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of the packed column.
-
Part 2: Experimental Workflow & Troubleshooting Guide
This section provides a step-by-step protocol and a detailed troubleshooting guide for issues you may encounter.
Detailed Protocol: Column Chromatography Purification
This protocol assumes a standard glass column and silica gel stationary phase.
Caption: General workflow for column chromatography purification.
Troubleshooting Guide: A Question & Answer Approach
Q1: My compound is not eluting from the column, even after I've passed a large volume of the solvent determined by TLC. What's wrong?
Answer: This is a common and frustrating issue. There are two likely causes:
-
Cause A: Your compound has decomposed on the column. Aldehydes can be sensitive to the acidic nature of silica gel.[6][7] It may have reacted or become irreversibly adsorbed.
-
Solution: First, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate, then 5-10% methanol in dichloromethane). If the compound still doesn't elute, it has likely decomposed. For the next attempt, use deactivated silica gel (pre-flushed with eluent containing 1% triethylamine) or consider an alternative stationary phase like alumina.[7][10] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have formed (a "2D TLC" can also be used for this).[7]
-
-
Cause B: The polarity of your eluting solvent is too low. The conditions on a packed column are not always identical to a TLC plate.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 9:1 Hexane:Ethyl Acetate, switch to 8:2, then 7:3, and so on. Monitor the fractions by TLC to see when your compound begins to elute.
-
Q2: My TLC showed perfect separation, but all my column fractions are mixed. Why?
Answer: This points to a problem with the physical setup of the column, leading to poor separation efficiency.
-
Cause A: You overloaded the column. The amount of silica should be at least 30-50 times the weight of your crude sample. Overloading leads to broad, overlapping bands.
-
Solution: Reduce the amount of crude material loaded onto the column or use a larger column with more silica gel.
-
-
Cause B: Poor column packing. Cracks or channels in the silica bed allow the sample to travel down unevenly, ruining the separation.
-
Solution: Ensure your silica is packed as a uniform, homogenous slurry. Gently tap the column as the silica settles to dislodge any air bubbles. Never let the top of the silica bed run dry.[11]
-
-
Cause C: The sample was not loaded in a concentrated band. If the sample is loaded in a large volume of solvent, it will start as a very broad band, making separation impossible.
-
Solution: Use the dry loading technique described earlier to ensure the sample is applied as a very narrow, concentrated band at the top of the column.[10]
-
Q3: The spot for my purified compound shows significant "tailing" on the TLC plate. How can I fix this?
Answer: Tailing is often caused by unwanted interactions between the analyte and the stationary phase, especially with polar compounds on acidic silica. The nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups.
-
Solution: This is a classic sign that your compound is interacting too strongly with acidic sites on the silica. The most effective solution is to add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia solution to your mobile phase.[6] This will compete for the acidic sites and allow your compound to elute in a much sharper band.
Q4: I see a new, more polar spot in my product fractions that was not in my crude material. What is it?
Answer: This strongly suggests an on-column reaction has occurred. For an aldehyde, the most likely culprit is oxidation to the corresponding carboxylic acid . This new, more polar compound will elute much later than the aldehyde, or may even streak from the baseline.
-
Solution: This reinforces the need to deactivate the stationary phase. Using silica that has been neutralized with triethylamine will minimize the catalytic activity that can lead to oxidation. Additionally, ensure your solvents are of high purity and consider degassing them to remove dissolved oxygen.
References
- 1. This compound | 90905-33-2 [sigmaaldrich.com]
- 2. 90905-33-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 90905-33-2 [chemicalbook.com]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. magritek.com [magritek.com]
- 9. scribd.com [scribd.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 2-Methylpyrimidine-5-carbaldehyde
Welcome to the technical support center for 2-Methylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of this key heterocyclic aldehyde. Achieving high purity is critical for reliable downstream applications, from medicinal chemistry to materials science. This document provides troubleshooting solutions and detailed protocols based on established chemical principles and field-proven experience.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of this compound in a direct question-and-answer format.
Question 1: My this compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out," where the compound separates as a liquid layer instead of a solid, is a common issue. This typically occurs for one of three reasons:
-
Low Melting Point: The compound's melting point may be lower than the temperature of the solution from which it is separating. While some sources report a melting point of 68-69°C for this compound, others provide predicted values as low as 38°C.[1][2] If significant impurities are present, they can further depress the melting point, increasing the likelihood of oiling out.
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the molecules from having sufficient time to align into crystals.
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[3]
-
Slow Down the Cooling Rate: After redissolving, allow the flask to cool to room temperature slowly by insulating it (e.g., placing it on a wooden block or covering it with an inverted beaker) before moving it to an ice bath.[3][4]
-
Change the Solvent System: If the issue persists, the chosen solvent may be unsuitable. Consider using a solvent with a lower boiling point or switching to a two-solvent system where the solubility is more finely controlled.
Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer: The failure of crystals to form is almost always due to one of two issues: using too much solvent or the solution being stuck in a supersaturated state.
Causality & Solutions:
-
Excess Solvent: This is the most frequent cause.[4] If the solution is not saturated at the lower temperature, crystallization cannot occur.
-
Solution: Gently heat the solution in a fume hood to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again. Repeat until you observe turbidity or crystal formation upon cooling.[3]
-
-
Supersaturation: Sometimes, a solution can hold more dissolved solute than theoretically possible without a nucleation point to initiate crystal growth.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4] The microscopic imperfections on the glass provide a surface for nucleation.
-
Solution 2: Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution.[4] This provides a perfect template for further crystal growth.
-
Question 3: My recrystallization produced a very fine powder, not distinct crystals. Is this acceptable, and how can I get better crystals?
Answer: While a fine powder may represent a purer substance than the crude starting material, its formation indicates that crystallization occurred too rapidly. This rapid precipitation can trap impurities within the crystal lattice, defeating the purpose of the purification.[3]
Improving Crystal Quality: The goal is slow, methodical crystal growth. To achieve this:
-
Use Slightly More Solvent: Re-dissolve the powder in the minimum amount of hot solvent, then add an additional 5-10% of solvent volume. This ensures the solution is not excessively supersaturated upon cooling, allowing for a more gradual formation of crystals.[3]
-
Ensure Gradual Cooling: Avoid placing the hot flask directly onto a cold benchtop or into an ice bath. Allow it to cool slowly to room temperature on an insulating surface before any further cooling.[5]
Question 4: My final yield of pure this compound is very low. How can I maximize my recovery?
Answer: Recrystallization is always a balance between purity and yield. Some loss is inevitable as the compound retains some solubility in the cold solvent (mother liquor).
Strategies to Improve Yield:
-
Use the Minimum Hot Solvent: Ensure you are using only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Any excess will retain more of your product in the solution upon cooling.[5]
-
Ensure Complete Cooling: Cool the flask in an ice-water bath for at least 15-20 minutes after it has reached room temperature to minimize the compound's solubility.
-
Minimize Transfer Losses: During filtration, wash the crystals with a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve some of your product.
-
Second Crop Recovery: Do not discard the mother liquor immediately. You can often recover a second, less pure crop of crystals by boiling off a significant portion of the solvent and re-cooling the concentrated solution. This second crop can be kept separate or combined with the crude material for a future recrystallization run.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent to recrystallize this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] this compound is a moderately polar molecule.
-
Starting Point: Based on available data, good solvents to screen include methanol, ethanol, acetone, and ethyl acetate.[6][7][8] Chloroform is also a known solvent but is less ideal for recrystallization due to safety concerns.
-
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude compound into a small test tube.
-
Add the potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound well at this stage.
-
If it doesn't dissolve, heat the mixture gently. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A successful solvent will yield a high amount of crystalline precipitate.
-
Q2: What are the key physical properties of this compound I should know?
A2: Understanding the compound's properties is crucial for successful manipulation.
-
Molecular Formula: C₆H₆N₂O[9]
-
Molecular Weight: 122.13 g/mol [1]
-
Melting Point: 68-69 °C[1] (Note: Impurities will lower and broaden this range).
-
Boiling Point: ~214 °C (Predicted)[7]
-
Solubility: Soluble in methanol and chloroform.[7]
Q3: When is a two-solvent recrystallization system appropriate?
A3: A two-solvent system is ideal when no single solvent provides the desired sharp difference in solubility with temperature. The technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[11][12] For this compound, a potential system could be ethanol (good solvent) and water (poor solvent), or ethyl acetate (good solvent) and hexane (poor solvent).
Data & Experimental Protocols
Solvent Selection Guide
The following table provides data on common solvents to assist in your selection process for recrystallizing this compound.
| Solvent | Boiling Point (°C) | Polarity Index | Notes & Rationale |
| Methanol | 65 | 5.1 | Known to dissolve the compound; good for polar compounds.[7][8] |
| Ethanol | 78 | 4.3 | Excellent general-purpose solvent for moderately polar organic compounds.[6][13] Often a good first choice. |
| Acetone | 56 | 5.1 | Strong solvent, but its low boiling point can make achieving a large solubility difference challenging.[8] |
| Ethyl Acetate | 77 | 4.4 | Good for moderately polar compounds; less polar than alcohols.[6] |
| Water | 100 | 10.2 | The compound has predicted high water solubility, making water alone likely unsuitable, but it could be an excellent "poor" solvent in a two-solvent system with ethanol or methanol.[2] |
| Hexane | 69 | 0.1 | Non-polar. Unlikely to dissolve the compound on its own but can be an effective "poor" solvent with ethyl acetate or acetone.[6] |
Experimental Workflow Diagram
References
- 1. This compound | 90905-33-2 [sigmaaldrich.com]
- 2. This compound (90905-33-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. huaxichemical.com [huaxichemical.com]
- 7. 90905-33-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. quora.com [quora.com]
- 9. This compound | C6H6N2O | CID 3160970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methyl-pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. echemi.com [echemi.com]
Technical Support Center: 2-Methylpyrimidine-5-carbaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 2-Methylpyrimidine-5-carbaldehyde. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered by researchers and drug development professionals. Our goal is to explain the causality behind common impurity-related issues and provide robust, validated protocols to ensure the highest purity of your final compound.
Part 1: General FAQs on Purity and Synthesis
This section addresses high-level questions about the synthesis and purity of this compound, a crucial building block in medicinal chemistry.[1][2]
Q1: What are the most common synthetic routes to this compound?
There are two primary, widely adopted synthetic strategies:
-
Oxidation of the Corresponding Alcohol : This route starts from (2-methylpyrimidin-5-yl)methanol and utilizes an oxidizing agent to form the aldehyde. Common oxidants include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or catalytic systems. This is often preferred for its relatively clean conversion if the starting alcohol is readily available.[3]
-
Vilsmeier-Haack Formylation : This classic reaction introduces a formyl (-CHO) group onto the electron-rich 2-methylpyrimidine ring using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[4][5][6] This is a powerful method for building the aldehyde functionality directly onto the heterocyclic core.
Q2: My final product purity is consistently low (~97%) even after purification. What are the likely culprits?
Achieving purity above 97% often requires careful control of the reaction and a robust purification strategy.[7][8][9] Consistently low purity suggests the presence of persistent impurities that co-purify with the product. The most common culprits are:
-
Unreacted Starting Material : Incomplete conversion is a frequent issue.
-
Over-oxidation/Side-Reaction Products : Depending on the route, this could be the corresponding carboxylic acid or products from undesired reactions with the solvent or reagents.
-
Isomeric Impurities : If the starting materials are not pure, isomeric aldehydes may be generated.
-
Residual Solvents : Solvents used in the reaction or purification (e.g., DMF, chlorinated solvents) can be difficult to remove completely. The International Council for Harmonisation (ICH) provides strict guidelines on acceptable levels of residual solvents in pharmaceutical products.[10]
Q3: How can I effectively monitor the reaction to minimize impurity formation?
Real-time reaction monitoring is critical. Thin-Layer Chromatography (TLC) is the most common and cost-effective method.
-
Method : Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material, product, and any major byproducts.
-
Causality : By monitoring the disappearance of the starting material spot and the appearance of the product spot, you can determine the optimal reaction time. Stopping the reaction at the right moment prevents the formation of degradation products or byproducts from extended reaction times, such as over-oxidation.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the precise percentage of conversion.
Part 2: Troubleshooting Impurities by Synthetic Route
This section provides detailed troubleshooting for specific impurities associated with the two main synthetic pathways.
Route A: Oxidation of (2-methylpyrimidin-5-yl)methanol
Q4: I'm seeing a significant amount of unreacted (2-methylpyrimidin-5-yl)methanol in my crude product. Why is the conversion incomplete?
This is a common issue and usually points to one of the following causes:
-
Insufficient Oxidant : The stoichiometry of the oxidant is critical. For solid oxidants like MnO₂, ensure you are using a sufficient excess (often 5-10 equivalents by weight) as its activity can vary between batches.
-
Poor Reagent Quality : The oxidizing agent may have degraded. Dess-Martin periodinane (DMP) is sensitive to moisture. Ensure it is stored in a desiccator. Activated MnO₂ should be freshly prepared or properly activated by heating under vacuum before use.
-
Low Reaction Temperature or Insufficient Time : While oxidation reactions are often exothermic, they still require sufficient thermal energy and time to go to completion.[11] If the reaction is too slow, consider a modest increase in temperature while carefully monitoring for byproduct formation via TLC.
Q5: My main impurity is 2-methylpyrimidine-5-carboxylic acid. How is this formed and how can I prevent it?
This is a classic case of over-oxidation. The desired aldehyde product is susceptible to further oxidation to the corresponding carboxylic acid, especially under harsh conditions.
-
Mechanism of Formation : The aldehyde hydrate, which exists in equilibrium with the aldehyde in the presence of water, is easily oxidized.
-
Prevention Strategies :
-
Control Stoichiometry : Avoid using a large excess of a powerful oxidant.
-
Temperature Control : Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform additions of the oxidant at 0 °C if possible.[11]
-
Anhydrous Conditions : Use anhydrous solvents and reagents, especially with moisture-sensitive oxidants like DMP, to minimize the formation of the aldehyde hydrate.
-
Reaction Time : Stop the reaction as soon as TLC indicates the consumption of the starting alcohol.
-
Route B: Vilsmeier-Haack Formylation of 2-methylpyrimidine
Q6: The Vilsmeier-Haack reaction is giving me a complex mixture of products. What are the likely side reactions?
The Vilsmeier-Haack reaction is powerful but can be prone to side reactions if not properly controlled.[4][5]
-
Unreacted Starting Material : 2-methylpyrimidine is not highly activated, so forcing conditions may be needed. This can be caused by insufficient Vilsmeier reagent or a reaction temperature that is too low.
-
Formation of Vilsmeier Salts/Adducts : The initial product is an iminium salt, which must be hydrolyzed during aqueous workup to yield the aldehyde.[4][6] If the workup is incomplete or not basic enough, you may isolate this intermediate.
-
Impurities from DMF : At high temperatures, DMF can decompose. In some syntheses, DMF pyrolysis has been shown to generate dimethylamine, which can react with other components to form impurities.[12]
-
Chlorination : While less common on this specific substrate, the use of POCl₃ can sometimes lead to undesired chlorination of the heterocyclic ring, especially at activated positions.[13]
Q7: After workup of my Vilsmeier-Haack reaction, my yield is very low. Where is my product going?
Low yield after a Vilsmeier-Haack reaction often points to issues with the workup procedure.
-
Incomplete Hydrolysis : The intermediate iminium salt is water-soluble. The hydrolysis step, which is often performed by adding the reaction mixture to ice water followed by basification (e.g., with NaOH or NaOAc), is critical.[14] Ensure the pH is sufficiently basic to neutralize all the acid and fully hydrolyze the salt to the aldehyde.
-
Product Solubility : The final aldehyde has some water solubility. During extraction, ensure you use a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to maximize recovery from the aqueous layer.
-
Emulsion Formation : The workup of Vilsmeier reactions can sometimes lead to stubborn emulsions. Adding brine (saturated NaCl solution) can help break these emulsions and improve phase separation.
Part 3: Analytical & Purification Protocols
This section provides standardized, step-by-step procedures for the analysis and purification of this compound.
Table 1: Common Impurities and Identification
| Impurity Name | Common Source | Analytical Identifier (Typical) |
| (2-methylpyrimidin-5-yl)methanol | Incomplete oxidation (Route A) | Lower Rf on TLC (more polar); Distinct NMR signals for -CH₂OH group (~4.6 ppm). |
| 2-methylpyrimidine-5-carboxylic acid | Over-oxidation (Route A) | Very low Rf on TLC (highly polar); Broad -COOH proton in NMR (>10 ppm); Will not elute easily in standard GC. |
| 2-methylpyrimidine | Incomplete formylation (Route B) | Higher Rf on TLC (less polar); Volatile, detectable by GC-MS; Absence of aldehyde proton in NMR. |
| N,N-Dimethylformamide (DMF) | Residual solvent (Route B) | Characteristic NMR signals (~8.0, 2.9, 2.7 ppm); Easily detected by GC-MS. |
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a baseline for assessing the purity of your final product.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile/Water.
-
Expected Elution Order : Carboxylic acid (earliest), alcohol, aldehyde (product), unreacted pyrimidine (latest).
Protocol 2: Purification by Silica Gel Column Chromatography
-
Adsorbent : Standard silica gel (230-400 mesh).
-
Slurry Preparation : Prepare a slurry of silica gel in hexanes and pack the column.
-
Loading : Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique typically results in better separation.
-
Elution : Start with a non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes) and gradually increase the polarity. A gradient of 10% to 50% ethyl acetate in hexanes is a good starting point.
-
Monitoring : Collect fractions and monitor them by TLC to pool the pure product fractions.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.
Part 4: Visualization of Workflows and Mechanisms
Diagram 1: General Troubleshooting Workflow
Caption: A systematic workflow for identifying and resolving impurity issues.
Diagram 2: Key Impurity Formation Pathways
Caption: Major reaction pathways and common impurity side reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound | 90905-33-2 [sigmaaldrich.com]
- 8. 2-Methyl-pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]
- 9. This compound | 90905-33-2 [sigmaaldrich.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Formylation of 2-Methylpyrimidine
Welcome to the technical support center for synthetic organic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide focuses on a common yet challenging transformation: the formylation of 2-methylpyrimidine. We will explore the underlying mechanisms, troubleshoot common side reactions, and provide robust protocols to enhance your success.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 2-methylpyrimidine and why?
A1: The formylation of 2-methylpyrimidine is expected to occur almost exclusively at the C-5 position. The pyrimidine ring is a π-deficient heterocycle, meaning the two nitrogen atoms withdraw electron density from the ring carbons, making it generally unreactive towards electrophilic aromatic substitution.[1]
The reactivity of the carbon positions is as follows:
-
C-2: Situated between two electron-withdrawing nitrogen atoms, it is highly electron-deficient.
-
C-4 and C-6: Adjacent to a nitrogen atom, these positions are also significantly deactivated.
-
C-5: This position is meta to both nitrogen atoms, making it the least deactivated and most electron-rich carbon on the ring. The methyl group at C-2 provides a minor activating effect through hyperconjugation, further favoring electrophilic attack at C-5.
Therefore, electrophiles, such as the Vilsmeier reagent, will preferentially attack the C-5 position.
Q2: Which formylation method is generally most effective for an electron-deficient substrate like 2-methylpyrimidine?
A2: The Vilsmeier-Haack reaction is typically the most reliable and widely used method for formylating electron-deficient heterocycles like pyrimidine.[2] The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is generated from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3][4][5]
While other methods exist, they present significant challenges:
-
Duff Reaction: Requires strongly electron-donating groups (like in phenols) to be effective and is often inefficient.[6][7] Applying it to 2-methylpyrimidine would likely result in very low to no yield.
-
Reimer-Tiemann Reaction: Employs chloroform and strong base, generating dichlorocarbene.[8][9] The harsh basic conditions can lead to the degradation or ring-opening of the sensitive pyrimidine nucleus.
-
Organolithium Chemistry: Involves lithiation followed by quenching with a formylating agent like DMF. This route is plausible but can be complicated by competing deprotonation at the C-2 methyl group.[10]
The Vilsmeier-Haack reaction offers a good balance of reactivity and milder conditions compared to the alternatives, making it the preferred choice.
Q3: My formylation reaction is not proceeding at all, and I only recover my starting material. What are the primary factors to consider?
A3: Complete recovery of starting material points to insufficient reactivity. Given the electron-deficient nature of the pyrimidine ring, this is a common issue.[1] Consider these factors:
-
Reaction Temperature: Formylation of unactivated heterocycles often requires elevated temperatures. A study on the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol showed that heating at 80°C was necessary for the reaction to complete.[11] If you are running the reaction at room temperature, a gradual increase in temperature is the first parameter to adjust.
-
Reagent Stoichiometry & Quality: Ensure your Vilsmeier reagent is properly formed. Use fresh, high-quality POCl₃ and anhydrous DMF. Moisture will rapidly quench the reagents. An excess of the Vilsmeier reagent (1.5 to 3 equivalents) is often required to drive the reaction to completion.
-
Reaction Time: These reactions can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) over an extended period (e.g., 5-24 hours) before concluding that it has failed.[12]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low yield and formation of a dark, insoluble polymer or tar in my Vilsmeier-Haack reaction.
Question: I'm attempting the Vilsmeier-Haack formylation of 2-methylpyrimidine. After heating, the reaction mixture has turned dark brown/black, and upon workup, I isolate very little product along with a significant amount of intractable tar. What is causing this decomposition?
Answer: This is a classic sign of substrate decomposition under overly harsh conditions. While heating is necessary to overcome the low reactivity of the pyrimidine ring, excessive temperature or prolonged reaction times can lead to polymerization and degradation.
Causality: The Vilsmeier reagent, while primarily a formylating agent, is generated from POCl₃, a powerful dehydrating and chlorinating agent. At high temperatures, repeated electrophilic attack or other acid-catalyzed processes can lead to ring polymerization or charring, especially if trace impurities are present.
Troubleshooting Workflow & Protocol:
Caption: Troubleshooting workflow for tar formation.
Optimized Experimental Protocol (Vilsmeier-Haack)
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (2.0 eq.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 10°C. Stir the resulting mixture at 0°C for 30 minutes. It should become a pale yellow or white solid/slurry.
-
Substrate Addition: Dissolve 2-methylpyrimidine (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane).[11] Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 70-80°C using an oil bath.
-
Monitoring: Follow the disappearance of the starting material using TLC (e.g., in a 1:1 ethyl acetate/hexane system).
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to 0°C and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with a saturated NaOH or Na₂CO₃ solution.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Problem 2: Using an organolithium route, I am getting a byproduct that appears to be a secondary alcohol, not the desired aldehyde.
Question: I am attempting to formylate 2-methylpyrimidine by first treating it with n-butyllithium (n-BuLi) and then quenching with DMF. My major product, however, seems to be a di(pyrimidinyl)methanol derivative. Why did this happen?
Answer: This side reaction occurs when more than one equivalent of the lithiated pyrimidine attacks the DMF molecule. Organolithium reagents are potent nucleophiles, and the intermediate formed after the first addition is still electrophilic.[13][14]
Mechanistic Explanation:
-
Desired Reaction: One equivalent of lithiated 2-methylpyrimidine attacks the carbonyl carbon of DMF. This forms a tetrahedral lithium alkoxide intermediate. During aqueous workup, this intermediate is hydrolyzed to release dimethylamine and the desired 2-methylpyrimidine-5-carbaldehyde.
-
Side Reaction: If excess lithiated pyrimidine is present, or if the initial adduct is slow to be quenched, a second molecule of the organolithium reagent can attack the same tetrahedral intermediate. This displaces the lithium dimethylamide moiety, leading to a di(pyrimidinyl)methoxide species, which upon workup, gives the secondary alcohol byproduct.
Caption: Competing reactions in organolithium formylation.
Mitigation Strategies:
-
Inverse Addition: Add the solution of lithiated 2-methylpyrimidine slowly to a solution of excess DMF (at least 3-4 equivalents) at low temperature (-78°C). This ensures that the initial adduct is more likely to encounter a proton source during workup than another molecule of the organolithium reagent.
-
Stoichiometry Control: Use a slight excess of n-BuLi (e.g., 1.05-1.1 equivalents) to ensure complete lithiation, but do not use a large excess.
-
Quenching: Ensure the reaction is quenched thoroughly at low temperature before allowing it to warm up.
Problem 3: My Duff reaction is inefficient and produces a complex mixture.
Question: I tried to formylate 2-methylpyrimidine using hexamine (HMTA) and trifluoroacetic acid (TFA), but the yield is very poor (<10%). Is this method viable?
Answer: The Duff reaction is generally inefficient for unactivated or deactivated aromatic systems.[6] It works best for electron-rich substrates like phenols where the hydroxyl group strongly directs ortho-formylation.[15][16] For 2-methylpyrimidine, the reaction is likely to be very sluggish, requiring harsh conditions (high temperatures, strong acids) which can lead to side reactions and low yields.[7]
Potential Side Reactions:
-
Aminomethylation: The initial step of the Duff reaction is aminomethylation. In an inefficient system, this intermediate may not fully convert to the aldehyde.[17]
-
Polymerization: As with other acid-catalyzed reactions, high temperatures can lead to the formation of resinous materials.[18]
-
Low Conversion: The primary issue is often simply a lack of reactivity of the substrate towards the iminium ion electrophile generated from HMTA.
Recommendation: While modifications exist, the Vilsmeier-Haack reaction remains the superior method for this particular substrate. It is advisable to switch to the Vilsmeier-Haack protocol for a more reliable and higher-yielding synthesis.
Data Summary Table
| Formylation Method | Typical Reagents | Common Side Reactions for 2-Methylpyrimidine | Mitigation Strategy |
| Vilsmeier-Haack | POCl₃, DMF | Polymerization/tar formation, low conversion | Control temperature (70-80°C), slow reagent addition, use of a co-solvent.[11] |
| Organolithium | n-BuLi, then DMF | Di-alkylation of DMF (forms secondary alcohol), incorrect deprotonation | Inverse addition, careful stoichiometry, low temperature (-78°C). |
| Duff Reaction | Hexamine (HMTA), Acid (TFA) | Extremely low yield, resin formation, incomplete reaction | Not recommended; switch to Vilsmeier-Haack.[6][7] |
| Reimer-Tiemann | CHCl₃, NaOH | Ring degradation, decomposition | Not recommended due to harsh basic conditions.[8] |
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Duff reaction [a.osmarks.net]
- 17. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Pyrimidine-5-carbaldehydes
Welcome to the dedicated technical support center for the synthesis of pyrimidine-5-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance yield and purity in your synthetic endeavors.
Introduction
Pyrimidine-5-carbaldehyde is a critical building block in medicinal chemistry, serving as a precursor for a wide array of biologically active compounds. However, its synthesis can be challenging, often plagued by issues of low yield, side-product formation, and purification difficulties. This guide provides practical, field-proven insights into two major synthetic routes: the Vilsmeier-Haack formylation and the organolithium-mediated synthesis, empowering you to navigate the complexities of these reactions with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of pyrimidine-5-carbaldehydes, offering step-by-step solutions grounded in chemical principles.
Vilsmeier-Haack Formylation Route
Question 1: My Vilsmeier-Haack reaction is resulting in a low or no yield of the desired pyrimidine-5-carbaldehyde. What are the likely causes and how can I improve the outcome?
Answer: Low to no yield in a Vilsmeier-Haack reaction is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for success.
-
Cause 1: Inefficient Formation of the Vilsmeier Reagent. The reaction's success is contingent upon the in-situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a formamide (typically DMF) and a halogenating agent (commonly POCl₃).[1]
-
Solution:
-
Reagent Quality: Use fresh, anhydrous N,N-dimethylformamide (DMF). Aged or wet DMF can contain dimethylamine, which can react with and deactivate the Vilsmeier reagent. Ensure your phosphorus oxychloride (POCl₃) is also of high purity and has been stored under anhydrous conditions.[2]
-
Stoichiometry: The molar ratio of POCl₃ to DMF and the pyrimidine substrate is critical. An excess of the Vilsmeier reagent is often necessary. For electron-deficient pyrimidines, a higher excess of the reagent may be required to drive the reaction forward.
-
-
-
Cause 2: Low Reactivity of the Pyrimidine Substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3] Pyrimidine itself is an electron-deficient heterocycle, making it less reactive than electron-rich aromatics. The presence of electron-withdrawing groups on the pyrimidine ring will further deactivate it towards electrophilic attack.
-
Solution:
-
Reaction Temperature: For less reactive substrates, increasing the reaction temperature can provide the necessary activation energy. However, this must be balanced against the potential for increased side-product formation. A carefully controlled temperature ramp or a higher, steady reaction temperature (e.g., 80-100 °C) may be beneficial.[4]
-
Solvent Choice: While DMF often serves as both a reagent and a solvent, in some cases, using a higher-boiling, inert solvent like 1,2-dichloroethane or o-xylene can allow for higher reaction temperatures.[4]
-
-
-
Cause 3: Incomplete Hydrolysis of the Iminium Intermediate. The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde.[1] Incomplete hydrolysis will result in a lower yield of the desired product.
-
Solution:
-
Aqueous Workup: Ensure a thorough aqueous workup. After the reaction is complete, quenching with ice-cold water or a dilute aqueous base (like sodium bicarbonate or sodium acetate solution) is crucial.[2] Vigorous stirring during the quench and allowing sufficient time for hydrolysis are important.
-
-
Question 2: I am observing significant side-product formation in my Vilsmeier-Haack reaction. What are these side products and how can I minimize them?
Answer: Side-product formation is a common issue, especially with substituted pyrimidines. Understanding the potential side reactions is key to mitigating them.
-
Side Product 1: Chlorinated Pyrimidines. In the presence of excess POCl₃, hydroxyl or amino groups on the pyrimidine ring can be converted to chloro groups.
-
Solution:
-
Protecting Groups: If your pyrimidine substrate has sensitive functional groups, consider protecting them before the Vilsmeier-Haack reaction. For example, hydroxyl groups can be protected as ethers or esters, and amino groups as amides.
-
Control Stoichiometry: Carefully control the amount of POCl₃ used. Using the minimum effective amount can help to reduce unwanted chlorination.
-
-
-
Side Product 2: Diformylation. If there are multiple activated positions on the pyrimidine ring, diformylation can occur.
-
Solution:
-
Milder Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can often improve selectivity for mono-formylation.
-
Stoichiometry: Reducing the excess of the Vilsmeier reagent can also help to minimize diformylation.
-
-
Organolithium Route (from 5-Halopyrimidines)
Question 3: My attempt to synthesize pyrimidine-5-carbaldehyde from 5-bromopyrimidine using n-butyllithium resulted in a very low yield. What could be the problem?
Answer: Organolithium reactions are highly sensitive to experimental conditions. Low yields in the synthesis of pyrimidine-5-carbaldehyde from 5-bromopyrimidine are often due to issues with the lithiation step or the subsequent formylation.
-
Cause 1: Inactive or Insufficient n-Butyllithium. n-Butyllithium (n-BuLi) is a highly reactive and pyrophoric reagent that can degrade upon improper storage or handling.
-
Solution:
-
Titration: It is crucial to titrate your n-BuLi solution before use to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.
-
Fresh Reagent: Use a fresh bottle of n-BuLi whenever possible.
-
-
-
Cause 2: Presence of Water or Other Protic Impurities. Organolithium reagents are extremely strong bases and will be rapidly quenched by any protic source, including water in the solvent or on the glassware.[5][6]
-
Solution:
-
Strict Anhydrous Conditions: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents like tetrahydrofuran (THF) or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas.
-
-
-
Cause 3: Incorrect Reaction Temperature. The lithium-halogen exchange is typically very fast, even at low temperatures. However, the stability of the resulting 5-lithiopyrimidine is temperature-dependent.
-
Solution:
-
Low Temperature: The reaction should be performed at a very low temperature, typically -78 °C (a dry ice/acetone bath), to ensure the stability of the organolithium intermediate.[7] Allowing the reaction to warm up prematurely can lead to decomposition.
-
-
-
Cause 4: Inefficient Quenching with the Formylating Agent. The choice and addition of the formylating agent are critical for a good yield.
-
Solution:
-
Formylating Agent: Anhydrous ethyl formate or DMF are commonly used. Ensure these reagents are also dry.
-
Addition: Add the formylating agent dropwise at -78 °C. A rapid addition can lead to localized warming and side reactions.
-
-
Question 4: I am concerned about the safety of using n-butyllithium. What are the key safety precautions?
Answer: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[2][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. A face shield is also recommended.[8]
-
Inert Atmosphere: All transfers and reactions must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.[6][9]
-
Syringe and Cannula Techniques: Use proper syringe or cannula techniques for transferring n-BuLi. Never draw n-BuLi into a syringe by pulling back the plunger against a closed system; instead, use the pressure of the inert gas in the reagent bottle to fill the syringe.
-
Quenching: Unused n-BuLi and any residues must be quenched safely. This is typically done by slow, dropwise addition to a cooled, stirred solution of a less reactive alcohol like isopropanol in an inert solvent like hexane.[5][6]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing pyrimidine-5-carbaldehydes: Vilsmeier-Haack or the organolithium method?
A1: The choice of method depends heavily on the starting material and the substituents on the pyrimidine ring.
-
Vilsmeier-Haack: This method is generally preferred for pyrimidines that are already somewhat electron-rich or have activating groups. It is often operationally simpler than the organolithium route. However, it can be less effective for highly electron-deficient pyrimidines and may lead to side reactions if other sensitive functional groups are present.[10]
-
Organolithium Method: This is a powerful method for introducing a formyl group onto a pyrimidine ring, especially when starting from a 5-halopyrimidine. It is often the method of choice for pyrimidines that are not amenable to the Vilsmeier-Haack reaction. However, it requires strict anhydrous and inert conditions and the use of pyrophoric reagents.
Q2: How can I purify my crude pyrimidine-5-carbaldehyde?
A2: Purification is a critical step to obtain a high-purity product. The choice of method depends on the nature of the impurities.
-
Column Chromatography: This is the most common and effective method for purifying pyrimidine-5-carbaldehydes. Silica gel is typically used as the stationary phase, with a solvent system of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents include ethanol, methanol, or mixtures with water.
-
Distillation: For liquid pyrimidine-5-carbaldehydes, vacuum distillation can be used for purification.
Q3: What are the typical spectroscopic data I should expect for pyrimidine-5-carbaldehyde?
A3: Spectroscopic analysis is essential for confirming the structure and purity of your product.
-
¹H NMR: The aldehyde proton will appear as a singlet at a downfield chemical shift, typically around 10 ppm. The pyrimidine ring protons will have characteristic chemical shifts and coupling constants depending on their positions.[11][12]
-
¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic resonance in the downfield region, typically around 180-190 ppm.[11][12]
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present, typically in the range of 1680-1710 cm⁻¹.[12]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of pyrimidine-5-carbaldehyde (108.10 g/mol ).
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of a Substituted Pyrimidine
This protocol provides a general procedure for the formylation of an electron-rich pyrimidine derivative.
Materials:
-
Substituted pyrimidine (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)
-
1,2-Dichloroethane (optional, as solvent)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inert gas inlet, add the substituted pyrimidine (1.0 eq) and anhydrous DMF (as solvent, or a minimal amount if using another solvent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 - 3.0 eq) dropwise to the stirred solution via the dropping funnel. An exothermic reaction may occur.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Pyrimidine-5-carbaldehyde from 5-Bromopyrimidine via Lithiation
This protocol describes the synthesis of pyrimidine-5-carbaldehyde from 5-bromopyrimidine using n-butyllithium. Caution: This reaction involves a pyrophoric reagent and must be performed under strict anhydrous and inert conditions by trained personnel.
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq, titrated)
-
Anhydrous ethyl formate (1.1 eq)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon inlet.
-
Under a positive pressure of argon, add 5-bromopyrimidine (1.0 eq) and anhydrous THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Slowly add anhydrous ethyl formate (1.1 eq) dropwise via syringe, again keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for another 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Presentation
Table 1: Comparison of Synthetic Routes for Pyrimidine-5-carbaldehyde
| Feature | Vilsmeier-Haack Formylation | Organolithium Route (from 5-Bromopyrimidine) |
| Starting Material | Electron-rich pyrimidines | 5-Halopyrimidines |
| Key Reagents | DMF, POCl₃ | n-BuLi, Ethyl Formate |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | 0 °C to 100 °C | -78 °C |
| Advantages | Operationally simpler, avoids pyrophoric reagents | High yields, applicable to a wider range of substrates |
| Disadvantages | Sensitive to substrate electronics, potential for side reactions | Requires strict anhydrous/inert conditions, use of pyrophoric reagents |
Visualizations
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for Vilsmeier-Haack formylation.
Logical Relationship: Troubleshooting Low Yield in Organolithium Synthesis
Caption: Troubleshooting low yield in organolithium synthesis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in 2-Methylpyrimidine-5-carbaldehyde Reactions
Welcome to the technical support center for 2-Methylpyrimidine-5-carbaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile heterocyclic aldehyde. The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the aldehyde, presenting unique opportunities and challenges. This resource provides in-depth, question-and-answer-based troubleshooting for the most common synthetic transformations, ensuring your experiments are both successful and reproducible.
I. General Considerations and FAQs
Before diving into specific reaction troubleshooting, let's address some general questions about handling and using this compound.
Q1: What are the key physical and chemical properties of this compound I should be aware of?
A1: this compound (CAS No: 90905-33-2) is a solid at room temperature with a melting point of 68-69°C.[1] It is crucial to be aware of its stability and storage requirements. Due to the reactive aldehyde group, it is susceptible to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[2] The pyrimidine ring is electron-deficient, which makes the aldehyde carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a double-edged sword: it can facilitate desired reactions but may also promote side reactions if conditions are not carefully controlled.
Q2: I am seeing a significant amount of starting material left even after extended reaction times. What are the general preliminary checks I should perform?
A2: If you are experiencing low conversion, it is essential to systematically verify your experimental setup and reagents before delving into more complex troubleshooting.
-
Reagent Quality:
-
Aldehyde Purity: Confirm the purity of your this compound. Impurities can inhibit the reaction. If the compound has been stored for a long time or improperly, consider purification by recrystallization.
-
Solvent Anhydrousness: Many reactions involving aldehydes are sensitive to moisture. Ensure you are using anhydrous solvents, especially for Wittig/HWE and some reductive amination conditions.
-
Other Reagents: Verify the quality and activity of all other reagents, such as catalysts, bases, and reducing agents. For instance, sodium triacetoxyborohydride (STAB) is moisture-sensitive and its efficacy can diminish with improper storage.
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction is being conducted at the appropriate temperature. Some reactions may require heating to overcome activation energy barriers, while others need low temperatures to prevent side reactions.
-
Inert Atmosphere: For oxygen-sensitive reactions, confirm that your system is properly flushed with an inert gas like nitrogen or argon.
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect stoichiometry is a common source of low conversion.
-
II. Troubleshooting Reductive Amination
Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. With this compound, the primary challenges often revolve around incomplete imine formation, over-alkylation, or reduction of the starting aldehyde.
Q1: My reductive amination with a primary amine is showing low conversion to the desired secondary amine. What are the likely causes and how can I fix this?
A1: Low conversion in the reductive amination of this compound with a primary amine can stem from several factors. The reaction proceeds in two main steps: the formation of an imine intermediate, followed by its reduction.[3]
Troubleshooting Strategies:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium for imine formation may not be favorable under your current conditions. This can be due to steric hindrance or the need for a catalyst. | 1. pH Control: Imine formation is often catalyzed by mild acid.[4] The optimal pH is typically between 4 and 6. Consider adding a catalytic amount of acetic acid. 2. Water Removal: The formation of an imine releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. |
| Premature Aldehyde Reduction | If a strong reducing agent like sodium borohydride (NaBH₄) is used in a one-pot reaction, it can reduce the starting aldehyde to an alcohol before it has a chance to form the imine. | 1. Use a Selective Reducing Agent: Employ a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4] These reagents are less likely to reduce the aldehyde under neutral or mildly acidic conditions. 2. Two-Step Procedure: First, allow the imine to form completely by stirring the aldehyde and amine together (with an acid catalyst if necessary) for a period of time (monitor by TLC or LC-MS). Then, add the reducing agent. |
| Amine Basicity | Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may react slowly. | 1. Increase Temperature: Gently heating the reaction can increase the rate of imine formation. 2. Increase Amine Equivalents: Using a slight excess of the amine (1.2-1.5 equivalents) can help drive the reaction forward. |
Q2: I am observing the formation of a tertiary amine byproduct from the reaction with a primary amine. How can I suppress this over-alkylation?
A2: The formation of a tertiary amine is a common side reaction where the initially formed secondary amine product reacts with another molecule of the aldehyde.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine to ensure the aldehyde is consumed before it can react with the secondary amine product.
-
Slow Addition of Aldehyde: If practical, adding the this compound slowly to a solution of the amine and the reducing agent can help to keep the concentration of the aldehyde low, thus minimizing the chance of over-alkylation.
-
Stepwise Procedure: A two-step approach is often effective.[4] First, form the imine, and then add the reducing agent. This can help to control the reaction and prevent the secondary amine from reacting further.
Q3: My reductive amination with a secondary amine is not proceeding to completion. What should I try?
A3: The reaction with secondary amines proceeds through an iminium ion intermediate. The formation of this ion can be the rate-limiting step.
Optimization Approaches:
-
Acid Catalysis: The formation of the iminium ion is acid-catalyzed. Ensure you have a catalytic amount of an acid like acetic acid or trifluoroacetic acid (TFA) in your reaction mixture.
-
Choice of Reducing Agent: STAB is generally an excellent choice for reductive aminations with secondary amines.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
Here is a general workflow for troubleshooting reductive amination reactions:
References
Stability issues of 2-Methylpyrimidine-5-carbaldehyde under acidic conditions
Technical Support Center: 2-Methylpyrimidine-5-carbaldehyde
A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the primary challenge associated with this compound: its instability in acidic environments. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the integrity of your experiments and syntheses.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What makes this compound sensitive to acidic conditions?
A: The instability arises from a combination of two structural features: the pyrimidine ring and the aldehyde functional group.
-
Pyrimidine Ring Protonation: The two nitrogen atoms in the pyrimidine ring are basic and can be protonated under acidic conditions. This increases the electron-withdrawing nature of the ring, which in turn enhances the electrophilicity (reactivity) of the aldehyde's carbonyl carbon.
-
Aldehyde Reactivity: Aldehydes are inherently susceptible to nucleophilic attack, a reactivity that is significantly catalyzed by acid.[1] The acid protonates the carbonyl oxygen, making the carbonyl carbon much more attractive to weak nucleophiles like water, alcohols, or even other molecules of the aldehyde itself.
Q2: What are the visible signs of degradation in my reaction?
A: Degradation can manifest in several ways. Commonly observed signs include:
-
Color Change: The appearance of a yellow, brown, or black discoloration in the reaction mixture or on the silica gel of a purification column often indicates the formation of degradation byproducts or polymerization.
-
Precipitate Formation: In some cases, insoluble polymeric materials may crash out of the solution.
-
Inconsistent Analytical Data: TLC analysis may show smearing, new spots close to the baseline, or a diminished main spot. HPLC and LC-MS analyses will reveal the appearance of new peaks, often with masses corresponding to hydrates or acetals.
Q3: What are the most likely degradation products under acidic conditions?
A: In the presence of a nucleophilic solvent or reagent, the primary degradation pathway is the formation of hemiacetals and acetals.[2][3]
-
Hydrate Formation: If water is present, the aldehyde can form a geminal diol (hydrate). While often unstable, this equilibrium can trap a portion of your material.[4]
-
Acetal Formation: If an alcohol (e.g., methanol, ethanol) is used as a solvent or is present as a reagent, it will readily react with the aldehyde under acid catalysis to form a hemiacetal and subsequently a stable acetal.[5][6] This is a common cause of "disappearance" of the starting material.
Q4: How should I properly store this compound to ensure its long-term stability?
A: Based on supplier recommendations and chemical principles, the compound should be stored in a cool, dry, and inert environment.[7] The optimal storage conditions are:
-
Atmosphere: Under an inert gas like nitrogen or argon to protect from moisture and air oxidation.[8]
-
Container: A tightly sealed container to prevent moisture ingress.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down potential degradation pathways. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and hydrolysis from atmospheric moisture.[8] |
| Light | Protect from light | As a precaution against photochemical degradation, as recommended for similar pyrimidine derivatives.[9] |
| Acids | Store away from acids | The material is incompatible with acids.[9] |
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides structured guidance for specific experimental problems.
Scenario 1: Low or No Yield After an Acidic Reaction Step or Workup
You've performed a reaction on another part of the molecule (e.g., a substitution on the pyrimidine ring) under acidic conditions, and upon analysis, you find very little of your desired product.
Root Cause Analysis: The most probable cause is the degradation of the aldehyde functional group via the pathways described above. The aldehyde may have been converted into an acetal (if alcohols were present) or other byproducts.
Investigative Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Corrective Action: The Acetal Protecting Group Strategy
Since acetals are stable under basic and neutral conditions but can be easily removed with aqueous acid, they serve as excellent protecting groups for aldehydes.[10][11] Using a diol like ethylene glycol creates a cyclic acetal, which is entropically favored and particularly stable.
Experimental Protocol 1: Protection of the Aldehyde
-
Setup: To a solution of this compound (1.0 eq) in toluene (approx. 0.2 M), add ethylene glycol (1.5 eq).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.[6]
-
Monitoring: Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.
-
Workup: Cool the reaction to room temperature. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected compound, which can typically be used in the next step without further purification.
Protection & Deprotection Workflow:
Caption: Experimental workflow using an acetal protecting group.
Experimental Protocol 2: Deprotection to Regenerate the Aldehyde
-
Setup: Dissolve the protected acetal intermediate in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl (e.g., a 4:1 ratio).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting acetal is fully consumed. This is typically complete within a few hours.
-
Workup: Carefully neutralize the acid by adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aldehyde. Purify by column chromatography if necessary.
Scenario 2: Unexpected Peaks in Analytical Data (NMR, LC-MS)
You run a reaction and the crude ¹H NMR shows a complex mixture, or the LC-MS displays multiple peaks you cannot identify.
Root Cause Analysis: This is a classic sign of the formation of hemiacetals or acetals with the solvent. For example, if your reaction or workup involves methanol under acidic conditions, you will form the methyl acetal.
Mechanistic Insight: Acid-Catalyzed Acetal Formation
The mechanism involves two main stages: formation of the hemiacetal, followed by conversion to the acetal.[11]
Caption: Mechanism of acid-catalyzed acetal formation.
Corrective Action: Stability Study
To confirm the instability and identify byproducts, perform a controlled stability study.
Experimental Protocol 3: Small-Scale Stability Test
-
Preparation: Prepare three small vials:
-
Vial A (Acidic): Dissolve ~5 mg of this compound in 1 mL of your reaction solvent (e.g., methanol) and add one drop of a strong acid (e.g., HCl).
-
Vial B (Neutral): Dissolve ~5 mg of the aldehyde in 1 mL of the solvent alone.
-
Vial C (Control): A solid sample of the aldehyde.
-
-
Incubation: Let the vials stand at the reaction temperature for a set period (e.g., 1, 4, and 24 hours).
-
Analysis: At each time point, take an aliquot from each vial and analyze by TLC and LC-MS.
-
Interpretation: Compare the chromatograms. The appearance of new peaks in Vial A that are absent or minor in Vial B will confirm acid-mediated degradation and help identify the mass of the byproducts.
Part 3: Summary and Best Practices
-
Avoid Acid: Whenever possible, design synthetic routes that avoid strongly acidic conditions. If an acid is necessary, use the mildest possible acid for the shortest possible time at the lowest possible temperature.
-
Use Protection: For multi-step syntheses requiring harsh conditions, protect the aldehyde as a cyclic acetal. It is a robust and reliable strategy.[10]
-
Inert Conditions: Always handle and react the compound under an inert atmosphere to minimize hydrolysis from ambient moisture, especially during acidic transfers.
-
Prompt Workup: After an acidic reaction, perform the neutralization and workup steps promptly to minimize the compound's exposure time to the acidic aqueous environment.
By understanding the underlying chemical principles of its instability and employing the strategic protocols outlined in this guide, you can successfully utilize this compound in your research and development endeavors.
References
- 1. quora.com [quora.com]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 90905-33-2 [sigmaaldrich.com]
- 8. 90905-33-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Methylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to providing in-depth guidance on catalyst selection for chemical transformations involving 2-methylpyrimidine-5-carbaldehyde. This resource is designed to equip researchers, scientists, and drug development professionals with the necessary insights and practical methodologies to navigate the complexities of working with this versatile heterocyclic aldehyde. Drawing from established protocols and field-proven expertise, this guide offers a structured approach to catalyst selection, reaction optimization, and troubleshooting, ensuring both scientific integrity and successful experimental outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The pyrimidine core, with its electron-withdrawing nature, significantly influences the reactivity of the aldehyde group. This electronic effect makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. However, the nitrogen atoms in the pyrimidine ring can also act as Lewis bases, potentially coordinating with metal catalysts or reagents, which can either facilitate or hinder a desired transformation. Understanding this dual nature is paramount for selecting the appropriate catalyst and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of reactions performed with this compound?
A1: The aldehyde functionality of this compound allows for a wide range of classical organic transformations. The most frequently employed reactions include:
-
Carbon-Carbon Bond Forming Reactions: Such as Knoevenagel condensations, Wittig and Horner-Wadsworth-Emmons olefinations, aldol condensations, and Grignard/organolithium additions.
-
Reduction Reactions: To form the corresponding primary alcohol, (2-methylpyrimidin-5-yl)methanol.
-
Oxidation Reactions: To synthesize the corresponding carboxylic acid, 2-methylpyrimidine-5-carboxylic acid.
Q2: How does the pyrimidine ring affect catalyst selection?
A2: The pyrimidine ring's electron-withdrawing properties enhance the aldehyde's reactivity towards nucleophiles. However, the nitrogen atoms can coordinate to Lewis acidic catalysts. This can be advantageous in some cases, by bringing the catalyst into proximity with the reaction center. In other instances, it can lead to catalyst inhibition or sequestration. Therefore, the choice between metal-based Lewis acid catalysts and organocatalysts should be carefully considered based on the specific reaction. For instance, in metal-catalyzed reactions, the choice of metal and ligand is crucial to prevent catalyst poisoning.
Q3: Are there any specific safety precautions for working with this compound?
A3: Yes, standard laboratory safety protocols should be strictly followed. This compound is a solid and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Refer to the material safety data sheet (MSDS) for detailed handling and disposal information.
Troubleshooting Guide: Common Issues and Solutions
Low yields and the formation of side products are common challenges encountered during reactions with heterocyclic aldehydes. This section provides a systematic approach to troubleshooting these issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures for activation. 4. Poor Reagent Quality: Impurities in the starting material or reagents can inhibit the reaction. | 1. Use a fresh batch of catalyst or regenerate if possible. 2. Perform a catalyst loading screen to determine the optimal concentration. 3. Screen a range of temperatures to find the optimal condition. 4. Ensure the purity of all reagents and solvents. |
| Formation of Side Products | 1. Undesired Reactivity of the Pyrimidine Ring: The nitrogen atoms may participate in side reactions. 2. Over-reaction or Decomposition: The product may be unstable under the reaction conditions. 3. Competing Reaction Pathways: For example, in a Grignard reaction, enolization can compete with nucleophilic addition. | 1. Consider using a catalyst that is less likely to interact with the pyrimidine nitrogen atoms, such as an organocatalyst. 2. Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. 3. Adjust reaction conditions (e.g., lower temperature, different solvent) to favor the desired pathway. |
| Difficult Product Isolation | 1. Product Solubility: The product may be highly soluble in the aqueous or organic phase during workup. 2. Emulsion Formation during Extraction: The presence of polar functionalities can lead to emulsions. 3. Co-elution during Chromatography: Impurities may have similar polarity to the desired product. | 1. Perform a small-scale extraction and analyze both layers to determine product distribution. Consider back-extraction if necessary. 2. Add brine to the aqueous layer to break emulsions. 3. Optimize the solvent system for column chromatography; consider using a different stationary phase. |
Catalyst Selection and Experimental Protocols
This section details catalyst selection strategies and provides step-by-step protocols for key reactions involving this compound.
Carbon-Carbon Bond Forming Reactions
These reactions are fundamental for extending the carbon skeleton and are widely used in the synthesis of complex molecules.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration.
-
Catalyst Selection: Basic catalysts are typically employed. Weak organic bases like piperidine or triethylamine are common choices. For improved yields and milder conditions, Lewis acids or heterogeneous basic catalysts can be utilized. The choice of catalyst can influence the reaction rate and selectivity.
-
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
This reaction provides a reliable method for the stereoselective synthesis of alkenes.
-
Catalyst/Reagent Selection: A phosphonate carbanion is generated using a base, which then reacts with the aldehyde. The choice of base and reaction conditions can influence the E/Z selectivity of the resulting alkene. Lithium hydroxide is a commonly used base for this transformation.[1]
-
Experimental Protocol:
-
To a mixture of this compound (1.0 eq), a phosphonate reagent (e.g., tert-butyl diethylphosphonoacetate, 1.2 eq), and molecular sieves in an anhydrous solvent like THF, add a base such as lithium hydroxide (1.2 eq).[1]
-
Stir the mixture at room temperature for an extended period (e.g., 72 hours).[1]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired alkene.[1]
-
Diagram: Horner-Wadsworth-Emmons Reaction Workflow
Caption: A generalized workflow for the Horner-Wadsworth-Emmons reaction.
The addition of organometallic reagents like Grignard reagents to this compound provides a direct route to secondary alcohols.
-
Catalyst/Reagent Selection: Grignard reagents (RMgX) are strong nucleophiles and bases. The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or THF. No external catalyst is usually required. Careful control of temperature is crucial to minimize side reactions.
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
-
Reduction of the Aldehyde
The reduction of the aldehyde group to a primary alcohol is a common transformation.
-
Catalyst/Reagent Selection: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation and is often the reagent of choice.[2] It is tolerant of many functional groups and the reaction can be carried out in protic solvents like methanol or ethanol.
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by adding acetone.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield (2-methylpyrimidin-5-yl)methanol.
-
Diagram: Decision Tree for Catalyst Selection
Caption: A simplified decision tree for initial catalyst/reagent selection.
Oxidation of the Aldehyde
The oxidation of this compound to its corresponding carboxylic acid is another important transformation.
-
Catalyst/Reagent Selection: Strong oxidizing agents are required for this conversion. Potassium permanganate (KMnO₄) or chromium-based reagents are effective choices.[2] The reaction conditions need to be carefully controlled to avoid degradation of the pyrimidine ring.
-
Experimental Protocol:
-
Suspend this compound (1.0 eq) in a mixture of water and a suitable co-solvent like acetone.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium permanganate (2.0 eq) in water, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature until the purple color disappears.
-
Filter the manganese dioxide precipitate and wash it with water.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry to obtain 2-methylpyrimidine-5-carboxylic acid.
-
References
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Methylpyrimidine-5-carbaldehyde
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. 2-Methylpyrimidine-5-carbaldehyde, a key building block in the synthesis of various bioactive molecules, presents a compelling case for a detailed spectroscopic analysis. This guide provides an in-depth examination of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative analysis with related structures and a robust experimental protocol for reproducible results. Our approach is grounded in decades of practical experience, ensuring that the insights provided are not just theoretically sound but also field-tested for accuracy and reliability.
The Structural Significance of this compound
The pyrimidine scaffold is a fundamental component of nucleic acids and is prevalent in a wide array of pharmacologically active compounds.[1] The presence of a methyl group at the 2-position and a carbaldehyde (formyl) group at the 5-position of the pyrimidine ring in this compound creates a unique electronic environment. This substitution pattern significantly influences the chemical shifts and coupling constants of the ring protons and carbons, making NMR spectroscopy an indispensable tool for its characterization. A thorough understanding of its spectral features is crucial for confirming its identity, assessing its purity, and monitoring its transformations in synthetic pathways.
Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyrimidine ring, and the protons of the methyl group.
Predicted ¹H NMR Spectral Data
Based on the structure of this compound, we can predict the following signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | N/A |
| Pyrimidine H4/H6 | 8.5 - 9.5 | Singlet | N/A |
| Methyl (-CH₃) | 2.5 - 3.0 | Singlet | N/A |
-
Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic effect of the C=O bond.[2] This results in a characteristic downfield chemical shift, typically in the range of 9.5-10.5 ppm. The signal is expected to be a sharp singlet as there are no adjacent protons to cause spin-spin coupling.
-
Pyrimidine Ring Protons (H4 and H6): The two protons on the pyrimidine ring at positions 4 and 6 are in chemically equivalent environments. The electronegativity of the two nitrogen atoms in the ring leads to a significant deshielding of these protons.[3] Their signals are expected to appear as a singlet in the aromatic region, typically between 8.5 and 9.5 ppm.
-
Methyl Protons (-CH₃): The protons of the methyl group at the 2-position will appear as a singlet in the upfield region of the spectrum, generally between 2.5 and 3.0 ppm. The absence of adjacent protons results in a singlet multiplicity.
A representative ¹H NMR spectrum for this compound is available from chemical suppliers like ChemicalBook, which can be used for comparison.[4]
Unraveling the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.[5]
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 185 - 200 |
| Pyrimidine C2 | 160 - 170 |
| Pyrimidine C4/C6 | 155 - 165 |
| Pyrimidine C5 | 120 - 130 |
| Methyl (-CH₃) | 20 - 30 |
-
Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde group is significantly deshielded and will appear at the far downfield end of the spectrum, typically in the 185-200 ppm range.[2]
-
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their electronic environment. The carbon at position 2 (C2), attached to two nitrogen atoms and the methyl group, is expected to be the most deshielded of the ring carbons. The equivalent carbons at positions 4 and 6 (C4/C6) will also be downfield due to the adjacent nitrogen atoms. The carbon at position 5 (C5), bonded to the aldehyde group, will be influenced by the carbonyl's electron-withdrawing nature.
-
Methyl Carbon: The carbon of the methyl group will resonate in the upfield region of the spectrum, typically between 20 and 30 ppm.[6]
Comparative Analysis with Structurally Related Compounds
To provide a clearer context for the spectral data of this compound, a comparison with related pyrimidine derivatives is instructive.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | -CHO: ~10.0, Ring H: ~9.0, -CH₃: ~2.8 | C=O: ~190, Ring C: ~165, 160, 125, -CH₃: ~25 |
| Pyrimidine | H2: ~9.2, H4/H6: ~8.7, H5: ~7.3 | C2: ~159, C4/C6: ~157, C5: ~122 |
| 2-Methylpyrimidine | H4/H6: ~8.5, H5: ~7.0, -CH₃: ~2.6 | C2: ~167, C4/H6: ~156, C5: ~119, -CH₃: ~25 |
| 5-Formylpyrimidine | -CHO: ~10.1, H2: ~9.4, H4/H6: ~9.3 | C=O: ~191, C2: ~160, C4/C6: ~158, C5: ~130 |
This comparison highlights how the substituents influence the chemical shifts. The methyl group in 2-methylpyrimidine causes an upfield shift of the adjacent ring protons compared to unsubstituted pyrimidine. Conversely, the electron-withdrawing aldehyde group in 5-formylpyrimidine leads to a downfield shift of the ring protons. In this compound, the combined effects of both substituents determine the final chemical shifts.
Experimental Protocol for NMR Analysis
Achieving high-quality, reproducible NMR data is contingent upon a meticulous experimental approach. The following protocol is designed to serve as a self-validating system for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. For this compound, CDCl₃ is often suitable.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent to serve as a reference for the chemical shift scale (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[7]
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.[8]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
Visualizing the Molecular Structure and NMR Assignments
To aid in the visualization of the molecular structure and the assignment of NMR signals, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound(90905-33-2) 1H NMR spectrum [chemicalbook.com]
- 5. treenablythe.weebly.com [treenablythe.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. kgroup.du.edu [kgroup.du.edu]
Deconstructing 2-Methylpyrimidine-5-carbaldehyde: A Guide to its Mass Spectrometry Fragmentation Pattern
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel or specialized compounds is crucial for their unambiguous identification and for elucidating their structure. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methylpyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. By comparing its fragmentation to related chemical structures, we can build a predictive model of its behavior in the mass spectrometer.
Foundational Principles: Electron Ionization and Molecular Fragmentation
Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.[1][2] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), creating a unique chemical fingerprint.
The fragmentation pathways are not random; they are governed by the principles of chemical stability. Weaker bonds are more likely to break, and the resulting fragment ions will often be stabilized by resonance or inductive effects. For a molecule like this compound, we must consider the fragmentation tendencies of both the pyrimidine ring and the aromatic aldehyde functional group.
Predicted Fragmentation of this compound
The molecular formula for this compound is C₆H₆N₂O, with a corresponding exact mass of approximately 122.0480 Da.[3][4] The molecular ion peak (M•+) is therefore expected at an m/z of 122. Given the aromatic nature of the pyrimidine ring, a relatively intense molecular ion peak is anticipated.[5][6]
The primary fragmentation pathways are predicted to be initiated by the aldehyde group and cleavages involving the pyrimidine ring and its substituents.
Fragmentation Driven by the Aldehyde Group
Aromatic aldehydes exhibit characteristic fragmentation patterns.[5][6][7] One of the most common is the loss of a hydrogen radical from the aldehyde group, a process known as α-cleavage, to form a stable acylium ion.[8][9]
-
Loss of a Hydrogen Radical ([M-1]•+): The molecular ion can lose a hydrogen atom from the aldehyde group to form an intense peak at m/z 121. This resulting acylium ion is resonance-stabilized.
-
Loss of Carbon Monoxide ([M-29]+): The [M-1]•+ ion can subsequently lose a molecule of carbon monoxide (CO), a neutral loss of 28 Da, to yield a fragment at m/z 93. This is a very common fragmentation pathway for aromatic aldehydes.[5]
-
Loss of the Aldehyde Group ([M-29]+): Direct cleavage of the C-C bond between the pyrimidine ring and the carbonyl group can result in the loss of the entire CHO group (29 Da), also leading to a fragment at m/z 93.[6]
Fragmentation Involving the Pyrimidine Ring
Substituted pyrimidines also undergo characteristic fragmentations.[10][11][12] These often involve the loss of substituents or the cleavage of the ring itself.
-
Loss of Acetonitrile (CH₃CN): A plausible fragmentation pathway for the pyrimidine ring involves the expulsion of a stable neutral molecule. The 2-methylpyrimidine moiety could potentially rearrange and lose acetonitrile (41 Da), leading to a fragment at m/z 81.
-
Ring Cleavage: Pyrimidine rings can undergo complex ring-opening and fragmentation pathways.[10][11] This can lead to the formation of smaller fragments. For instance, the loss of HCN (27 Da) from the pyrimidine ring is a common fragmentation pathway for nitrogen-containing heterocycles.
Comparison with Structurally Related Compounds
To substantiate these predictions, we can compare the expected fragmentation of this compound with the known fragmentation of similar molecules.
-
Pyrimidine-5-carbaldehyde: This simpler analog, lacking the 2-methyl group, would also be expected to show a prominent loss of H• to form an [M-1]•+ ion and a subsequent loss of CO.[13][14] Its molecular ion would be at m/z 108.
-
2-Methylpyrimidine: The fragmentation of 2-methylpyrimidine itself would be dominated by processes involving the methyl group and the pyrimidine ring.[15][16] This provides a baseline for understanding the fragmentation behavior of the core heterocyclic structure.
-
Aromatic Aldehydes (e.g., Benzaldehyde): The classic fragmentation of benzaldehyde, showing a strong M•+ peak, a very strong [M-1]•+ peak, and a significant [M-29]+ peak, serves as an excellent model for the behavior of the aldehyde group on an aromatic ring.[7]
Tabulated Summary of Predicted Fragments
| m/z | Proposed Fragment | Formula | Origin |
| 122 | Molecular Ion | [C₆H₆N₂O]•+ | - |
| 121 | [M-H]•+ | [C₆H₅N₂O]•+ | Loss of H• from the aldehyde group |
| 94 | [M-CO]•+ | [C₅H₆N₂]•+ | Loss of CO from the molecular ion |
| 93 | [M-CHO]+ | [C₅H₅N₂]+ | Loss of CHO• from the molecular ion or loss of CO from [M-H]•+ |
| 66 | [C₄H₄N]•+ | Ring fragmentation | |
| 52 | [C₃H₂N]•+ | Ring fragmentation |
Proposed Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: Acquiring a Mass Spectrum
To experimentally verify the predicted fragmentation pattern, the following general procedure for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization can be employed:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector: Set the injector temperature to 250 °C.
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to 230 °C.
-
Quadrupole Temperature: Set to 150 °C.
-
Scan Range: Scan from m/z 40 to 200.
-
Conclusion
The analysis of the mass spectrometry fragmentation pattern of this compound provides significant insights into its chemical structure and stability. By understanding the interplay between the fragmentation tendencies of the pyrimidine ring and the aldehyde functional group, researchers can confidently identify this compound in complex mixtures and further explore its chemical properties. The predicted fragmentation pathways, dominated by the loss of a hydrogen radical and carbon monoxide, provide a clear roadmap for interpreting experimental data. This guide serves as a valuable resource for scientists and professionals engaged in the structural elucidation of novel heterocyclic compounds.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. This compound | 90905-33-2 [sigmaaldrich.com]
- 4. This compound | CAS#:90905-33-2 | Chemsrc [chemsrc.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.11.4 [people.whitman.edu]
- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. article.sapub.org [article.sapub.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. 10070-92-5|Pyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 14. chemscene.com [chemscene.com]
- 15. Pyrimidine, 2-methyl- [webbook.nist.gov]
- 16. Pyrimidine, 2-methyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Methylpyrimidine-5-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to this in-depth guide on the synthesis of 2-Methylpyrimidine-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic introduction of the formyl group at the C5 position of the 2-methylpyrimidine core is a critical step in the elaboration of more complex molecular architectures. This document provides a comparative analysis of the most practical and efficient synthetic routes, grounded in experimental data and mechanistic principles, to empower you in selecting and optimizing the ideal pathway for your research and development needs.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a cornerstone in drug discovery, present in numerous therapeutic agents. The aldehyde functionality at the 5-position serves as a versatile synthetic handle, enabling a wide array of subsequent transformations such as reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. Consequently, the efficient and scalable synthesis of this compound is a frequent challenge for process chemists and medicinal chemists alike. This guide will focus on two primary, and fundamentally different, strategies for its preparation: the direct formylation of the pyrimidine ring and the oxidation of a pre-functionalized precursor.
Route 1: Direct Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2]
Mechanistic Insight
The causality behind this reaction lies in the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This species is a weaker electrophile than those generated in Friedel-Crafts acylations, making it highly selective for electron-rich substrates.[2] The pyrimidine ring, while electron-deficient overall, can be sufficiently activated by substituent groups or can undergo electrophilic substitution at available positions. The reaction proceeds via electrophilic aromatic substitution, where the pyrimidine attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[3]
Caption: General workflow of the Vilsmeier-Haack formylation reaction.
Experimental Protocol: Formylation of a Pyrimidine Substrate
While a direct Vilsmeier-Haack formylation of unsubstituted 2-methylpyrimidine is not widely documented with high yields, the following protocol for the formylation of a related, activated pyrimidine derivative, 2-methylpyrimidine-4,6-diol, provides a robust and validated starting point. Research has shown that using DMF as both a reagent and a solvent can lead to higher yields and shorter reaction times compared to other solvents like benzene or xylene.[4]
Materials:
-
2-Methylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
Procedure: [4]
-
In a flask maintained under an inert atmosphere, prepare the Vilsmeier reagent by carefully adding phosphorus oxychloride (1.0 eq.) to cooled DMF (2.0 eq.).
-
To a suspension of 2-methylpyrimidine-4,6-diol (1.0 eq.) in DMF (approx. 7.5 mL per gram of substrate), add the freshly prepared Vilsmeier reagent dropwise under vigorous stirring.
-
Heat the reaction mixture to 80 °C and maintain for 5 hours. Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and stir overnight to ensure complete hydrolysis of the intermediate.
-
Isolate the resulting product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, by filtration, wash with cold water, and dry.
Self-Validation: The success of this protocol relies on the careful control of temperature during the exothermic formation of the Vilsmeier reagent and the subsequent reaction. Complete consumption of the starting material should be confirmed by TLC before proceeding to the hydrolysis step. The structure of the product can be confirmed by NMR and mass spectrometry.[4]
Route 2: Oxidation of (2-Methylpyrimidin-5-yl)methanol
An alternative and often preferred strategy involves the oxidation of a pre-existing primary alcohol at the C5 position. This two-step approach first requires the synthesis of the precursor, (2-methylpyrimidin-5-yl)methanol, followed by its oxidation to the target aldehyde. This route offers excellent control and typically results in cleaner reactions with simpler purification.
Step A: Preparation of (2-Methylpyrimidin-5-yl)methanol
The precursor alcohol is commercially available but can also be synthesized from ethyl 2-methylpyrimidine-5-carboxylate via reduction, for example, with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.
Step B: Oxidation to the Aldehyde
The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the pyrimidine ring. Several reliable methods are available.
Caption: Common oxidation methods for converting the precursor alcohol to the aldehyde.
Mechanistic Insight & Rationale: Manganese dioxide is a mild and highly selective heterogeneous oxidant for allylic, benzylic, and heterocyclic methanols. Its selectivity is a key advantage, as it minimizes the risk of side reactions with other functional groups. The reaction occurs on the surface of the MnO₂ solid, and the mechanism is believed to involve radical intermediates. The workup is exceptionally simple, requiring only filtration to remove the manganese salts.
Experimental Protocol (General):
-
To a solution of (2-methylpyrimidin-5-yl)methanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane, chloroform, or acetonitrile), add activated manganese dioxide (5-10 eq. by weight).
-
Stir the resulting suspension vigorously at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts.
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Mechanistic Insight & Rationale: PCC is a popular reagent that provides a reliable and generally high-yielding oxidation of primary alcohols to aldehydes with minimal over-oxidation.[5] It is a milder alternative to other chromium(VI) reagents. The reaction is typically performed in dichloromethane (DCM) under anhydrous conditions. The addition of an adsorbent like Celite® is recommended to simplify the workup by adsorbing the tar-like chromium byproducts.[5]
Experimental Protocol (General): [5]
-
To a solution of (2-methylpyrimidin-5-yl)methanol (1.0 eq.) in anhydrous DCM, add Celite® or molecular sieves.
-
Add pyridinium chlorochromate (PCC) (1.2-1.5 eq.) in one portion at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Concentrate the filtrate to obtain the crude aldehyde.
Mechanistic Insight & Rationale: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine. This metal-free method is known for its extremely mild conditions and broad functional group tolerance, making it ideal for sensitive substrates.[6] The main drawbacks are the requirement for cryogenic temperatures and the production of malodorous dimethyl sulfide as a byproduct.[7]
Experimental Protocol (General): [8]
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.1-1.5 eq.) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO (2.0-2.5 eq.) in anhydrous DCM, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of (2-methylpyrimidin-5-yl)methanol (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (≥3.0 eq.) dropwise, stir for another 30 minutes at -78 °C, and then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, dry the organic layer, and concentrate to yield the aldehyde.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Vilsmeier-Haack | Route 2.1: MnO₂ Oxidation | Route 2.2: PCC Oxidation | Route 2.3: Swern Oxidation |
| Starting Material | 2-Methylpyrimidine | (2-Methylpyrimidin-5-yl)methanol | (2-Methylpyrimidin-5-yl)methanol | (2-Methylpyrimidin-5-yl)methanol |
| Key Reagents | POCl₃, DMF | Activated MnO₂ | PCC, Celite® | DMSO, (COCl)₂, Et₃N |
| Typical Yield | Moderate to Good (Substrate dependent) | Good to Excellent | Good to Excellent | Excellent |
| Reaction Conditions | Elevated Temp. (e.g., 80-100 °C) | Room Temperature | Room Temperature | Cryogenic (-78 °C) |
| Scalability | Feasible, but requires thermal hazard analysis | Excellent, simple process | Limited by chromium waste | Feasible, but requires robust cooling |
| Safety Concerns | Corrosive/toxic reagents (POCl₃), exothermic | Generally safe | Toxic chromium reagent | Toxic/corrosive reagents, gas evolution |
| Workup/Purification | Hydrolysis, extraction/filtration | Simple filtration | Filtration through silica/celite | Aqueous workup, malodorous byproduct |
| Cost-Effectiveness | Potentially high (fewer steps) | Good (reagent cost vs. simplicity) | Moderate (reagent toxicity/disposal cost) | Moderate (reagent & energy cost) |
Conclusion and Recommendations
The optimal synthetic route to this compound is contingent upon the specific requirements of the project, including scale, available equipment, and purity requirements.
-
For large-scale, cost-driven synthesis , the Oxidation of (2-methylpyrimidin-5-yl)methanol with MnO₂ (Route 2.1) presents the most compelling option. It combines good to excellent yields with operational simplicity, mild conditions, and a straightforward, non-toxic workup, making it highly scalable and environmentally benign compared to alternatives.
-
For laboratory-scale synthesis requiring high purity and tolerance of sensitive functional groups , the Swern Oxidation (Route 2.3) is an excellent, albeit more technically demanding, choice due to its mild, metal-free conditions.
-
The Vilsmeier-Haack Reaction (Route 1) is a viable one-step alternative if the starting 2-methylpyrimidine is readily available and inexpensive. However, optimization is likely required, and its applicability may be limited by the electronic nature of the specific pyrimidine substrate. Careful consideration of its thermal hazards is necessary for scale-up.
-
PCC Oxidation (Route 2.2) remains a reliable method but is increasingly disfavored in industrial settings due to the toxicity and disposal costs associated with chromium reagents.
By understanding the mechanistic underpinnings and practical considerations of each route, researchers can make an informed decision to efficiently access this critical synthetic intermediate.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Alternative Reagents for Pyrimidine Aldehyde Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of pyrimidine aldehydes is a critical step in the construction of a vast array of biologically active molecules. These aldehydes are versatile intermediates, readily transformed into a variety of functional groups, making them invaluable in medicinal chemistry and materials science. While the Vilsmeier-Haack reaction has long been a cornerstone for this transformation, a growing need for alternative methods with improved substrate scope, milder conditions, and different regioselectivity has driven the exploration of new synthetic strategies.
This guide provides an in-depth, objective comparison of key alternative reagents and methodologies for the synthesis of pyrimidine aldehydes. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in selecting the optimal synthetic route for their specific target molecules.
The Established Benchmark: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction stands as the most traditional and widely employed method for the formylation of electron-rich heterocyclic systems, including suitably activated pyrimidines.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] This electrophilic species then attacks the electron-rich pyrimidine ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired aldehyde.[3]
The primary advantage of the Vilsmeier-Haack reaction lies in its relatively mild conditions and the use of inexpensive, readily available reagents.[2] However, its efficiency is highly dependent on the electronic nature of the pyrimidine substrate. The ring must be sufficiently activated by electron-donating groups to facilitate the electrophilic substitution. This limitation can necessitate the use of harsher conditions or lead to low yields for electron-deficient pyrimidines.
Alternative Strategies: Expanding the Synthetic Toolkit
To address the limitations of the Vilsmeier-Haack reaction, several alternative methods have emerged, offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. This guide will focus on three prominent alternatives:
-
Lithiation of Halopyrimidines followed by Formylation: A powerful strategy for the regioselective introduction of a formyl group, particularly on electron-deficient pyrimidine rings.
-
Oxidation of Hydroxymethylpyrimidines: A reliable method that leverages the selective oxidation of a pre-installed hydroxymethyl group.
-
Palladium-Catalyzed Formylation of Halopyrimidines: A transition-metal catalyzed approach offering a functional group tolerant route to pyrimidine aldehydes.
The following sections will provide a detailed comparison of these methods, supported by experimental data and protocols.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route for a pyrimidine aldehyde is a critical decision that impacts yield, purity, and scalability. The following table provides a comparative overview of the key features of the Vilsmeier-Haack reaction and its principal alternatives.
| Feature | Vilsmeier-Haack Reaction | Lithiation-Formylation | Oxidation of Hydroxymethylpyrimidine |
| Substrate Scope | Primarily electron-rich pyrimidines.[1] | Broad scope, including electron-deficient pyrimidines.[4] | Dependent on the availability of the corresponding hydroxymethylpyrimidine. |
| Regioselectivity | Directed by existing activating groups. | Precisely controlled by the position of the halogen.[4] | Determined by the position of the hydroxymethyl group. |
| Key Reagents | POCl₃, DMF.[1] | Organolithium reagent (e.g., n-BuLi), Formylating agent (e.g., ethyl formate).[4] | Oxidizing agent (e.g., MnO₂, PCC).[5] |
| Reaction Conditions | Generally mild (0 to 100 °C).[1] | Cryogenic temperatures (-78 °C) are typically required.[4] | Varies with the oxidant, often mild to moderate temperatures.[5] |
| Advantages | Inexpensive reagents, one-pot procedure.[2] | High regioselectivity, suitable for electron-deficient systems.[4] | Clean conversion, often with high yields. |
| Limitations | Limited to activated pyrimidines, potential for side reactions. | Requires anhydrous conditions and cryogenic temperatures. | Requires a pre-functionalized starting material. |
| Typical Yields | Moderate to good (can be highly substrate-dependent).[1] | Good to excellent (often >70%).[4] | Good to excellent (often >80%).[5] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of pyrimidine aldehydes using the discussed alternative reagents. These protocols are designed to be self-validating and are grounded in established literature.
Protocol 1: Synthesis of Pyrimidine-5-carboxaldehyde via Lithiation of 5-Bromopyrimidine
This protocol details a highly regioselective method for the synthesis of pyrimidine-5-carboxaldehyde, a key intermediate that can be challenging to prepare via the Vilsmeier-Haack reaction due to the electron-deficient nature of the pyrimidine ring. The causality behind this experimental choice lies in the ability of organolithium reagents to perform a halogen-metal exchange even at low temperatures, creating a nucleophilic pyrimidyl anion that can then be trapped by an electrophilic formylating agent.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of pyrimidine-5-carboxaldehyde via lithiation-formylation.
Materials:
-
5-Bromopyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Ethyl formate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 5-bromopyrimidine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 20 minutes.
-
Add ethyl formate (1.1 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 20 minutes at this temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure pyrimidine-5-carboxaldehyde.
Trustworthiness: This protocol is a self-validating system as the high regioselectivity is ensured by the directed nature of the halogen-metal exchange. The cryogenic conditions are critical to prevent side reactions, such as the decomposition of the pyrimidyllithium intermediate.
Protocol 2: Synthesis of Pyrimidine-5-carboxaldehyde via Oxidation of 5-Hydroxymethylpyrimidine
This method provides a valuable alternative when the corresponding hydroxymethylpyrimidine is readily available or easily synthesized. The choice of a mild oxidizing agent like activated manganese dioxide (MnO₂) is crucial for the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or degradation of the pyrimidine ring.
Diagram of the Reaction Mechanism:
Caption: Simplified mechanism of the oxidation of 5-hydroxymethylpyrimidine with MnO₂.
Materials:
-
5-Hydroxymethylpyrimidine
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or acetone)
-
Celite®
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add 5-hydroxymethylpyrimidine (1.0 eq) and a suitable anhydrous solvent (e.g., chloroform).
-
Add activated manganese dioxide (5-10 eq by weight) in one portion. The large excess is typical for this heterogeneous oxidation.
-
Stir the suspension vigorously at room temperature or gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically several hours to overnight), cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude pyrimidine-5-carboxaldehyde.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Trustworthiness: The success of this protocol relies heavily on the quality and activity of the manganese dioxide. It is often necessary to use freshly activated MnO₂ for optimal results. The heterogeneous nature of the reaction simplifies the work-up, as the oxidant can be easily removed by filtration.
Conclusion
The synthesis of pyrimidine aldehydes is a pivotal task in modern organic and medicinal chemistry. While the Vilsmeier-Haack reaction remains a valuable tool, its limitations necessitate the exploration and application of alternative methodologies. The lithiation of halopyrimidines offers unparalleled regiocontrol, especially for electron-poor systems, albeit at the cost of requiring cryogenic conditions. The oxidation of hydroxymethylpyrimidines presents a clean and often high-yielding alternative, provided the precursor alcohol is accessible.
By understanding the mechanistic nuances, advantages, and limitations of each approach, researchers can make informed decisions to best suit their synthetic goals. This guide, with its comparative data and detailed protocols, aims to equip scientists with the knowledge to confidently navigate the synthesis of these crucial heterocyclic building blocks, ultimately accelerating the pace of discovery in drug development and materials science.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates | CiteDrive [citedrive.com]
- 5. Aerobic oxidation of 5-hydroxymethylfurfural into 2,5-diformylfuran using manganese dioxide with different crystal structures: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Spotlight on 2-Methylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1] Its inherent drug-like properties and synthetic tractability have made it a "privileged structure" for the development of novel drugs targeting a wide array of diseases, including cancer, as well as microbial and viral infections.[2] This guide provides a comparative analysis of the biological activities of various pyrimidine derivatives, with a special focus on the synthetic precursor, 2-Methylpyrimidine-5-carbaldehyde, and its role in generating bioactive molecules.
The Versatility of the Pyrimidine Core: A Structural Overview
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core ring.[3] Modifications at the C2, C4, C5, and C6 positions can dramatically alter a compound's pharmacological profile, including its target specificity, potency, and pharmacokinetic properties. This structure-activity relationship (SAR) is a guiding principle in the rational design of new therapeutic agents.
This guide will delve into a comparative analysis of pyrimidine derivatives, highlighting the diverse biological activities achievable from this versatile scaffold. We will explore examples of anticancer and antimicrobial pyrimidines, presenting supporting experimental data to illustrate the impact of structural modifications.
This compound: A Key Building Block for Bioactive Compounds
While direct biological activity data for this compound is not extensively reported in publicly available literature, its significance lies in its role as a versatile synthetic intermediate. The aldehyde functional group at the C5 position is a reactive handle that allows for the construction of more complex, biologically active molecules. One prominent example is its use in the synthesis of pyrimidine-based chalcones.
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, and they are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] The synthesis of these molecules often involves a Claisen-Schmidt condensation between a substituted aldehyde and a ketone.
Comparative Anticancer Activity of Pyrimidine Derivatives
Pyrimidine analogs have long been a mainstay in cancer chemotherapy.[5][6] They can exert their anticancer effects through various mechanisms, such as inhibition of key enzymes involved in nucleic acid synthesis, modulation of protein kinase activity, and induction of apoptosis.[5][6]
Pyrimidine-Based Chalcones: A Case Study
The derivatization of pyrimidine carbaldehydes into chalcones has yielded compounds with significant anticancer potential. For instance, a series of furo[2,3-d]pyrimidine-based chalcones were synthesized and evaluated for their anti-proliferative activity against a panel of 59 human cancer cell lines.[7]
Table 1: Anticancer Activity of Furo[2,3-d]pyrimidine-Based Chalcones [7]
| Compound | Mean GI₅₀ (μM) | Most Sensitive Cell Line | GI₅₀ in Most Sensitive Cell Line (μM) |
| 5d | 2.41 | MCF-7 (Breast) | 1.39 |
| 5e | 1.23 | MCF-7 (Breast) | 0.51 |
| Doxorubicin (Reference) | Not Reported | MCF-7 (Breast) | 3.30 (IC₅₀) |
The data indicates that the synthesized chalcones, particularly compound 5e , exhibit potent anti-proliferative activity, surpassing the reference drug doxorubicin in the MCF-7 breast cancer cell line.[7] This highlights the potential of using this compound as a scaffold to generate novel and potent anticancer agents.
Targeting Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and several pyrimidine-based inhibitors have been developed.[8][9] Fused pyrimidine systems, such as pyrido[4,3-d]pyrimidines, have shown potent EGFR inhibitory activity.[8]
Table 2: EGFR Kinase Inhibitory Activity of Pyrido[4,3-d]pyrimidine Derivatives [8]
| Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) |
| 5 | 12 | >1000 |
| 6 | 9 | >1000 |
| 7 | 8 | >1000 |
| 8 | 9 | >1000 |
| 10 | 8 | >1000 |
These compounds demonstrate high potency and selectivity for EGFR over the closely related HER2 kinase, a desirable characteristic for minimizing off-target effects.[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Antimicrobial Activity of Pyrimidine Derivatives
The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Pyrimidine derivatives have shown promise in this area, with various substituted pyrimidines exhibiting potent activity against a range of bacterial and fungal pathogens.[10]
Halogenated Pyrimidines as Antibacterial Agents
Recent studies have explored the antimicrobial potential of halogenated pyrimidines. For example, a series of halogenated pyrimidine derivatives were evaluated for their activity against Staphylococcus aureus.[11]
Table 3: Antibacterial Activity of Halogenated Pyrimidines against S. aureus [11]
| Compound | MIC (µg/mL) |
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | 50 |
| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP) | 50 |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP) | 100 |
| Gentamicin (Reference) | 20 |
The results indicate that halogenation of the pyrimidine ring can lead to significant antibacterial activity.[11]
Thienopyrimidine-Sulfonamide Hybrids
Hybrid molecules that combine two or more pharmacophores can exhibit enhanced biological activity. A study on thienopyrimidine-sulfonamide hybrids demonstrated their potential as antimicrobial agents.[12]
Table 4: Antimicrobial Activity of Thienopyrimidine-Sulfonamide Hybrids [12]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 8iii | 250 | 125 | 31.25 |
| 12ii | 125 | 125 | >250 |
| Sulfadiazine (Reference) | 250 | 62.5 | Not Reported |
| Sulfamethoxazole (Reference) | Not Reported | Not Reported | 62.5 |
These hybrid compounds show varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[13]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism (e.g., S. aureus, E. coli).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion and Future Directions
The pyrimidine scaffold remains a highly valuable framework in the design and development of new therapeutic agents. The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents, allowing for fine-tuning of their pharmacological properties. While this compound itself may not be a potent bioactive agent, its utility as a synthetic precursor for generating diverse and potent molecules, such as anticancer and antimicrobial chalcones, is evident.
Future research in this area should continue to explore the vast chemical space around the pyrimidine core. The synthesis of novel derivatives and their systematic evaluation against a broad range of biological targets will undoubtedly lead to the discovery of new and improved therapies for a variety of diseases. The integration of computational modeling with traditional medicinal chemistry approaches will further accelerate the identification of promising lead compounds.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 4. Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 5. Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Methylpyrimidine-5-carbaldehyde and Its Derivatives
This guide provides an in-depth spectroscopic comparison of 2-Methylpyrimidine-5-carbaldehyde and its key derivatives, including 2-chloro-, 2-amino-, 2-hydroxy-, and 2-methoxy-pyrimidine-5-carbaldehydes. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of how substituent changes on the pyrimidine ring influence spectral properties across various analytical techniques. By understanding these spectroscopic signatures, researchers can better identify, characterize, and utilize these important heterocyclic compounds in their work.
Introduction to Pyrimidine-5-carbaldehydes
Pyrimidine-5-carbaldehydes are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases, and its derivatives are known to exhibit a wide range of biological activities. The aldehyde functional group at the 5-position provides a reactive site for further synthetic modifications, making these compounds versatile precursors for more complex molecules. The electronic properties of the pyrimidine ring, and consequently the reactivity of the aldehyde, are significantly influenced by the nature of the substituent at the 2-position. This guide will explore how these substitutions manifest in their respective NMR, IR, UV-Vis, and Mass Spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment, providing a clear picture of the effects of different substituents on the pyrimidine ring.
¹H NMR Spectroscopy
The ¹H NMR spectra of pyrimidine-5-carbaldehydes are characterized by signals from the pyrimidine ring protons, the aldehyde proton, and any protons on the substituent at the 2-position. The aldehyde proton is typically the most downfield signal, appearing in the range of δ 9.5-10.5 ppm, a characteristic region for aldehyde protons on aromatic rings. The pyrimidine ring protons at positions 4 and 6 are generally observed as singlets in the aromatic region (δ 8.5-9.5 ppm).
The electronic nature of the substituent at the 2-position significantly influences the chemical shifts of the ring protons and the aldehyde proton. Electron-donating groups (EDGs) like -NH₂, -OH, and -OCH₃ tend to increase the electron density on the ring, causing an upfield shift (to lower ppm values) of the ring protons. Conversely, electron-withdrawing groups (EWGs) like -Cl decrease the electron density, leading to a downfield shift (to higher ppm values).
For instance, in the case of 2-chloropyrimidine-5-carbaldehyde, the two pyrimidine protons appear as a singlet at δ 9.07 ppm, and the aldehyde proton is observed at δ 10.15 ppm[1]. The presence of the electronegative chlorine atom deshields these protons.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
| Compound | Pyrimidine H-4/H-6 | Aldehyde H | Substituent H | Solvent |
| This compound | ~9.0-9.2 (s, 2H) | ~10.1 (s, 1H) | ~2.8 (s, 3H, -CH₃) | CDCl₃ |
| 2-Chloropyrimidine-5-carbaldehyde | 9.07 (s, 2H) | 10.15 (s, 1H) | - | CDCl₃[1] |
| 2-Aminopyrimidine-5-carbaldehyde | ~8.5-8.8 (s, 2H) | ~9.8 (s, 1H) | ~6.6 (br s, 2H, -NH₂) | DMSO-d₆ |
| 2-Hydroxypyrimidine-5-carbaldehyde | ~8.4-8.7 (s, 2H) | ~9.7 (s, 1H) | ~11.0-12.0 (br s, 1H, -OH) | DMSO-d₆ |
| 2-Methoxypyrimidine-5-carbaldehyde | ~8.7-8.9 (s, 2H) | ~9.9 (s, 1H) | ~4.0 (s, 3H, -OCH₃) | CDCl₃ |
Note: Values for 2-Methyl-, 2-Amino-, 2-Hydroxy-, and 2-Methoxypyrimidine-5-carbaldehyde are estimated based on typical chemical shift ranges for similar compounds and substituent effects. Specific experimental data for these compounds can be found in various spectral databases and literature.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the carbonyl carbon of the aldehyde group being particularly diagnostic, typically appearing in the highly deshielded region of δ 180-200 ppm[2]. The chemical shifts of the pyrimidine ring carbons are also sensitive to the substituent at the 2-position.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)
| Compound | C=O | C-2 | C-4/C-6 | C-5 | Substituent C | Solvent |
| This compound | ~190 | ~168 | ~158 | ~130 | ~25 (-CH₃) | CDCl₃ |
| 2-Chloropyrimidine-5-carbaldehyde | ~189 | ~163 | ~159 | ~132 | - | CDCl₃ |
| 2-Aminopyrimidine-5-carbaldehyde | ~188 | ~165 | ~159 | ~125 | - | DMSO-d₆ |
| 2-Hydroxypyrimidine-5-carbaldehyde | ~187 | ~160 | ~159 | ~128 | - | DMSO-d₆ |
| 2-Methoxypyrimidine-5-carbaldehyde | ~189 | ~169 | ~158 | ~127 | ~55 (-OCH₃) | CDCl₃ |
Note: Values are estimated based on typical chemical shift ranges and substituent effects.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The most prominent features in the IR spectra of pyrimidine-5-carbaldehydes are the C=O stretching vibration of the aldehyde and the various vibrations of the pyrimidine ring.
The C=O stretch of an aromatic aldehyde typically appears as a strong band in the region of 1680-1715 cm⁻¹. The exact position is influenced by the electronic nature of the substituent on the ring. Electron-donating groups can lower the frequency (wavenumber) of the C=O stretch due to increased resonance, which weakens the C=O bond. Conversely, electron-withdrawing groups tend to increase the frequency.
Another key diagnostic feature for aldehydes is the C-H stretch of the aldehyde proton, which gives rise to two weak to medium bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both the C=O stretch and these two C-H stretching bands is strong evidence for an aldehyde functional group.
The pyrimidine ring itself exhibits a series of characteristic vibrations, including C=N and C=C stretching in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane bending vibrations at lower frequencies. The substituent at the 2-position will also have its own characteristic vibrations, such as N-H stretching for the amino derivative (around 3300-3500 cm⁻¹) or C-Cl stretching for the chloro derivative (typically below 800 cm⁻¹).
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | Aldehyde C-H Stretch | Pyrimidine Ring (C=N, C=C) | Other Key Bands |
| This compound | ~1700 | ~2820, ~2720 | ~1580, ~1450 | C-H stretch (methyl) ~2950 |
| 2-Chloropyrimidine-5-carbaldehyde | ~1705 | ~2825, ~2725 | ~1570, ~1440 | C-Cl stretch ~750 |
| 2-Aminopyrimidine-5-carbaldehyde | ~1690 | ~2810, ~2710 | ~1590, ~1460 | N-H stretch ~3400, 3300 |
| 2-Hydroxypyrimidine-5-carbaldehyde | ~1685 | ~2800, ~2700 | ~1595, ~1470 | O-H stretch (broad) ~3200 |
| 2-Methoxypyrimidine-5-carbaldehyde | ~1695 | ~2815, ~2715 | ~1585, ~1455 | C-O stretch ~1250 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The pyrimidine ring and the aldehyde group form a conjugated system, giving rise to characteristic absorption bands.
Aromatic aldehydes typically show two main absorption bands: a strong band corresponding to a π → π* transition at shorter wavelengths (usually below 250 nm) and a weaker band for the n → π* transition of the carbonyl group at longer wavelengths (around 300-350 nm). The positions and intensities of these bands are sensitive to the substituent on the pyrimidine ring and the solvent used.
Electron-donating groups (-NH₂, -OH, -OCH₃) generally cause a bathochromic (red) shift to longer wavelengths and an increase in the intensity of the π → π* transition due to extended conjugation. Electron-withdrawing groups (-Cl) may have a smaller effect or cause a slight hypsochromic (blue) shift. For instance, a pyrimidine derivative with a maximum absorption at 275 nm was reported in one study[5].
Table 4: Expected UV-Vis Absorption Maxima (λ_max in nm)
| Compound | π → π* Transition | n → π* Transition | Solvent |
| This compound | ~240 | ~310 | Ethanol |
| 2-Chloropyrimidine-5-carbaldehyde | ~235 | ~305 | Ethanol |
| 2-Aminopyrimidine-5-carbaldehyde | ~260 | ~320 | Ethanol |
| 2-Hydroxypyrimidine-5-carbaldehyde | ~255 | ~315 | Ethanol |
| 2-Methoxypyrimidine-5-carbaldehyde | ~250 | ~318 | Ethanol |
Note: These are estimated values and can vary based on solvent and pH.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For pyrimidine-5-carbaldehydes, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight.
The fragmentation of these compounds under electron ionization (EI) is often initiated by cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (-CHO, M-29)[6]. The pyrimidine ring itself is relatively stable, but can undergo characteristic fragmentation, often involving the loss of HCN or other small nitrogen-containing fragments.
The substituent at the 2-position will also influence the fragmentation pattern. For example, a methyl group can be lost as a methyl radical (M-15). A chloro-substituted derivative will show a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation and analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrimidine derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled single-pulse experiment. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the residual solvent peak.
Protocol 2: FT-IR Sample Preparation (Solid Sample)
References
- 1. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 2-Methylpyrimidine-5-carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the structural elucidation of 2-methylpyrimidine-5-carbaldehyde derivatives using single-crystal X-ray diffraction (SCXRD). Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules like thymine, cytosine, and uracil[1]. The precise three-dimensional arrangement of atoms within these molecules, which SCXRD can unambiguously determine, governs their physicochemical properties and biological activity[2][3].
This guide moves beyond a simple recitation of protocols. As your senior application scientist, my objective is to provide a framework grounded in causality—explaining why certain experimental paths are chosen, how to validate the integrity of your results, and what these structural insights mean in a broader scientific context. We will navigate the journey from a synthesized powder to a fully refined and validated crystal structure, comparing methodologies and underscoring the critical checkpoints that ensure the trustworthiness of your findings.
Pillar 1: The Crystallization Imperative - From Powder to Perfect Crystal
The most significant bottleneck in any crystallographic study is obtaining a high-quality single crystal[4]. For pyrimidine derivatives, which can exhibit a range of polarities and solubilities, this step is particularly challenging. The goal is to guide molecules to assemble into a highly ordered, three-dimensional lattice slowly and deliberately.
Comparative Crystallization Strategies
The choice of crystallization method is dictated by the compound's solubility profile. For many pyrimidine derivatives, solubility is limited to high-boiling-point polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), making traditional methods less effective[5].
| Method | Principle | Ideal For | Causality & Considerations |
| Slow Evaporation | The solvent slowly evaporates from a saturated or near-saturated solution, increasing the solute concentration to the point of supersaturation and crystallization. | Compounds soluble in volatile solvents (e.g., acetone, dichloromethane, ethyl acetate). | This is the simplest method but offers limited control. Rapid evaporation can lead to amorphous powder or poorly formed microcrystals. The choice of a solvent that is moderately volatile is key to success. |
| Vapor Diffusion (Anti-Solvent) | A solution of the compound in a "good" solvent is exposed to the vapor of an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.[6] | Compounds soluble only in high-boiling point solvents like DMF or DMSO.[5][6] | This is a highly effective and controlled technique for challenging compounds. The slow diffusion process promotes the growth of well-ordered crystals. A successful solvent/anti-solvent pair must be miscible. For a DMF solution, suitable anti-solvents include diethyl ether, dichloromethane, or cyclohexane.[5] |
| Slow Cooling | A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly, decreasing solubility and causing crystallization. | Compounds that exhibit a significant increase in solubility with temperature. | The rate of cooling is a critical parameter. Crash-cooling will yield poor-quality crystals, whereas slow, controlled cooling (e.g., using a Dewar flask) allows for the methodical growth of a single lattice. |
Experimental Protocol: Anti-Solvent Vapor Diffusion
This protocol is often the most successful for pyrimidine derivatives that are difficult to crystallize.
-
Preparation: Dissolve 5-10 mg of your purified this compound derivative in a minimal amount (0.2-0.5 mL) of a "good" solvent (e.g., DMF) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable chamber (e.g., a beaker or jar).
-
Anti-Solvent Addition: Add 2-5 mL of a miscible "anti-solvent" (e.g., Dichloromethane) to the bottom of the larger chamber, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Seal the chamber tightly and leave it undisturbed in a vibration-free location at a constant temperature.
-
Monitoring: Monitor for crystal growth over several days to weeks. The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization[5][6].
dot graph TD { rankdir="LR"; size="7,5";
} caption [label="Workflow for Anti-Solvent Vapor Diffusion Crystallization.", fontsize=10]; enddot
Pillar 2: From Crystal to Data - The X-ray Diffraction Experiment
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are meticulously recorded[7][8].
Workflow: Data Acquisition and Processing
The modern diffraction experiment is highly automated. However, understanding the process is key to troubleshooting and ensuring high-quality data.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption [label="General workflow for single-crystal X-ray data acquisition.", fontsize=10]; enddot
Modern diffractometers, such as those running Bruker's APEX software suite or equivalent systems, automate much of this process[9]. The software determines the optimal data collection strategy, controls the instrument, and integrates the raw diffraction images to generate a reflection file. This file contains the crucial information about the position and intensity of each diffracted spot.
Pillar 3: From Data to Structure - Solution, Refinement & Validation
This is the computational heart of crystallography, where the diffraction data is translated into a 3D molecular model.
Comparative Software for Structure Analysis
Multiple software packages are available for structure solution and refinement. While they often produce similar results for routine structures, their algorithms and user interfaces differ[10][11][12][13].
| Software Suite | Key Programs | Strengths | Typical Use Case |
| SHELX | SHELXT (Solution), SHELXL (Refinement) | The historical standard, known for its powerful algorithms for solving structures via direct methods or Patterson functions. It is robust and widely trusted.[12] | The engine behind many other graphical programs. Preferred by expert crystallographers for complex or challenging structures. |
| Olex2 | Integrates SHELX programs with a powerful graphical interface. | Highly intuitive GUI that simplifies the refinement process. Excellent for visualization, model building, and generating reports and images. | The go-to platform for most academic and industrial labs for routine small-molecule structure analysis. |
| PHENIX | phenix.solve, phenix.refine | A comprehensive suite particularly strong in macromolecular crystallography but with excellent tools for small molecules. Highly automated.[12] | Often used in labs that handle both small molecules and proteins. Its automation is beneficial for high-throughput crystallography. |
| CrystalDiffract | N/A | Primarily for powder pattern simulation and Rietveld refinement, but useful for comparing a solved single-crystal structure to a bulk powder sample.[11] | Verifying that the single crystal structure is representative of the bulk material. |
The Refinement and Validation Cycle: A Self-Validating System
A solved structure is never simply "correct." It is a model that must be refined against the experimental data and validated against established chemical and crystallographic principles[14][15]. This is an iterative process.
Trustworthiness through Validation: The International Union of Crystallography (IUCr) provides a crucial tool called checkCIF that analyzes the Crystallographic Information File (CIF) for completeness, consistency, and adherence to geometric and crystallographic standards[14]. A structure should not be considered publication-ready until it has a clean checkCIF report, free of major alerts. This process checks for issues like missed symmetry, incorrect atom assignments, and implausible bond lengths, ensuring the integrity of the model[14][15].
Comparative Crystallographic Data for Pyrimidine Derivatives
The table below synthesizes hypothetical but representative data for this compound and a notional derivative to illustrate key comparison points. Actual experimental data would be derived from solved structures[16][17].
| Parameter | This compound (Hypothetical) | Derivative 'X' (Hypothetical) | Significance |
| Formula | C₆H₆N₂O | C₁₄H₁₃Cl₂N₃O₅ | Confirms chemical composition. |
| Crystal System | Monoclinic | Triclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | P-1 | Describes the symmetry elements within the unit cell. A change indicates a fundamental shift in crystal packing. |
| R1 (final) | 0.045 | 0.052 | The residual factor, or R-factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower is better; <0.05 is excellent for small molecules. |
| wR2 (all data) | 0.115 | 0.130 | A weighted R-factor that includes all reflection data. |
| Goodness-of-Fit (GooF) | 1.05 | 1.07 | Should be close to 1.0 for a good model. |
| Key Bond Length (C=O) | 1.21 Å | 1.23 Å | Changes can indicate different electronic environments or intermolecular interactions (e.g., hydrogen bonding). |
| Key Intermolecular Interaction | π-π stacking | N-H···O Hydrogen Bonding | The dominant forces holding the crystal lattice together. This is crucial for understanding polymorphism and physical properties. |
Alternative and Complementary Techniques
While SCXRD is the gold standard for unambiguous structure determination, other techniques provide valuable, often complementary, information.
-
Powder X-ray Diffraction (PXRD): Used to analyze a bulk, microcrystalline sample. It is much faster than SCXRD and is excellent for identifying crystalline phases, determining phase purity, and analyzing polymorphism. However, it provides much less structural information and cannot be used to solve a completely unknown structure.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for determining the structure of molecules in solution. It confirms the connectivity of the molecule, which is essential information before attempting crystallization.
-
Mass Spectrometry (MS) & Elemental Analysis: These techniques confirm the molecular weight and elemental composition of the synthesized compound, ensuring that the molecule being crystallized is indeed the target compound[19][20].
Conclusion
The structural analysis of this compound derivatives by X-ray crystallography is a powerful but exacting discipline. Success hinges on a methodical approach, beginning with the careful selection of a crystallization strategy tailored to the compound's specific properties. The subsequent processes of data collection, structure solution, and refinement must be anchored in a rigorous validation framework to ensure the final model is not just plausible, but trustworthy. By comparing the detailed structural parameters of different derivatives—from unit cell dimensions to the nuances of intermolecular interactions—researchers can unlock critical insights into structure-activity relationships, guiding the rational design of new molecules in drug discovery and materials science.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. SC-XRD Software | Bruker [bruker.com]
- 10. iucr.org [iucr.org]
- 11. X-Ray Data Analysis Software Packages | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 12. rcsb.org [rcsb.org]
- 13. diamond.ac.uk [diamond.ac.uk]
- 14. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 17. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparative Analysis of 2-Methylpyrimidine-5-carbaldehyde using HPLC and GC-MS
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of 2-Methylpyrimidine-5-carbaldehyde. As a critical building block in pharmaceutical synthesis, the purity and concentration of this compound must be determined with high accuracy and reliability. This document delves into the fundamental principles of each technique, provides detailed, field-tested experimental protocols, and presents a head-to-head comparison of their performance metrics. The causalities behind methodological choices are explained, offering researchers, scientists, and drug development professionals the insights needed to select the optimal analytical strategy for their specific application, from routine quality control to impurity profiling.
Introduction to this compound
This compound (C₆H₆N₂O, MW: 122.13 g/mol ) is a heterocyclic aldehyde that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a pyrimidine ring, imparts specific chemical properties that dictate the choice of analytical methodology. Accurate determination of its purity and the identification of any related impurities are paramount to ensuring the safety and efficacy of the final drug product. This guide explores the two most powerful chromatographic techniques, HPLC and GC-MS, for this purpose.
Physicochemical Properties:
The compound's moderate boiling point and thermal stability make it a candidate for both HPLC and GC analysis. Its polarity, conferred by the nitrogen atoms in the pyrimidine ring and the carbonyl group, allows for strong interaction with stationary phases in both reversed-phase liquid chromatography and gas chromatography.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a robust and reliable approach for routine quantification and purity assessment.
Causality Behind Experimental Choices
-
Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC. We select a C18 stationary phase, which is non-polar. This compound, being moderately polar, will have a suitable retention time, allowing for effective separation from less polar impurities (which elute earlier) and more polar impurities (which elute later).
-
Mobile Phase Selection: A gradient of water and a polar organic solvent like acetonitrile or methanol is used. The gradient elution is crucial for resolving compounds with a range of polarities and for ensuring that any late-eluting, strongly retained impurities are washed from the column. A buffer, such as ammonium acetate, is used to maintain a constant pH, which is critical for achieving reproducible retention times for ionizable compounds.[4]
-
UV Detection: The pyrimidine ring in the analyte contains conjugated double bonds, making it a strong chromophore. This allows for sensitive detection using a UV-Vis spectrophotometer, typically set at a wavelength of maximum absorbance (λmax) to ensure the highest signal-to-noise ratio.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Ammonium Acetate (ACS grade)
-
This compound reference standard (>99% purity)
3. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or determined λmax)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
5. System Suitability:
-
Before sample analysis, inject the 25 µg/mL standard five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, Tailing Factor < 2.0, Theoretical Plates > 2000.
Experimental Workflow: HPLC Analysis
Caption: HPLC-UV experimental workflow for this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers unparalleled specificity and sensitivity, making it the gold standard for identifying and quantifying volatile and semi-volatile compounds. Its ability to provide structural information via mass spectra is invaluable for definitive identification and impurity characterization.
Causality Behind Experimental Choices
-
Gas Chromatography: Given the analyte's boiling point of ~214°C, it is sufficiently volatile for GC analysis. A mid-polar capillary column (e.g., DB-5ms) is chosen as a good starting point. This column provides excellent separation for a wide range of compounds and is robust.
-
Splitless Injection: To achieve low detection limits required for impurity analysis, a splitless injection is used. This ensures that the majority of the injected sample is transferred to the GC column, maximizing sensitivity.
-
Temperature Programming: A temperature gradient is essential to ensure sharp peaks for the analyte and to separate it from any impurities with different boiling points. The program starts at a low temperature to trap the analytes at the head of the column and then ramps up to elute them based on their volatility.
-
Mass Spectrometry (MS) Detection: MS is a universal detector that provides both quantitative data (from the ion abundance) and qualitative data (from the mass fragmentation pattern). Electron Ionization (EI) is a standard, robust ionization technique that creates reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification. Analysis is performed in both full scan mode (for identifying unknowns) and Selected Ion Monitoring (SIM) mode (for achieving the lowest detection limits for the target analyte).
Detailed Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Standards:
-
Methanol (GC grade) or appropriate solvent.
-
This compound reference standard (>99% purity).
3. Preparation of Solutions:
-
Sample Diluent: Methanol.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Preparation: Accurately weigh the sample, dissolve in methanol to achieve a concentration within the calibration range, and filter if necessary.
4. GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temp: 60°C, hold for 2 min
-
Ramp: 15°C/min to 240°C
-
Hold: 5 min at 240°C
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Energy: 70 eV (Electron Ionization - EI)
-
Acquisition Mode:
-
Full Scan: m/z 40-300 (for identification)
-
SIM Mode: Monitor characteristic ions (e.g., m/z 122, 94, 67 - ions are hypothetical and must be determined experimentally) for quantification.
-
5. System Suitability:
-
Inject the 1 µg/mL standard.
-
Acceptance Criteria: Signal-to-Noise ratio > 10 for the primary quantitation ion, symmetric peak shape.
Experimental Workflow: GC-MS Analysis
References
- 1. This compound | 90905-33-2 [sigmaaldrich.com]
- 2. 2-Methyl-pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]
- 3. This compound (90905-33-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In-Silico Docking Guide to 2-Methylpyrimidine-5-carbaldehyde Derivatives as Potential Enzyme Inhibitors
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile interaction with biological targets.[1][2] This guide provides a specialized, in-depth comparative analysis of virtually designed derivatives of 2-Methylpyrimidine-5-carbaldehyde, a promising but specific starting block for novel inhibitors. We will explore their potential inhibitory activity against two clinically significant protein targets: Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).
This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a logical and scientifically rigorous framework for conducting and interpreting comparative in-silico docking studies. We will dissect the causality behind experimental choices, from ligand design to the nuanced interpretation of docking results, ensuring a self-validating and insightful workflow.
The Rationale: Selecting Targets and Designing a Focused Library
The power of in-silico screening lies in its ability to rapidly evaluate hypothetical structures, guiding synthetic efforts toward the most promising candidates. Lacking extensive published data on this compound derivatives specifically, we have designed a focused virtual library. This approach is common in early-stage drug discovery to explore the potential of a novel scaffold.
Our derivatives are designed based on a common and synthetically accessible chemical transformation of the carbaldehyde group: the formation of Schiff bases with various substituted anilines. This introduces diverse electronic and steric properties, allowing for a meaningful exploration of the structure-activity relationship (SAR).
The Protein Targets:
-
Epidermal Growth Factor Receptor (EGFR): A member of the tyrosine kinase family, EGFR is a critical regulator of cell proliferation and is often overexpressed or mutated in various cancers.[3] Its ATP-binding pocket is a well-established target for pyrimidine-based inhibitors.[1][3] For our study, we will utilize the crystal structure of EGFR kinase domain (PDB ID: 4HJO).[4]
-
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acid precursors, making it a key target for antimicrobial and anticancer therapies.[5][6] The structural differences between human and pathogenic DHFR have been widely exploited. We will use the human DHFR crystal structure (PDB ID: 4KEB) for our comparative analysis.[7]
Comparative Docking Workflow: A Step-by-Step Protocol
This protocol synthesizes best practices for molecular docking using widely accessible and validated tools, such as AutoDock Vina.[8][9] The workflow is designed to be self-validating by including a re-docking step of a known co-crystallized ligand.
Workflow Visualization
Caption: A generalized workflow for in-silico molecular docking studies.
Part 1: Ligand Preparation
The initial step involves the generation of 3D structures for our virtual library of this compound derivatives.
-
2D Structure Drawing: Draw the derivatives using chemical drawing software like ChemDraw.
-
Conversion to 3D: Convert the 2D structures into 3D SDF or MOL2 files.
-
Energy Minimization: Perform energy minimization of the 3D structures using a computational chemistry program to obtain the lowest energy conformation.[10]
-
Format Conversion: Use AutoDockTools (ADT) to convert the ligand files into the PDBQT format, which includes atomic charges and defines rotatable bonds.[8]
Our Virtual Ligand Library:
| Compound ID | R-Group (Substituent on Aniline) |
| LIG-H | -H |
| LIG-OH | -OH (para) |
| LIG-Cl | -Cl (para) |
| LIG-NO2 | -NO2 (para) |
Part 2: Protein Preparation
Proper preparation of the target protein structure is critical for a successful docking simulation.
-
Structure Retrieval: Download the 3D crystal structures of EGFR (PDB ID: 4HJO) and DHFR (PDB ID: 4KEB) from the Protein Data Bank (PDB).[7][11]
-
Protein Cleaning: Open the PDB file in a molecular viewer like PyMOL or AutoDockTools. Remove all non-essential components, including water molecules, co-crystallized ligands, and any ions not crucial for the protein's structural integrity.[10]
-
Adding Hydrogens: Add polar hydrogen atoms to the protein structure, as they are vital for forming hydrogen bonds.[8]
-
Charge Assignment: Assign Kollman charges to the protein atoms.
-
Format Conversion: Save the prepared protein structure in the PDBQT format using ADT.[8]
Part 3: Docking Simulation with AutoDock Vina
-
Grid Box Generation: Define a grid box around the active site of each protein. The grid box should be large enough to encompass the entire binding pocket where the native ligand binds.[10] The center and dimensions of the grid can be determined from the coordinates of the co-crystallized ligand in the original PDB file.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Execution: Run the docking simulation using the AutoDock Vina command-line interface. Vina employs the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the active site.[8]
-
Protocol Validation (Crucial Step): To validate the docking protocol, re-dock the co-crystallized ligand (e.g., erlotinib for 4HJO) into the prepared protein. A successful docking protocol is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.[9]
Part 4: Analysis of Docking Results
-
Binding Affinity: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values suggest stronger predicted binding.[12]
-
Visualization of Binding Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to analyze the top-ranked binding poses.
-
Interaction Analysis: Examine the interactions between the ligand and the amino acid residues in the active site. Identify key hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.[12]
Comparative Performance Analysis
The following tables summarize the hypothetical docking results for our virtual library of this compound derivatives against EGFR and DHFR. Note: These values are illustrative for the purpose of this guide.
Table 1: Docking Performance against EGFR (PDB: 4HJO)
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| LIG-H | -7.8 | Met793, Leu718, Val726 |
| LIG-OH | -8.5 | Met793 (H-bond) , Asp855, Leu718 |
| LIG-Cl | -8.2 | Met793, Leu844, Ala743 (hydrophobic) |
| LIG-NO2 | -8.9 | Met793 (H-bond) , Lys745, Cys797 |
| Erlotinib | -9.5 (Reference) | Met793 (H-bond), Thr790, Leu718 |
Table 2: Docking Performance against DHFR (PDB: 4KEB)
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| LIG-H | -7.2 | Ile7, Phe31, Ser59 |
| LIG-OH | -7.9 | Ser59 (H-bond) , Ile7, Phe34 |
| LIG-Cl | -7.5 | Phe31, Pro61, Val115 (hydrophobic) |
| LIG-NO2 | -7.6 | Asp21, Ile60, Asn64 |
| Reference Ligand | -8.8 (Reference) | Asn64, Phe31, Phe34 |
Interpretation and Structure-Activity Relationship (SAR) Insights
The hypothetical data reveals distinct patterns of interaction and affinity, providing a basis for SAR analysis.
Caption: Structure-Activity Relationship (SAR) logic for the virtual derivatives.
-
For EGFR: The presence of hydrogen bond-accepting/donating groups at the para position (LIG-OH and LIG-NO2) appears to significantly enhance binding affinity. This is likely due to the formation of a crucial hydrogen bond with the hinge region residue Met793, a well-known interaction for many EGFR inhibitors.[13] The electron-withdrawing nature of the nitro group in LIG-NO2 results in the highest predicted affinity.
-
For DHFR: The hydroxyl group (LIG-OH) also improves binding, hypothetically by forming a hydrogen bond with Ser59 in the active site. However, the strong electron-withdrawing nitro group does not confer the same advantage as it did with EGFR, suggesting the electrostatic and steric environment of the DHFR active site is different and less favorable for this substituent.
-
Comparative Selectivity: While the derivatives show potential for both targets, the substituents have a more pronounced effect on the binding affinity for EGFR. This suggests that further optimization of the aniline moiety could lead to the development of selective EGFR inhibitors from the this compound scaffold.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically grounded workflow for conducting comparative in-silico docking studies on novel derivatives of this compound. By integrating rational ligand design, a meticulous and validated docking protocol, and a detailed analysis of the results, we can derive valuable SAR insights that can effectively guide future drug discovery efforts.
The hypothetical results suggest that derivatizing the 5-carbaldehyde position with substituted anilines is a promising strategy for developing inhibitors of both EGFR and DHFR. Specifically, the introduction of functionalities capable of hydrogen bonding appears crucial for achieving high potency. The next logical steps would be the chemical synthesis of these prioritized compounds (e.g., LIG-NO2 and LIG-OH) and their subsequent in-vitro biological evaluation to validate these in-silico predictions.
References
- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase [pdb101.rcsb.org]
- 6. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. rcsb.org [rcsb.org]
- 12. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of pyrimidine-based inhibitors in drug discovery
A Comparative Guide to Pyrimidine-Based Inhibitors in Oncology
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for a multitude of therapeutic agents.[1][2][3][4] Its structural similarity to the purine bases of ATP allows pyrimidine derivatives to function as competitive inhibitors for a vast array of enzymes, most notably kinases, which are central regulators of cellular signaling.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] This guide provides a comparative analysis of key pyrimidine-based inhibitors, focusing on their mechanisms of action, selectivity, and the experimental workflows used to validate their efficacy.
Section 1: The Landscape of Pyrimidine-Based Kinase Inhibitors
Pyrimidine-based inhibitors have revolutionized the treatment of various cancers by targeting specific oncogenic driver kinases. Their mechanism often involves competing with ATP for the binding pocket in the kinase domain, thereby preventing the phosphorylation of downstream substrates and halting the pro-proliferative signaling cascade.[5][6] We will explore two distinct classes of pyrimidine-based drugs that highlight their evolution and diverse applications: EGFR inhibitors for solid tumors and CDK4/6 inhibitors for hormone-receptor-positive breast cancer.
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a critical regulator of cell proliferation and survival.[8][9][10][11][12] Mutations that lead to its constitutive activation are common drivers in non-small cell lung cancer (NSCLC).[8][13]
-
Gefitinib (First-Generation): A reversible inhibitor that competes with ATP at the kinase domain's binding site.[14][15] It is highly effective against tumors with activating EGFR mutations (e.g., exon 19 deletions, L858R).[14][15] However, its efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation, which increases the kinase's affinity for ATP, outcompeting the reversibly bound drug.[15]
-
Osimertinib (Third-Generation): Developed to overcome the resistance seen with first-generation inhibitors, Osimertinib is an irreversible inhibitor.[14] It forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase.[14][16] This irreversible binding provides high potency and selectivity for mutant EGFR, including the T790M resistance mutation, while sparing wild-type EGFR, which can reduce toxicity.[14][15][17]
The evolution from Gefitinib to Osimertinib demonstrates a key principle in drug discovery: understanding resistance mechanisms is crucial for designing next-generation therapies with superior and more durable efficacy.[18]
Case Study: Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors
The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs).[19] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[20][21][22]
-
Palbociclib: This pyrimidine-derivative is a highly selective, reversible inhibitor of CDK4 and CDK6.[23][24] By binding to the ATP pocket of these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[24][25] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[20][25] This induces a G1 cell cycle arrest and has a cytostatic, rather than cytotoxic, effect.[24][25] Palbociclib is often used in combination with endocrine therapy to achieve a synergistic effect in HR+ breast cancer.[25][26]
Section 2: Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of drug required to inhibit 50% of the target's activity. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Kinase | IC50 (nM) | Target Cell Line | Reference |
| Gefitinib | EGFR (L858R) | 5.4 | NCI-H3255 | [14] |
| EGFR (T790M) | >10,000 | NCI-H1975 | [15] | |
| Osimertinib | EGFR (L858R/T790M) | 0.6 | NCI-H1975 | [14] |
| EGFR (Wild-Type) | 490 | A431 | [16] | |
| Palbociclib | CDK4 | 11 | - | [25] |
| CDK6 | 16 | - | [25] |
This data is synthesized from multiple sources for comparative purposes. Absolute values may vary based on specific assay conditions.
Section 3: Experimental Workflows for Inhibitor Validation
A multi-step experimental approach is required to characterize a novel pyrimidine-based inhibitor, moving from biochemical assays to cell-based models.
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to block 50% of a purified kinase's activity. This is a primary screen to measure direct target potency.
Principle: Most kinase assays measure the consumption of ATP or the generation of ADP.[27] Luminescence-based assays like Kinase-Glo® are common, where the amount of ATP remaining after a kinase reaction is quantified.[27] Low kinase activity (due to inhibition) results in high ATP levels and a strong light signal.[27]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the pyrimidine inhibitor in DMSO. Prepare a solution containing the purified target kinase (e.g., EGFR, CDK4) in kinase buffer. Prepare a substrate/ATP solution.[28][29]
-
Plate Setup: Add the diluted inhibitor to wells of a 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Kinase Reaction: Add the kinase solution to the wells and pre-incubate to allow inhibitor binding.[28]
-
Initiation: Initiate the reaction by adding the ATP/substrate solution. Incubate at room temperature for a specified time (e.g., 60 minutes).[28]
-
Detection: Stop the reaction and add the detection reagent (e.g., Kinase-Glo®).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of the inhibitor on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.[30][31]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[32] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring absorbance.[30]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H1975 for Osimertinib, MCF-7 for Palbociclib) in a 96-well plate and allow them to adhere overnight.[32]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine inhibitor. Include a vehicle-only control. Incubate for a period that allows for cell division (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[33]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[33]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Target Engagement
Objective: To confirm that the inhibitor modulates its intended target within the cell by measuring the phosphorylation status of the kinase or its direct downstream substrate.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. For kinase inhibitors, a key experiment is to treat cells with the drug and then measure the levels of the phosphorylated form of the target protein (e.g., p-EGFR, p-Rb) compared to the total amount of that protein. A successful inhibitor will decrease the phosphorylated signal in a dose-dependent manner.
Methodology:
-
Sample Preparation: Culture cells and treat with the inhibitor for a short duration (e.g., 2-6 hours). Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[34][35]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Denature the protein samples and separate them by size using SDS-PAGE.[35][36]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[35]
-
Blocking: Block the membrane to prevent non-specific antibody binding. For phospho-proteins, BSA is preferred over milk as milk contains phosphoproteins like casein that can cause high background.[35]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-Rb). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[35]
-
Detection: Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.[35]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total Rb).[37]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at different inhibitor concentrations.
Conclusion
Pyrimidine-based inhibitors are a powerful class of targeted therapies that have significantly improved outcomes for cancer patients. The comparative analysis of drugs like Gefitinib, Osimertinib, and Palbociclib illustrates the progress made in designing highly selective and potent molecules that address specific oncogenic drivers and mechanisms of resistance. The validation of these inhibitors relies on a robust and logical progression of experiments, from biochemical potency assays to cell-based functional assays and direct confirmation of target engagement in a cellular context. As our understanding of cancer biology deepens, the versatile pyrimidine scaffold will undoubtedly continue to be a foundation for the development of next-generation precision medicines.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 3. researchgate.net [researchgate.net]
- 4. jrasb.com [jrasb.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antbioinc.com [antbioinc.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 17. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Palbociclib - Wikipedia [en.wikipedia.org]
- 24. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. benchchem.com [benchchem.com]
- 29. In vitro kinase assay [protocols.io]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. broadpharm.com [broadpharm.com]
- 32. researchhub.com [researchhub.com]
- 33. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 34. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 35. researchgate.net [researchgate.net]
- 36. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 37. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2-Methylpyrimidine-5-carbaldehyde
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end at the synthesis or the final data point. Instead, it concludes with responsible and safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methylpyrimidine-5-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment.
As a senior application scientist, I've witnessed firsthand that a cavalier attitude towards chemical waste management is a direct threat to both safety and scientific integrity. The protocols outlined here are designed not as a rigid checklist, but as a self-validating system, grounded in established chemical principles and regulatory standards. Understanding the "why" behind each step is as critical as the "how."
Part 1: Hazard Profile and Immediate Safety Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is non-negotiable. This compound (CAS No. 90905-33-2) is a heterocyclic aldehyde with the following key hazards as identified in its Safety Data Sheet (SDS):
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Given these hazards, all handling and preparation for disposal must be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls.
Essential Personal Protective Equipment (PPE) and Engineering Controls
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of liquid waste and contact with solid particles that can cause serious eye irritation[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact, which can lead to irritation[2][3]. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination[2][3]. |
| Engineering Control | Certified Chemical Fume Hood. | All operations, including waste consolidation and neutralization, should be performed in a fume hood to prevent inhalation of dust or vapors, which can cause respiratory irritation[4]. |
Part 2: The Disposal Decision Workflow
The primary decision in disposing of this compound is whether to pursue direct disposal via a licensed contractor or to perform an in-lab chemical neutralization to render the waste non-hazardous. This decision depends on the quantity of waste, laboratory capabilities, and institutional policies.
Caption: Disposal decision workflow for this compound.
Part 3: Procedural Guidance
Option A: In-Lab Chemical Neutralization (For Small-Scale Aqueous Waste)
Chemical deactivation is a viable option for small quantities of spent, aqueous solutions of this compound. This process chemically alters the aldehyde group, significantly reducing its toxicity[5]. This approach is particularly relevant for laboratories seeking to minimize their hazardous waste streams[6].
Causality: Aldehydes can be effectively neutralized by chemical reduction, often using sulfur-containing salts. These agents react with the aldehyde to form non-hazardous, water-soluble products[7]. A patented method highlights the use of sodium pyrosulfite for this purpose, which is effective and produces non-toxic byproducts[8].
Experimental Protocol: Aldehyde Neutralization using Sodium Bisulfite/Pyrosulfite
-
Step 1: Preparation: In a chemical fume hood, place the aqueous aldehyde waste solution in an appropriately sized beaker or flask with magnetic stirring.
-
Step 2: Reagent Preparation: Prepare a fresh solution of sodium bisulfite or sodium pyrosulfite. Commercially available aldehyde neutralizing agents, which often contain these salts, can also be used according to the manufacturer's instructions[1][7].
-
Step 3: Neutralization Reaction: While stirring the waste solution, slowly add the sodium bisulfite/pyrosulfite solution. A typical recommendation is to add the neutralizer in a slight excess to ensure a complete reaction. The reaction is generally rapid[8].
-
Step 4: Verification: After allowing the reaction to proceed for at least 30 minutes, the effectiveness of the neutralization must be verified.
-
Check the pH of the solution to ensure it is within the permissible range for sewer disposal (typically between 6 and 9)[8]. Adjust with dilute acid or base if necessary.
-
Use a formaldehyde or total aldehyde test strip to confirm that the aldehyde concentration is below the action level set by your institution and local sewer authority (e.g., <1 ppm)[5].
-
-
Step 5: Disposal: Once neutralization is verified and you have obtained approval from your local sewer authority, the treated solution can be discharged to the sanitary sewer with copious amounts of water[5]. Never dispose of treated waste in a septic system or storm drain. [5]
-
Step 6: Documentation: Maintain a detailed log of all neutralization activities, including the chemical name, quantity treated, date, verification results, and disposal method[5].
Option B: Direct Professional Disposal (Default and Mandatory Protocol)
For solid this compound, bulk quantities, or solutions containing other hazardous components (e.g., halogenated solvents), direct disposal through a licensed professional waste management company is the mandatory and safest route[2][3][4].
Step-by-Step Protocol for Waste Accumulation and Disposal
-
Step 1: Waste Identification & Segregation:
-
Properly classify the waste. In the absence of specific data, this compound waste should be treated as hazardous chemical waste[3].
-
Maintain separate, designated waste containers for solid and liquid waste to prevent unintended reactions[2]. Do not mix this waste stream with incompatible materials like strong oxidizing agents[4].
-
-
Step 2: Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid[2][3].
-
As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), the accumulation start date, and a clear indication of the associated hazards (Irritant)[2][3].
-
-
Step 3: Waste Accumulation and Storage:
-
Step 4: Arranging Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[2].
-
Provide the contractor with an accurate inventory of the waste.
-
-
Step 5: Empty Container Management:
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone)[4].
-
The first rinsate must be collected and disposed of as hazardous waste[4]. Subsequent rinsates may also need to be collected depending on local regulations.
-
After proper rinsing, containers can be recycled or punctured to prevent reuse and discarded as regular solid waste, in accordance with institutional policy[4].
-
Caption: Workflow for direct professional disposal of hazardous waste.
Part 4: Regulatory Context and Waste Classification
The disposal of chemical waste is governed by regulations from agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The Resource Conservation and Recovery Act (RCRA) gives the EPA authority to control hazardous waste from "cradle-to-grave"[9].
While this compound is not specifically listed by name, a hazardous waste determination must be made based on its characteristics[9].
-
Toxicity: As it is an irritant and potentially harmful, it could be classified under state-specific toxicity criteria.
-
Ignitability (D001): If dissolved in a low-flashpoint solvent (e.g., methanol), the waste would be considered ignitable[10].
-
Spent Solvents (F003/F005): If solvents like acetone, methanol, xylene, or toluene are used with the compound and become waste, they may fall under the F003 or F005 EPA hazardous waste codes[11][12].
Consult your institution's EHS department for precise waste code classification.
By adhering to these detailed protocols, researchers can ensure that the final step in their experimental workflow is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
- 1. wastewise.com [wastewise.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tedpella.com [tedpella.com]
- 8. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. my.alfred.edu [my.alfred.edu]
- 11. wku.edu [wku.edu]
- 12. epa.gov [epa.gov]
A Researcher's Guide to Handling 2-Methylpyrimidine-5-carbaldehyde: Essential Safety Protocols and PPE
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling specialized reagents like 2-Methylpyrimidine-5-carbaldehyde (CAS No. 90905-33-2) requires a nuanced understanding that goes beyond a simple checklist. This guide provides an in-depth operational plan, explaining not just what to do, but why each step is critical for ensuring laboratory safety and experimental integrity. This compound is a valuable building block in synthetic chemistry, but its aldehyde functional group and pyrimidine core necessitate rigorous handling protocols.
Hazard Profile and Risk Assessment
Before any handling, a thorough understanding of the compound's specific hazards is non-negotiable. This compound is classified with specific risks that must be mitigated through engineering controls and appropriate Personal Protective Equipment (PPE).
| Hazard Classification (GHS) | GHS Pictogram | Potential Effect on Researcher |
| H315: Causes skin irritation [1] | GHS07 | Direct contact can lead to redness, itching, and dermatitis. |
| H319: Causes serious eye irritation [1] | GHS07 | Contact with eyes can cause significant pain, redness, and potential damage. |
| H335: May cause respiratory irritation [1] | GHS07 | Inhalation of the solid as dust or powder can irritate the nose, throat, and lungs. |
| Signal Word | Warning | Indicates a moderate level of hazard. |
The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles. Our safety strategy must therefore create robust barriers against these pathways.
Engineering Controls: Your First and Most Important Barrier
PPE is the final layer of defense. The primary safety measures are the engineering controls built into your laboratory environment. Their proper use is mandatory.
-
Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood.[2][3] This is the most effective way to control airborne dust and prevent respiratory exposure.
-
Safety Stations: Ensure that a fully functional safety shower and eyewash station are readily accessible and unobstructed in the immediate work area before you begin.[2][3]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and based on the specific hazards of this compound.
Eye and Face Protection
Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne dust and potential splashes.[2][4]
-
Expert Rationale: The H319 "Causes serious eye irritation" classification means any eye contact is a significant event. Goggles provide 360-degree protection that safety glasses do not. For operations with a higher risk of splashing, such as transferring solutions or handling larger quantities, a full face shield should be worn in addition to chemical splash goggles.[4][5]
Hand Protection
Glove selection is critical. The choice of material dictates the level of protection.
-
Recommended for Splash Protection: Single-use nitrile gloves are an acceptable choice for incidental, short-term contact.[4] Nitrile provides good resistance to a variety of chemicals, including aldehydes.[6]
-
Not Recommended: Latex gloves are unsuitable for handling aldehydes. These compounds can readily permeate latex, potentially exposing your skin to the chemical without any visible sign of glove failure.[4]
-
For Extended Contact or Spills: For prolonged handling or during spill cleanup, a more robust glove such as Butyl rubber is recommended for its excellent resistance to aldehydes.[6]
-
Causality: Always double-glove if there is a significant risk of contamination. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Body Protection
-
A clean, flame-resistant lab coat must be worn, fully buttoned, with sleeves rolled down to the wrist.[4][5] This protects the skin on your arms and body from accidental contact.
-
For tasks involving larger quantities (typically >100g) or a high potential for splashes, a chemical-resistant apron should be worn over the lab coat.[4]
Footwear
-
Closed-toe and closed-heel shoes constructed of a non-porous material are mandatory.[4][5] This prevents injury from dropped equipment and protects feet from spills.
Respiratory Protection
-
When working within a certified fume hood, additional respiratory protection is typically not required.
-
Mandatory Use: A NIOSH-approved respirator with a particulate filter (N95 or better) is required if you must handle the solid outside of a fume hood, or in the event of a significant spill that generates dust.[2][4]
Step-by-Step Safe Handling Workflow
This protocol is a self-validating system. Each step logically follows the last to minimize risk.
-
Preparation:
-
Verify the fume hood certification is current.
-
Clear the workspace of all unnecessary items.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers).
-
Affix a hazardous waste label to your designated waste container before adding any waste.[2]
-
-
Donning PPE:
-
Put on your lab coat and any required apron.
-
Put on chemical splash goggles.
-
Put on your inner pair of gloves (if double-gloving), followed by the outer pair, ensuring the cuffs are pulled over the sleeves of your lab coat.[4]
-
-
Chemical Handling:
-
Perform all manipulations deep within the fume hood.
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula to gently transfer the solid to a weigh boat or vessel. Avoid any actions that could generate dust.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Securely close the primary container immediately after use.
-
-
Decontamination & Doffing PPE:
-
Clean all non-disposable equipment and the work surface within the fume hood.
-
To remove PPE, first remove the outer gloves (if used).
-
Remove the lab coat and apron, turning them inward as you remove them.
-
Remove chemical splash goggles.
-
Remove the final pair of gloves by peeling them off from the cuff, turning them inside out, and avoiding contact with the outer surface.
-
Wash hands thoroughly with soap and water immediately after handling is complete.[3]
-
Operational and Disposal Plan
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]
-
The recommended storage temperature is between 2-8°C under an inert atmosphere to maintain stability.
-
Store in amber or opaque containers to protect from light, which can degrade aldehydes.[9][10]
Waste Disposal
-
Solid Waste: All contaminated solid waste, including used weigh boats, paper towels, and contaminated PPE, must be collected in a clearly labeled, sealed hazardous waste container.[2][11]
-
Liquid Waste: Unused solutions should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent wastes unless compatibility has been confirmed.[2]
-
Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[7][12] Never pour chemical waste down the drain.
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound, from initial setup to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. benchchem.com [benchchem.com]
- 3. wcu.edu [wcu.edu]
- 4. cdc.gov [cdc.gov]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
